molecular formula C3H7BrZn B14893911 bromozinc(1+);propane

bromozinc(1+);propane

Cat. No.: B14893911
M. Wt: 188.4 g/mol
InChI Key: NTUATXZETUXBSR-UHFFFAOYSA-M
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Description

Bromozinc(1+);propane is an organozinc reagent of interest to researchers in synthetic organic chemistry. Organozinc reagents are widely utilized in carbon-carbon bond-forming reactions, such as Negishi cross-coupling, which is a powerful method for constructing complex molecular architectures . These reagents often participate in Reformatsky and Barbier reactions, offering valuable pathways for synthetic transformations . The development of organozinc reagents from organic halides and zinc metal is often facilitated by specific activating agents, which can influence the reaction mechanism and the nature of the organozinc complex formed in solution . Organozinc species can exist in different forms in solution, and their speciation (e.g., as monoorganozinc or diorganozinc complexes) can be affected by salts and concentration, which may in turn influence their reactivity in subsequent transformations . The specific properties, structure, and full research applications of Bromozinc(1+);propane are still subjects of ongoing investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended for laboratory research purposes only and is not classified or intended for human or veterinary use.

Properties

Molecular Formula

C3H7BrZn

Molecular Weight

188.4 g/mol

IUPAC Name

bromozinc(1+);propane

InChI

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

NTUATXZETUXBSR-UHFFFAOYSA-M

Canonical SMILES

C[CH-]C.[Zn+]Br

Origin of Product

United States
Foundational & Exploratory

Characterization of n-Propylzinc Bromide by NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organometallic reagents, which are cornerstones of modern synthetic chemistry. Among these, organozinc halides, such as n-propylzinc bromide, are workhorse reagents in carbon-carbon bond formation, most notably in Negishi cross-coupling reactions. Their inherent reactivity and sensitivity to air and moisture, however, necessitate meticulous handling and robust analytical characterization to ensure reproducibility and success in subsequent synthetic applications. This guide provides a comprehensive overview of the principles and practical aspects of characterizing n-propylzinc bromide using ¹H and ¹³C NMR spectroscopy. It delves into the nuances of sample preparation for these air-sensitive compounds, the interpretation of spectral data, and the identification of common impurities and byproducts arising from the dynamic solution-state behavior of organozinc reagents.

Introduction: The Significance of Organozinc Reagents and the Need for Precise Characterization

Organozinc compounds were among the first organometallic reagents to be synthesized and have remained vital in organic synthesis due to their high functional group tolerance and moderate reactivity.[1] n-Propylzinc bromide (CH₃CH₂CH₂ZnBr) serves as a key building block, enabling the introduction of a propyl group in a variety of chemical transformations. The success of these reactions, however, is critically dependent on the quality and composition of the organozinc reagent.

The solution-state structure of organozinc halides is not static. They are known to exist in a dynamic equilibrium, often referred to as the Schlenk equilibrium, which involves the disproportionation of the monoalkylzinc halide into a dialkylzinc species and a zinc dihalide.[1][2]

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is influenced by several factors, including the nature of the alkyl group (R), the halide (X), the solvent, and the presence of coordinating additives like lithium salts.[3][4] Given that dialkylzinc reagents (R₂Zn) often exhibit different reactivity profiles compared to their monoalkylzinc halide (RZnX) counterparts, a thorough understanding of the composition of the reagent solution is paramount for controlling reaction outcomes.[2] NMR spectroscopy provides a direct, non-destructive window into this complex solution-state behavior, making it an essential quality control tool.[5]

Principles of NMR Spectroscopy for Organometallic Analysis

NMR spectroscopy exploits the magnetic properties of atomic nuclei. For the characterization of n-propylzinc bromide, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative techniques.

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their relative numbers, and their connectivity through spin-spin coupling. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Protons attached to carbons bonded to the electropositive zinc atom are expected to be shifted upfield (to lower ppm values) compared to their organic precursors (e.g., n-propyl bromide).

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shifts of carbons directly bonded to the zinc atom are also significantly affected, typically showing an upfield shift.

The interpretation of these spectra allows for the unambiguous identification of the n-propylzinc species and the detection of impurities.

Experimental Protocol: Preparation of an Air-Sensitive NMR Sample

The pyrophoric and moisture-sensitive nature of n-propylzinc bromide necessitates the use of stringent air-free techniques for NMR sample preparation.[6][7] A Schlenk line or a glovebox is essential for these manipulations.[8][9]

Materials:

  • n-Propylzinc bromide solution (commercially available, e.g., 0.5 M in THF)[10]

  • Anhydrous, degassed deuterated solvent (e.g., THF-d₈, Benzene-d₆, Toluene-d₈)[11][12]

  • J. Young NMR tube or a standard NMR tube with a sealable cap (e.g., a rubber septum)

  • Gas-tight syringe

  • Schlenk line or glovebox

Step-by-Step Procedure:

  • Drying and Degassing: Ensure all glassware, including the NMR tube and syringe, is rigorously dried in an oven and allowed to cool under a stream of inert gas (e.g., argon or nitrogen). The deuterated solvent must be thoroughly dried over a suitable drying agent (e.g., molecular sieves) and degassed by several freeze-pump-thaw cycles.[7]

  • Inert Atmosphere Transfer: All subsequent steps should be performed under a positive pressure of an inert gas.

  • Sample Preparation in a Glovebox:

    • In a glovebox, transfer approximately 0.5 mL of the n-propylzinc bromide solution into a small vial.

    • Add approximately 0.2 mL of the desired deuterated solvent.

    • Using a clean, dry pipette, transfer the solution into the J. Young NMR tube and securely close the valve.

  • Sample Preparation on a Schlenk Line:

    • Attach the J. Young NMR tube to the Schlenk line via an adapter and evacuate and backfill with inert gas at least three times.[9]

    • Under a positive flow of inert gas, remove the screw cap and add the deuterated solvent via a cannula or syringe.

    • Using a gas-tight syringe, carefully draw up the desired amount of the n-propylzinc bromide solution and quickly transfer it to the NMR tube.

    • Securely close the J. Young valve.

Caption: Workflow for preparing an air-sensitive NMR sample.

Spectral Interpretation: Unraveling the Structure of n-Propylzinc Bromide

The NMR spectrum of a commercially available n-propylzinc bromide solution in THF will show signals for the n-propyl group attached to zinc, as well as signals for the solvent. The presence of species from the Schlenk equilibrium can lead to a more complex spectrum.

¹H NMR Spectrum

The ¹H NMR spectrum of the n-propyl group in n-propylzinc bromide is expected to show three distinct signals corresponding to the methyl (CH₃), methylene (CH₂), and alpha-methylene (α-CH₂) protons.

  • α-CH₂ (adjacent to Zn): This signal will appear as a triplet at the most upfield position due to the electropositive nature of zinc. The coupling to the adjacent β-CH₂ protons will result in a triplet.

  • β-CH₂: This signal will appear as a multiplet (sextet) due to coupling with both the α-CH₂ and γ-CH₃ protons.

  • γ-CH₃: This signal will appear as a triplet at the most downfield position of the propyl group signals, resulting from coupling to the adjacent β-CH₂ protons.

The presence of both n-propylzinc bromide (RZnBr) and di-n-propylzinc (R₂Zn) due to the Schlenk equilibrium may result in two sets of propyl signals. Often, if the exchange between these species is fast on the NMR timescale, averaged signals will be observed.[13] The chemical shifts of these averaged signals will be dependent on the relative concentrations of the two species.[2]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show three signals for the n-propyl group.

  • α-C (bonded to Zn): This carbon will be the most upfield of the three due to the direct attachment to the electropositive zinc atom.

  • β-C: The chemical shift of this carbon will be less affected by the zinc atom.

  • γ-C: This carbon will have a chemical shift closest to that of a typical alkane.

Similar to the ¹H NMR spectrum, the presence of both RZnBr and R₂Zn can lead to either two sets of signals or averaged signals depending on the rate of exchange.

Caption: Structure of n-propylzinc bromide.

Identification of Impurities and Byproducts

Careful analysis of the NMR spectrum is crucial for identifying impurities that can affect the reactivity of the organozinc reagent.

Species Typical ¹H NMR Signals Typical ¹³C NMR Signals Notes
n-Propylzinc Bromide (CH₃CH₂CH₂ZnBr) Triplet (α-CH₂), Multiplet (β-CH₂), Triplet (γ-CH₃)Upfield signal for α-CThe primary desired species.
Di-n-propylzinc ((CH₃CH₂CH₂)₂Zn) Signals will be slightly shifted relative to the bromide species.Signals will be slightly shifted relative to the bromide species.Present due to the Schlenk equilibrium.[3]
n-Propyl Bromide (CH₃CH₂CH₂Br) Downfield shifted signals compared to the organozinc species, with the α-CH₂ typically around 3.4 ppm.[14]α-C around 36 ppm.[15]Unreacted starting material.
Propane (CH₃CH₂CH₃) Signals characteristic of propane.Characteristic alkane signals.Can form from the quenching of the organozinc reagent by trace amounts of water.
THF (Solvent) Signals typically around 3.58 and 1.73 ppm.Signals typically around 67.4 and 25.3 ppm.[11]The solvent in which the reagent is often supplied.
Grease Broad signals in various regions of the spectrum.Multiple broad signals.A common contaminant from glassware.[16]

Conclusion: The Power of NMR in Ensuring Reagent Quality

NMR spectroscopy is an unparalleled technique for the in-depth characterization of n-propylzinc bromide. It not only confirms the identity of the desired organometallic species but also provides critical insights into its purity and the dynamic equilibria present in solution. For researchers, scientists, and drug development professionals, a thorough understanding and application of these NMR techniques are fundamental to ensuring the reliability and reproducibility of synthetic procedures that employ this versatile reagent. The ability to accurately assess the quality of n-propylzinc bromide directly translates to more predictable and successful outcomes in the synthesis of valuable chemical entities.

References

  • Bertini, I., Luchinat, C., & Parigi, G. (2007). Solution NMR of Paramagnetic Molecules. Elsevier.
  • Braun, S., Kalinowski, H.-O., & Berger, S. (1998). 150 and More Basic NMR Experiments. Wiley-VCH.
  • Pregosin, P. S. (2007). NMR in Organometallic Chemistry. Wiley-VCH. [Link][5]

  • Blum, S. A., et al. (2020). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship, University of California. [Link][17]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link][16]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley. [Link][6]

  • van Koten, G., & Kleijn, H. (2008). Structural organozinc chemistry. UU Research Portal. [Link][1]

  • Hanada, E. M., & Blum, S. A. (2020). Mechanistic Studies of Organozinc Reagent Formation using Single-Particle Fluorescence Microscopy. eScholarship, University of California. [Link][18]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][7]

  • Blum, S. A., et al. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 54(15), 3256-3268. [Link][3]

  • Woodward, S., et al. (2007). Demonstration of Promoted Zinc Schlenk Equilibria, their Equilibrium Values and Derived Reactivity. Chemistry – A European Journal, 13(11), 3237-3245. [Link][2]

  • Nolan, S. P., & Hoff, C. D. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][11][12]

  • Cossar, J., & Dehmel, K. (2023). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. Chemistry – A European Journal, 29(65), e202302196. [Link][4]

  • Moody, C. J., & Whitham, G. H. (1992). General techniques for handling air-sensitive compounds. In Transition Metals in Organic Synthesis: A Practical Approach. Oxford University Press. [Link][8]

  • Borys, A. (n.d.). Preparing NMR Samples on a Schlenk Line. Chemistry LibreTexts. [Link][9]

  • Noltes, J. G., & van den Hurk, J. W. G. (1965). Investigations on organozinc compounds. VI. The solution behaviour of ethylzinc halides in non-solvating solvents. Journal of Organometallic Chemistry, 3(3), 222-228. [Link][13]

  • American Elements. (n.d.). n-Propylzinc Bromide Solution. [Link][19]

  • Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-bromopropane. [Link][14]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane. [Link][15]

Sources

physical and chemical properties of n-propylzinc bromide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to n-Propylzinc Bromide: Properties, Preparation, and Applications

Introduction

n-Propylzinc bromide (CH₃CH₂CH₂ZnBr) is an organozinc reagent of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and agrochemical industries. As a member of the organozinc halide family, it serves as a powerful nucleophilic propyl source for the formation of carbon-carbon bonds. Unlike more reactive organometallic counterparts like Grignard or organolithium reagents, n-propylzinc bromide exhibits a higher degree of functional group tolerance, allowing for its use in the synthesis of complex molecules without the need for extensive protecting group strategies.[1] This guide provides a comprehensive overview of the core , detailed protocols for its preparation and handling, and an exploration of its primary application in cross-coupling reactions.

Physical and Spectroscopic Properties

n-Propylzinc bromide is not typically isolated as a pure, solvent-free compound. It is almost exclusively prepared, sold, and used as a solution, most commonly 0.5 M in tetrahydrofuran (THF).[2][3] The properties of the solution are therefore paramount for practical laboratory applications. The reagent is a liquid, often described as clear or having a slight yellow tint, and is highly sensitive to air and moisture.[4][5]

Key physical data for the standard 0.5 M solution in THF are summarized below.

PropertyValueSource(s)
CAS Number 156567-57-6[3][4]
Molecular Formula C₃H₇BrZn[4][5][6]
Molecular Weight 188.38 g/mol [2][6]
Appearance Liquid solution[4][5]
Melting Point -108 °C[4][5]
Boiling Point 65-67 °C (at 1013 hPa)[4][5]
Density ~0.947 g/mL at 25 °C[2][4]
Solubility Reacts with water[4][5]
Storage Temperature 2-8 °C[2][4][7]
Sensitivity Air and moisture sensitive[4][5]

Chemical Properties and Reactivity

The utility of n-propylzinc bromide stems from the nature of the carbon-zinc bond. The significant difference in electronegativity between carbon (~2.55) and zinc (~1.65) renders this bond highly polar, with a partial negative charge on the carbon atom. This polarization makes the propyl group strongly nucleophilic, enabling it to attack electrophilic centers.

Reactivity with Air and Water

n-Propylzinc bromide is highly reactive towards protic sources, including water, alcohols, and even atmospheric moisture. This reactivity leads to the rapid protonolysis of the organometallic reagent, yielding propane gas and the corresponding zinc hydroxobromide. For this reason, all manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.[8]

The Negishi Cross-Coupling Reaction

The premier application of n-propylzinc bromide is in the Negishi cross-coupling reaction.[9][10] This palladium- or nickel-catalyzed reaction forms a new carbon-carbon bond by coupling the organozinc reagent with an organic halide or triflate (R-X).[11] The reaction is exceptionally versatile, tolerating a wide array of functional groups and coupling sp², sp³, and sp hybridized carbon centers.[11]

The generally accepted catalytic cycle for the Negishi coupling is a hallmark of transition-metal catalysis and proceeds through three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (Ar-Br) to form a Pd(II) intermediate.

  • Transmetalation : The propyl group is transferred from the zinc atom to the palladium center, displacing the halide and forming a diorganopalladium(II) species.

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the final product (Ar-Propyl) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Negishi_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 Ar-Pd(II)L2-Propyl transmetalation->diorgano_pd2 znbr2_out ZnBr2 transmetalation->znbr2_out reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 product_out Ar-Propyl reductive_elimination->product_out arbr_in Ar-Br arbr_in->oxidative_addition zn_in nPr-ZnBr zn_in->transmetalation

Catalytic cycle of the Negishi cross-coupling reaction.

Preparation and Experimental Protocols

Synthesis of n-Propylzinc Bromide

The direct insertion of metallic zinc into an alkyl halide is a common and effective method for preparing organozinc reagents. The reactivity of the zinc metal is crucial for the success of this transformation. Modern protocols often utilize chemically activated zinc, such as Rieke zinc, or enhance the reactivity of standard zinc dust by the addition of activating agents like lithium chloride (LiCl).[1][12] The presence of LiCl is thought to prevent the newly formed organozinc species from passivating the metal surface, thereby promoting a complete reaction.[1]

Preparation_Workflow cluster_prep Apparatus Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis p1 Flame-dry glassware under vacuum p2 Backfill with inert gas (Argon) p1->p2 r1 Add Zinc dust and LiCl to flask p2->r1 r2 Add anhydrous THF via syringe r1->r2 r3 Slowly add n-propyl bromide r2->r3 rxn1 Stir vigorously at room temperature r3->rxn1 rxn2 Monitor for exotherm rxn1->rxn2 rxn3 Allow resulting grey solution to settle rxn2->rxn3 rxn4 Tritate aliquot to determine molarity rxn3->rxn4

Generalized workflow for the preparation of n-propylzinc bromide.
Step-by-Step Laboratory Protocol

Causality Statement: The following protocol is designed as a self-validating system. The use of flame-dried glassware and an inert atmosphere is critical to prevent premature quenching of the reagent by atmospheric moisture. The slow addition of n-propyl bromide is necessary to control the initial exotherm of the reaction.

  • Apparatus Preparation : Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Charging : To the flask, add zinc dust (1.2 equivalents) and anhydrous lithium chloride (1.0 equivalent).

  • Solvent Addition : Add anhydrous THF via cannula or syringe.

  • Initiation : Slowly add approximately 10% of the total n-propyl bromide (1.0 equivalent) to the stirring suspension. The reaction mixture should become warm, indicating initiation. If no exotherm is observed, gentle heating with a heat gun may be required.

  • Reagent Addition : Once the reaction has initiated, add the remaining n-propyl bromide dropwise via a syringe pump at a rate that maintains a gentle reflux.

  • Reaction Completion : After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The reaction is typically complete when the majority of the zinc metal has been consumed.

  • Quantification and Storage : Stop the stirring and allow the remaining zinc particles to settle. The supernatant, a greyish solution of n-propylzinc bromide, can be carefully cannulated into a dry, argon-flushed storage vessel. The concentration of the solution should be determined by titration before use. Store the solution at 2-8 °C under an inert atmosphere.[4][5]

Safety and Handling

n-Propylzinc bromide, particularly as a solution in THF, presents several hazards that require careful management. The reagent itself is corrosive and reacts violently with water to release flammable propane gas. The THF solvent is highly flammable.[2][5]

Hazard TypeGHS Hazard Statement(s)Source(s)
Physical Hazards H225: Highly flammable liquid and vapour.H261: In contact with water releases flammable gases.[2][4][5]
Health Hazards H302+H332: Harmful if swallowed or if inhaled.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.H351: Suspected of causing cancer.[2][4][5][13]
Precautionary P210: Keep away from heat, sparks, open flames.P231+P232: Handle under inert gas. Protect from moisture.P280: Wear protective gloves/clothing/eye protection.P402+P404: Store in a dry place. Store in a closed container.[2][4][5]

All handling should be performed in a well-ventilated chemical fume hood. Personal protective equipment, including flame-retardant lab coats, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

Conclusion

n-Propylzinc bromide stands as a robust and highly effective reagent for the introduction of a propyl group in complex organic synthesis. Its favorable balance of high reactivity and functional group tolerance makes it an invaluable tool in modern drug discovery and development. By understanding its physical properties, chemical reactivity, and the stringent requirements for its preparation and handling, researchers can safely and effectively leverage this organometallic compound to achieve their synthetic goals. The continued application of n-propylzinc bromide in sophisticated C-C bond-forming reactions, such as the Negishi coupling, ensures its place as a staple reagent in the synthetic chemist's toolkit.

References

  • n-Propylzinc Bromide Solution CAS #: 156567-57-6. E FORU Materials Inc. Available at: [Link]

  • 2-Propylzinc bromide solution, 0.5 M in THF. Ottokemi. Available at: [Link]

  • n-Propylzinc Bromide Solution. AMERICAN ELEMENTS®. Available at: [Link]

  • N - Propylzinc bromide. Rieke Metals Products & Services. Available at: [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. Available at: [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Chemistry Portal. Available at: [Link]

  • N-propylzinc bromide, Purity: 99%. IndiaMART. Available at: [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ACS Publications. Available at: [Link]

  • Negishi coupling. Wikipedia. Available at: [Link]

  • Propose routes to the following compounds from propyl bromide. Brainly. Available at: [Link]

  • Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Organic Chemistry Portal. Available at: [Link]

Sources

The Definitive Guide to the Stability, Handling, and Storage of n-Propylzinc Bromide Solutions in THF

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

n-Propylzinc bromide (


-PrZnBr) is a highly versatile organometallic reagent, serving as a cornerstone nucleophile in palladium- and nickel-catalyzed Negishi cross-coupling reactions. Typically supplied as a 0.5 M solution in tetrahydrofuran (THF), its synthetic utility is entirely dependent on the integrity of the carbon-zinc bond. Because organozinc reagents are inherently air- and moisture-sensitive—and in some concentrated forms, pyrophoric—strict adherence to validated storage and handling protocols is non-negotiable.

This whitepaper provides an in-depth mechanistic analysis of


-PrZnBr stability, detailing the causality behind degradation pathways, and establishes a self-validating framework for its storage, extraction, and titration.

Mechanistic Foundations of Solvation and Stability

The stability of


-PrZnBr is inextricably linked to its solvent environment. Organozinc halides (

) feature a highly Lewis acidic zinc center due to its empty

-orbitals. In the absence of a coordinating solvent, these species are prone to forming complex polymeric aggregates or undergoing rapid Schlenk equilibrium disproportionation into dialkylzinc (

) and zinc halide (

) species.

THF acts as an essential Lewis base. The oxygen atom in THF donates electron density into the empty orbitals of the zinc atom, typically forming a distorted tetrahedral coordination complex (e.g.,


-PrZnBr·2THF). This thermodynamic stabilization prevents aggregation, suppresses disproportionation, and tempers the reagent's reactivity, making it highly chemoselective and tolerant of sensitive functional groups like esters and nitriles during synthesis.

The concentration is intentionally capped at 1[1]. Pushing the concentration beyond this threshold increases the probability of solute precipitation at low storage temperatures, which disrupts the stoichiometric reliability of the solution.

Degradation Dynamics: The Causality of Failure

When storage protocols fail,


-PrZnBr degrades via two primary pathways. Understanding these mechanisms is critical for diagnosing reaction failures.
A. The Hydrolysis Pathway (Moisture Exposure)

When exposed to ambient moisture, the highly polarized


 bond acts as a strong base, deprotonating water.


Causality & Impact: This reaction generates propane gas, which rapidly pressurizes the sealed container, creating a severe physical hazard[1]. Simultaneously, it forms basic zinc salts (

) that precipitate out of solution. Therefore, the visual transition of a clear solution to a turbid or cloudy suspension is a definitive diagnostic indicator of moisture contamination.
B. The Oxidation Pathway (Oxygen Exposure)

Exposure to atmospheric oxygen leads to the radical-mediated insertion of


 into the carbon-zinc bond.


Causality & Impact: This forms a zinc alkoxide. Unlike hydrolysis, oxidation does not necessarily produce a visible precipitate. The solution may remain perfectly clear, yet the reagent becomes completely inactive for cross-coupling, leading to silent reaction failures.

Degradation Zn Active n-PrZnBr H2O Moisture (H2O) Zn->H2O O2 Oxygen (O2) Zn->O2 Propane Propane Gas (Pressure) H2O->Propane Protonation ZnOH Zn(OH)Br (Turbidity) H2O->ZnOH Precipitation Alkoxide n-PrOZnBr (Inactive) O2->Alkoxide Insertion

Caption: Chemical degradation pathways of n-propylzinc bromide upon exposure to moisture and oxygen.

Storage Architecture and Best Practices

To mitigate degradation, the storage architecture must be treated as an active defense system.

Quantitative Storage Parameters
ParameterOptimal SpecificationMechanistic Causality
Concentration 0.5 MBalances reactivity with solubility; prevents precipitation of zinc aggregates[1].
Temperature 2–8 °CMinimizes thermal degradation and suppresses THF vapor pressure buildup[2].
Atmosphere Argon (Ar)Denser than air; provides a superior physical blanket over the solution compared to N₂[3].
Septum Gauge 20–22 Gauge NeedlePrevents coring of the ChemSeal/Sure/Seal elastomer, ensuring self-healing.
Visual State Clear, colorless/yellowTurbidity indicates hydrolysis (

formation); validates gross reagent integrity.

Why Argon over Nitrogen? While both are inert, Argon is significantly denser than ambient air (approx. 1.78 g/L vs 1.22 g/L). When a needle pierces the septum of a , Argon settles heavily over the THF solution, creating an impenetrable physical barrier against


 and 

ingress. Nitrogen, being lighter, is easily displaced by micro-currents of air during extraction.

Self-Validating Handling and Titration Protocol

A robust chemical process must be self-validating. Relying blindly on the manufacturer's printed molarity (0.5 M) without empirical validation introduces critical stoichiometric errors. The following protocol ensures that the extraction is aseptic and the molarity is empirically verified before use.

Workflow Start 0.5 M n-PrZnBr in THF Store Store at 2-8°C under Argon Start->Store Arrival & Logging Extract Schlenk Extraction (Argon Blanket) Store->Extract Syringe Transfer Validate Iodine Titration (Self-Validation) Extract->Validate Aliquot Testing React Cross-Coupling Reaction Validate->React Confirmed Molarity

Caption: Workflow for the storage, extraction, and validation of n-propylzinc bromide.

Phase 1: Aseptic Syringe Extraction (Schlenk Technique)
  • Preparation: Purge a 20-gauge, long-deflecting needle and a glass gas-tight syringe with dry Argon three times. Causality: This removes ambient moisture and oxygen from the dead volume of the syringe.

  • Pressurization: Insert an Argon line (via a secondary needle) into the resealable ChemSeal™ bottle to maintain positive pressure[1].

  • Extraction: Pierce the septum with the purged syringe needle. Slowly withdraw the required volume of

    
    -PrZnBr. Causality: Slow withdrawal prevents cavitation and bubbling, which can draw in ambient air if the Argon line pressure momentarily drops.
    
  • Withdrawal: Remove the syringe and immediately insert the needle into the target reaction flask under Argon.

Phase 2: Self-Validating Iodine Titration

To close the validation loop, the active zinc species must be titrated against elemental iodine. Iodine reacts stoichiometrically with the active C-Zn bond, ignoring inactive alkoxides or basic salts.

  • Standard Solution: Prepare a 1.0 M solution of elemental iodine (

    
    ) in ultra-dry THF within an Argon-flushed 20 mL Schlenk flask[4].
    
  • Aliquot Addition: Accurately transfer a known volume (e.g., 1.0 mL) of the extracted

    
    -PrZnBr solution into a separate, dry flask containing 3 mL of dry THF[4].
    
  • Titration: Dropwise, add the 1.0 M

    
     solution to the 
    
    
    
    -PrZnBr aliquot while stirring.
  • Endpoint Detection: The initial additions of iodine will rapidly decolorize as

    
     is consumed. The endpoint is reached when a persistent pale brown/yellow color remains, indicating an excess of iodine.
    
  • Validation Loop: Calculate the exact molarity (

    
    ). If the value deviates from 0.5 M, adjust the downstream reaction stoichiometry accordingly.
    

Advanced Stabilization Horizons: The Knochel Additives

While classical


-PrZnBr is uncomplexed beyond its THF solvation, modern organozinc chemistry has evolved. The 5 into alkyl bromides is now frequently performed in the presence of Lithium Chloride (LiCl)[5]. This forms a highly reactive zincate-like species (

) that prevents polymeric aggregation and accelerates cross-coupling kinetics.

Furthermore, the addition of magnesium pivalate (


) has been shown to drastically enhance the air stability of organozinc reagents. The 

acts as a sacrificial scavenger, sequestering trace

contaminants and protecting the sensitive carbon-zinc bond from immediate hydrolysis, pointing toward the future of bench-stable organometallic reagents[6].

References

  • Organozinc Reagents - Sigma-Aldrich | sigmaaldrich.com | Link

  • n-Propylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles | fishersci.com | 1

  • Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides | organic-chemistry.org | 5

  • PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES | ncl.res.in | Link

  • n-Propylzinc Bromide Solution | AMERICAN ELEMENTS ® | americanelements.com | 2

  • Organozinc pivalate reagents: segregation, solubility, stabilization, and structural insights - PubMed | nih.gov | 6

  • Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings - Organic Syntheses | orgsyn.org | 4

  • n-Propylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles - 더랩케미칼 | thelabchemical.com | 3

Sources

n-propylzinc bromide as a Grignard reagent alternative in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: n-Propylzinc Bromide: A High-Fidelity Alternative to Grignard Reagents in Complex Synthesis Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary: The Case for Organozinc

In the hierarchy of organometallic nucleophiles, Grignard reagents (


) have long held dominance due to their ease of preparation and high reactivity. However, this reactivity is a double-edged sword. The "hard" nucleophilic character of propylmagnesium bromide often leads to chemoselectivity issues—specifically undesired attack on esters, nitriles, and ketones, or protonation by relatively acidic protons.

n-Propylzinc bromide (


)  emerges as the superior alternative for precision synthesis. As a "soft" nucleophile with a highly covalent carbon-metal bond (

has

ionic character vs.

for

), it offers:
  • Exceptional Functional Group Tolerance: Compatible with esters, nitriles, and amides without protection.

  • Stereochemical Fidelity: Minimal racemization at chiral centers during coupling.

  • Tunable Reactivity: Inert toward direct addition but highly active in transition-metal catalyzed cross-couplings (Negishi).

This guide details the mechanistic grounding, preparation, and application of


, specifically focusing on the LiCl-mediated direct insertion method (Knochel's Method) which renders the reagent soluble and highly reactive.

Mechanistic Rationale: Magnesium vs. Zinc

The utility of


 is best understood through its structural behavior in solution compared to Grignards.
The Schlenk Equilibrium & Solubilization

Organozinc halides traditionally suffer from low solubility in THF due to the formation of polymeric aggregates. The addition of Lithium Chloride (LiCl) is the critical innovation. LiCl breaks these polymeric chains to form a soluble, monomeric species:



This complexation changes the geometry around the Zinc atom, increasing the "s-character" of the C-Zn bond and slightly activating it for transmetallation steps while maintaining its kinetic stability against electrophiles like carbonyls.

Chemoselectivity Profile
  • Grignard (

    
    ):  Attacks 
    
    
    
    (aldehydes, ketones, esters) at diffusion-controlled rates.
  • Organozinc (

    
    ):  Does not react with esters or nitriles at ambient temperatures. Requires a catalyst (Pd/Ni) or Lewis acid activation to react with electrophiles.
    

Preparation Protocol: LiCl-Mediated Direct Insertion[1]

Standard Grignard preparation involves pyrophoric risks and exotherms. The following protocol uses the Knochel direct insertion method, offering a safer, controlled generation of the reagent.

Objective: Synthesize a


 solution of 

in THF.
Reagents & Equipment
  • Zinc Dust:

    
    , activated (Sigma-Aldrich or equivalent).
    
  • LiCl: Anhydrous (dried at

    
     under vacuum).
    
  • n-Propyl Bromide: Distilled.

  • Activation Agents: 1,2-Dibromoethane (

    
    ) and TMSCl (
    
    
    
    ).
  • Solvent: Anhydrous THF.

Step-by-Step Workflow
  • Drying & Loading:

    • Flame-dry a 3-neck round bottom flask under Argon.

    • Add LiCl (

      
      ) and heat with a heat gun under high vacuum for 10 minutes to ensure absolute dryness.
      
    • Cool to room temperature (RT), backfill with Argon, and add Zinc dust (

      
      ).
      
  • Activation (Critical Step):

    • Suspend solids in anhydrous THF.

    • Add 1,2-dibromoethane (

      
      ) and heat to reflux for 1 minute. Cool to RT.
      
    • Add TMSCl (

      
      ) and stir for 5 minutes. Note: This removes the oxide layer from the Zn surface.
      
  • Insertion:

    • Add neat

      
       (
      
      
      
      ) dropwise via syringe pump or addition funnel.
    • Maintain temperature at

      
      . If the reaction does not initiate (exotherm), mild heating to 
      
      
      
      may be required.
    • Once addition is complete, stir at

      
       for 12–24 hours.
      
  • Titration (Quality Control):

    • Allow unreacted Zinc to settle.

    • Titrate an aliquot using Iodine (

      
      ) in THF to determine precise concentration.
      
Visual Workflow: Preparation of n-PrZnBr

PreparationWorkflow Start Start: Dry Flask & LiCl AddZn Add Zinc Dust (1.5 eq) Start->AddZn Activate1 Activation 1: 1,2-Dibromoethane (Reflux 1 min) AddZn->Activate1 Activate2 Activation 2: TMSCl (Remove Oxide Layer) Activate1->Activate2 Surface Cleaned Addition Add n-Propyl Bromide (Dropwise, 25°C) Activate2->Addition Active Zn(0) Stir Stir 12-24h (Formation of RZnX-LiCl) Addition->Stir Titrate Titrate Supernatant (QC Check) Stir->Titrate Settling

Figure 1: Step-by-step workflow for the LiCl-mediated preparation of n-propylzinc bromide.

Application: The Negishi Coupling

The primary application of


 is the Palladium-catalyzed cross-coupling with aryl or vinyl halides (Negishi Coupling). Unlike Suzuki coupling, this requires no base, preventing side reactions in base-sensitive substrates.
Reaction Protocol
  • Substrate: Aryl Bromide/Iodide (

    
    ).
    
  • Catalyst:

    
     / S-Phos or 
    
    
    
    (
    
    
    ).
  • Solvent: THF/Toluene.

Procedure:

  • Charge flask with

    
     and Catalyst in THF.
    
  • Add

    
     solution (
    
    
    
    ) dropwise at RT.
  • Stir until TLC indicates consumption of

    
     (typically 1–4 hours).
    
Mechanism & Catalytic Cycle

The cycle proceeds via Oxidative Addition, Transmetallation (the rate-determining step where Zinc excels), and Reductive Elimination.[1]

NegishiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetallation Ar-Pd(II)-nPr OxAdd->TransMet + n-PrZnBr - ZnBrX RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Regeneration ArX Ar-X ZnReagent n-PrZnBr Product Ar-nPr

Figure 2: The Negishi catalytic cycle. Transmetallation is facilitated by the 'soft' nature of the Zinc nucleophile.

Comparative Analysis: Grignard vs. Organozinc

The following data highlights why a researcher would choose


 over 

for a complex synthesis involving a substrate like ethyl 4-bromobenzoate .
Featuren-Propyl Magnesium Bromide (Grignard)n-Propylzinc Bromide (Organozinc)
Reactivity High (Hard Nucleophile)Moderate (Soft Nucleophile)
Reaction with Ester Rapid attack (forms alcohol)Inert (tolerates ester)
Reaction with Nitrile Attack (forms ketone after hydrolysis)Inert
Preparation Difficulty Low (Commercial/Simple)Moderate (Requires activation/LiCl)
Coupling Partner Limited (Kumada - rarely used)Broad (Negishi - Aryl/Vinyl/Alkyl halides)
Safety PyrophoricFlammable, Water Reactive (Less violent)

Case Study Outcome: Attempting to couple an alkyl group to ethyl 4-bromobenzoate:

  • Using Grignard: The ester is attacked; polymerization or tertiary alcohol formation occurs. Yield of coupled product:

    
    .
    
  • Using Organozinc (Negishi): The ester remains untouched. The Zinc reagent couples exclusively at the Bromide site. Yield:

    
    .
    

Safety & Handling

While safer than Grignards,


 is a hazardous material.
  • Hazards: Water-reactive, releasing flammable propane gas. Causes severe skin burns.

  • Storage: Store under inert gas (Argon/Nitrogen) at

    
    . Use Sure/Seal™ bottles or Schlenk flasks.
    
  • Quenching: Quench excess reagent slowly with saturated aqueous

    
     at 
    
    
    
    . Do not use water directly.[2]

References

  • Knochel, P., et al. (2006). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. Propylzinc bromide solution Safety Data Sheet (SDS). Link

Sources

electronic and steric effects in bromozinc(1+);propane reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Reactivity of Propylzinc Bromide: Electronic and Steric Dynamics in Organozinc Chemistry

Executive Overview

In modern organometallic synthesis, alkylzinc halides are indispensable nucleophiles for carbon-carbon bond formation, most notably in the Negishi cross-coupling reaction. The compound systematically indexed in chemical databases as bromozinc(1+);propane —universally known as propylzinc bromide (


)—serves as a premier model for understanding the delicate interplay between electronic polarization and steric hindrance.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic utility. We will dissect the causality behind the reactivity of propylzinc bromide, exploring how inductive electron donation and alpha-carbon steric bulk dictate its behavior at the catalytic transition state. Furthermore, we provide self-validating experimental protocols designed to ensure high-fidelity reagent generation and catalytic turnover.

The Molecular Dynamics of the C–Zn Bond

The reactivity of propylzinc bromide is fundamentally governed by the nature of the carbon-zinc bond. Zinc possesses an electronegativity of 1.65 (Pauling scale), while carbon sits at 2.55. This differential yields a polar covalent bond that is approximately 85% covalent. Unlike highly ionic Grignard or organolithium reagents, the high covalency of the C–Zn bond renders propylzinc bromide highly functional-group tolerant but relatively sluggish as a bare nucleophile.

Electronic Effects: Inductive Polarization and Zincate Formation

The propyl chain exerts a mild +I (inductive electron-donating) effect, pushing electron density toward the alpha-carbon. While this increases the nucleophilicity of the carbon center compared to methylzinc bromide, it is less electron-rich than secondary species like isopropylzinc bromide.

To overcome the inherent low reactivity of the neutral


 species, modern workflows employ inorganic salts (e.g., 

) to modulate the electronic environment. The addition of

triggers the formation of a highly nucleophilic zincate complex (e.g.,

). As demonstrated in comprehensive structure-reactivity studies , this anionic character significantly raises the HOMO of the organozinc species, lowering the activation energy required for the rate-determining transmetalation step in palladium catalysis.
Steric Effects: Primary vs. Secondary Dynamics

While electronic effects dictate intrinsic nucleophilicity, steric effects act as the primary gatekeeper during catalytic coordination. The transmetalation step requires the organozinc reagent to approach a sterically encumbered


 intermediate.

Propylzinc bromide (a primary alkylzinc) experiences minimal steric repulsion during this approach. In stark contrast, its constitutional isomer, isopropylzinc bromide, suffers from severe steric clashes due to the branching at the alpha-carbon. This steric penalty not only decelerates transmetalation but also increases the residence time of the alkyl-palladium intermediate, exacerbating unwanted


-hydride elimination pathways .

Table 1: Quantitative Comparison of Steric and Electronic Parameters

ParameterPropylzinc Bromide (Primary)Isopropylzinc Bromide (Secondary)
Formula


Steric Bulk (A-Value) ~0.68 kcal/mol~2.15 kcal/mol
C-Zn Bond Polarization High (Moderate +I effect)Very High (Strong +I from two methyls)
Relative Transmetalation Rate Fast (Low steric hindrance at Pd)Slow (Steric clash during Pd coordination)
Schlenk Equilibrium (

)
Favors

in THF
Shifted slightly toward

due to bulk
Thermal Stability High (Stable at RT)Moderate (Prone to

-hydride elimination)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical action includes a mechanistic rationale (causality) and a verification step.

Protocol A: High-Fidelity Synthesis of Propylzinc Bromide

Objective: Generate a 0.5 M solution of propylzinc bromide in THF via direct oxidative addition.

  • Zinc Surface Activation: Under an argon atmosphere, suspend commercial Zn dust (1.5 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 15 min. Cool to room temperature, add TMSCl (5 mol%), and stir for 15 min.

    • Causality: Recent fluorescence lifetime imaging microscopy (FLIM) analyses reveal that TMSCl does not merely strip

      
      ; it fundamentally alters the microenvironment of the zinc surface, suppressing non-specific physisorption and accelerating the solubilization of the oxidative addition intermediate .
      
  • Oxidative Addition: Dropwise add 1-bromopropane (1.0 equiv) while maintaining the internal temperature at 40 °C.

    • Causality: Controlled addition manages the exothermic insertion. Thermal spikes can prematurely drive the Schlenk equilibrium toward the less reactive dipropylzinc (

      
      ) and precipitate 
      
      
      
      .
  • Solubilization & Validation: Stir the mixture for 2 hours at 40 °C, then allow unreacted Zn to settle.

    • Self-Validation: Withdraw a 1.0 mL aliquot of the supernatant and perform an iodometric titration in a THF/LiCl solution. The exact molarity of the active C–Zn bond must be quantified before proceeding to cross-coupling, ensuring batch-to-batch consistency.

ZnActivation ZnDust Commercial Zn Dust (Passivated Oxide Layer) ChemAct Chemical Activation (TMSCl / 1,2-Dibromoethane) ZnDust->ChemAct ActiveZn Activated Zn(0) Surface (Microenvironment Altered) ChemAct->ActiveZn Oxide Removal OxAddZn Oxidative Addition (+ 1-Bromopropane) ActiveZn->OxAddZn Surface Intermediate Solubilization Solubilization (LiCl Additive) OxAddZn->Solubilization Rate-Limiting PrZnBr Propylzinc Bromide Solution[PrZnBr•LiCl] Solubilization->PrZnBr Zincate Formation

Figure 1: Workflow of zinc activation and oxidative addition to form propylzinc bromide.

Protocol B: Negishi Cross-Coupling with Aryl Halides

Objective: Couple propylzinc bromide with 4-bromoanisole using a Pd-catalyst.

  • Catalyst Pre-activation: In a sterile Schlenk flask, dissolve

    
     (2 mol%) and 4-bromoanisole (1.0 equiv) in anhydrous THF.
    
  • Zincate Formation: To the titrated propylzinc bromide solution (1.2 equiv), add anhydrous

    
     (1.2 equiv) and stir for 10 minutes.
    
    • Causality: The formation of the higher-order zincate

      
       is critical. It enhances the nucleophilicity of the propyl group, allowing it to overcome the activation barrier of transmetalation without requiring elevated temperatures .
      
  • Transmetalation & Coupling: Slowly transfer the zincate solution to the Pd mixture at room temperature.

    • Self-Validation: Monitor the reaction via GC-MS by quenching 50

      
       aliquots in water/EtOAc. The stoichiometric disappearance of 4-bromoanisole and the exclusive appearance of 4-propylanisole (without propyl-propyl homocoupling artifacts) validates the integrity of the catalytic cycle.
      

NegishiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation Steric/Electronic Gating [Ar-Pd(II)-Pr] OxAdd->TransMet Rate-Determining RedElim Reductive Elimination [Ar-Pr Product] TransMet->RedElim ZnByproduct ZnBrX TransMet->ZnByproduct - ZnBrX RedElim->Pd0 - Ar-Pr ZnReagent Propylzinc Bromide (PrZnBr) ZnReagent->TransMet Nucleophilic Attack

Figure 2: Negishi cycle highlighting the transmetalation step gated by propylzinc bromide effects.

Conclusion

The utility of bromozinc(1+);propane (propylzinc bromide) in synthetic chemistry is a masterclass in balancing electronic and steric forces. While the inductive effects of the propyl chain provide baseline nucleophilicity, it is the minimal steric footprint of the primary carbon that facilitates rapid transmetalation. By understanding the causality behind zinc surface activation and zincate formation, researchers can engineer highly efficient, self-validating workflows that eliminate batch-to-batch variability in drug development and materials synthesis.

References

  • Rio, J., Perrin, M.-E. L., & Payard, P.-A. (2022). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. European Journal of Organic Chemistry, 2022(44), e202200906.[Link]

  • Hanada, E. M., Lou, H., McShea, P. J., & Blum, S. A. (2024). Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition. Chemistry–A European Journal, 30(14), e202304105.[Link]

  • Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508–3509.[Link]

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Negishi Cross-Coupling with n-Propylzinc Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Negishi cross-coupling reaction is a cornerstone methodology in modern synthetic chemistry, enabling robust C(sp²)–C(sp³) bond formation with high functional group tolerance. In drug development and natural product synthesis, introducing an n-propyl group via n-propylzinc bromide (


-PrZnBr) is a frequent strategic choice to modulate a molecule's lipophilicity and steric profile[1].

However, the use of alkylzinc halides containing


-hydrogens presents a significant mechanistic hurdle: the propensity of the alkylpalladium intermediate to undergo rapid 

-hydride elimination rather than the desired reductive elimination. This application note details the mechanistic causality behind ligand selection, summarizes quantitative optimization data, and provides a field-validated, self-validating protocol for the efficient coupling of

-PrZnBr with aryl and alkyl electrophiles.

Mechanistic Insights & Causality: Overcoming -Hydride Elimination

To master the Negishi coupling of


-PrZnBr, one must understand the kinetic competition at the heart of the catalytic cycle. The reaction proceeds via three primary steps:
  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl/alkyl halide bond.

  • Transmetalation:

    
    -PrZnBr transfers its propyl group to the Pd(II) center, forming an Ar–Pd(II)–propyl intermediate.
    
  • Reductive Elimination: The intermediate collapses to form the desired C–C bond and regenerate Pd(0).

The Causality of Failure: Because the propyl group possesses


-hydrogens, the Ar–Pd(II)–propyl intermediate is highly susceptible to 

-hydride elimination. If the Pd center achieves a coplanar geometry with the

-hydrogen, it will rapidly extract the proton, yielding propene and a reduced arene (Ar–H) as dead-end side products[2].

The Causality of Success (Ligand Selection): To suppress


-hydride elimination, the rate of reductive elimination must be drastically accelerated. This is achieved by employing highly bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (

) or tricyclopentylphosphine (

)[3]. The extreme steric bulk of these ligands forces the Pd(II) intermediate into a highly crowded conformation. The system relieves this steric strain by rapidly extruding the cross-coupled product. Furthermore, the sheer volume of the ligand physically blocks the Pd center from adopting the necessary transition state for

-hydride elimination.

Visualization: Catalytic Cycle and Kinetic Bifurcation

NegishiCycle cluster_outcomes Kinetic Bifurcation Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(X)L_n Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Transmetalation Ar-Pd(II)(n-Pr)L_n OxAdd->TransMet + n-PrZnBr - ZnXBr RedElim Reductive Elimination Ar-(n-Pr) Desired Product TransMet->RedElim Bulky Ligands (e.g., P(t-Bu)3) BetaElim β-Hydride Elimination Ar-H + Propene Side Products TransMet->BetaElim Unoptimized Ligands (e.g., PPh3) RedElim->Pd0 Catalyst Regeneration

Caption: Pd-catalyzed Negishi cycle with n-PrZnBr, highlighting the kinetic competition controlled by ligand bulk.

Quantitative Data: Ligand and Condition Optimization

The choice of the catalyst system directly dictates the ratio of the cross-coupled target to the reduced side product. Table 1 summarizes validated conditions for


-PrZnBr couplings across different electrophile classes.

Table 1: Reaction Condition Optimization for n-Propylzinc Bromide Cross-Coupling

Catalyst / Ligand SystemElectrophile ClassSolventTemp (°C)Target Yield (%)Primary Side ProductReference

Aryl / Heteroaryl ChloridesTHF25 - 6085 - 95%Trace Ar–H[4]

/

Primary Alkyl BromidesTHF/NMP8070 - 80%Alkyl-H[3]

(Control)
Aryl IodidesTHF60< 40%Ar–H (Major)General Literature

Amide DerivativesToluene25~80%Unreacted Amide[5]

Experimental Protocol: Self-Validating Workflow

Objective: Cross-coupling of an aryl bromide with


-PrZnBr using 

.
Materials & Reagents
  • Aryl bromide (1.0 equiv, rigorously dried)

  • n-Propylzinc bromide (

    
    -PrZnBr), 0.5 M solution in anhydrous THF (1.5 equiv)
    
  • Bis(tri-tert-butylphosphine)palladium(0)[

    
    ] (0.02 to 0.05 equiv)
    
  • Anhydrous, degassed Tetrahydrofuran (THF)

Step-by-Step Methodology

Step 1: System Purging & Preparation (Critical for Trustworthiness) Causality: Organozinc reagents and electron-rich Pd(0) catalysts are highly sensitive to oxygen and moisture. Oxygen will rapidly oxidize the phosphine ligands to phosphine oxides, stripping the Pd center of its steric protection and immediately triggering the


-hydride elimination pathway.
  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with high-purity Argon (repeat 3x).

Step 2: Reaction Assembly

  • Inside an argon-filled glovebox (or via standard Schlenk technique), charge the flask with the aryl bromide (1.0 mmol) and

    
     (0.05 mmol, 5 mol%).
    
  • Add 3.0 mL of anhydrous, degassed THF. Stir at room temperature until the catalyst is fully dissolved, yielding a homogeneous solution.

Step 3: Transmetalation & Coupling

  • Using a gas-tight syringe, add

    
    -PrZnBr (3.0 mL of a 0.5 M solution in THF, 1.5 mmol) dropwise over 10 minutes.
    
  • Causality: Dropwise addition prevents a localized high concentration of the zinc reagent, which can lead to undesired homocoupling of the alkylzinc species.

  • Stir the reaction mixture at room temperature (or heat to 60 °C depending on the steric hindrance of the aryl bromide) for 2 to 12 hours.

Step 4: Self-Validating In-Process Control (IPC)

  • After 2 hours, withdraw a 0.1 mL aliquot under Argon. Quench with 0.5 mL of saturated aqueous

    
     and extract with 0.5 mL ethyl acetate.
    
  • Analyze the organic layer via GC-MS.

  • Validation Logic: You are looking for the ratio of the target product (Ar-Pr) to the reduced side product (Ar-H).

    • Pass: >95% Ar-Pr. The catalytic cycle is functioning correctly.

    • Fail: High levels of Ar-H indicate that the

      
       ligand has been compromised (likely via oxidation). If this occurs, the reaction must be aborted, and the solvent/reagents must be rigorously re-degassed before attempting a new batch.
      

Step 5: Quench & Workup

  • Once GC-MS confirms the complete consumption of the aryl bromide, cool the flask to 0 °C.

  • Quench the reaction carefully by adding 5 mL of saturated aqueous

    
    . Causality: This safely hydrolyzes any unreacted 
    
    
    
    -PrZnBr into propane gas and water-soluble zinc salts.
  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via silica gel flash column chromatography to isolate the pure propylarene.

References

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530. URL:[Link]

  • Lamm, A. N., Garner, E. B., Dixon, D. A., & Liu, S. Y. (2016). Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl. Journal of the American Chemical Society, 138(37), 12246-12251. URL:[Link]

  • Simmons, B. J., Hoffmann, M., Keller, P. A., & Garg, N. K. (2017). Nickel-Catalyzed Alkylation of Amide Derivatives. ACS Catalysis, 7(6), 4197-4201. URL:[Link]

  • Han, C., Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. URL:[Link]

Sources

Application Note: Strategic Synthesis of Functionalized Aromatics via Negishi Cross-Coupling using n-Propylzinc Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The introduction of short-chain alkyl groups, such as the n-propyl moiety, into aromatic and heteroaromatic scaffolds is a critical structural modification in modern drug design and materials science. This specific C(sp2)–C(sp3) linkage modulates lipophilicity, alters metabolic stability, and optimizes receptor binding interactions. The Negishi cross-coupling reaction, utilizing n-propylzinc bromide (


-PrZnBr), stands out as a premier methodology for this transformation due to its unparalleled functional group tolerance and scalability[1].

Mechanistic Insights and Reagent Causality

Why n-Propylzinc Bromide? Unlike highly polarized and reactive organolithium or Grignard reagents (


-PrMgBr), organozinc halides possess a highly covalent carbon-metal bond. This attenuated nucleophilicity and basicity translate to exceptional chemoselectivity. Causally, this means 

-PrZnBr can be deployed in the presence of highly sensitive electrophilic functional groups—such as esters, ketones, nitriles, reactive B–Cl bonds[2], and even acidic phenolic protons[3]—without the need for cumbersome protecting-group strategies.

The Catalytic Cycle: The reaction is typically catalyzed by palladium or nickel complexes. The cycle initiates with the oxidative addition of the aryl halide to the electron-rich Pd(0) or Ni(0) center. The unique properties of the zinc reagent facilitate the rate-determining transmetalation step, where the n-propyl group is transferred to the transition metal, displacing the halide. Finally, reductive elimination forges the new C(sp2)–C(sp3) bond, liberating the functionalized aromatic product and regenerating the active catalyst.

NegishiCycle ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition [Ar-Pd(II)-X] ArX->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation [Ar-Pd(II)-Pr] OxAdd->TransMet ZnXBr byproduct RedElim Reductive Elimination TransMet->RedElim ZnReagent n-PrZnBr ZnReagent->TransMet RedElim->Pd0 Catalyst Regeneration Product n-Propyl Aromatic RedElim->Product

Catalytic cycle of Negishi cross-coupling with n-propylzinc bromide.

Self-Validating Experimental Protocols

A robust protocol requires self-validation to prevent late-stage failures. Organozinc reagents are prone to degradation via moisture (hydrolysis) or oxygen (oxidation). Therefore, this workflow mandates the titration of the


-PrZnBr solution prior to the coupling step.
Protocol A: Titration of n-Propylzinc Bromide (Self-Validation Step)

Causality: Titration ensures accurate stoichiometry. An excess of degraded zinc reagent introduces zinc salts that can stall the transmetalation step, while a deficit leads to incomplete conversion of the valuable aryl halide.

  • Accurately weigh 100 mg of iodine (

    
    ) into an oven-dried, argon-purged 10 mL Schlenk flask.
    
  • Dissolve the iodine in 2.0 mL of anhydrous THF.

  • Slowly add the commercial or freshly prepared

    
    -PrZnBr solution (typically 0.5 M in THF) dropwise via a graduated syringe until the brown color of iodine completely dissipates, leaving a colorless solution.
    
  • Validation Calculation: Molarity = (Mass of

    
     / 253.8) / Volume of 
    
    
    
    -PrZnBr added (in Liters). Proceed only if the molarity is within 10% of the expected value.
Protocol B: General Procedure for Pd-Catalyzed Negishi Coupling

Causality: The use of a bulky, electron-rich phosphine ligand (e.g., SPhos) accelerates the oxidative addition of deactivated aryl chlorides and sterically promotes reductive elimination, minimizing


-hydride elimination side products[3].
  • Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL vial with the aryl halide (1.0 mmol), the catalyst system (e.g., Pd2(dba)3 [1.5 mol%] and SPhos [3.0 mol%]), and anhydrous THF (3.0 mL).

  • Activation: Stir the mixture at room temperature for 5 minutes to ensure full dissolution and initial complexation of the active Pd(0) species.

  • Coupling: Add the titrated

    
    -PrZnBr solution (1.2 mmol, 1.2 equiv) dropwise over 5 minutes. Insight: Slow addition prevents localized concentration spikes that could lead to homocoupling of the zinc reagent.
    
  • Reaction: Heat the reaction mixture to 65 °C (or maintain at room temperature depending on the substrate's reactivity) and stir for 2–16 hours. Monitor the reaction via GC-MS or TLC.

  • Quench & Workup (Self-Validating): Cool to room temperature. Quench with saturated aqueous

    
     (5 mL) to destroy unreacted zinc reagent (effervescence indicates active zinc was still present, validating the use of an excess). Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the target functionalized aromatic.

Quantitative Data: Substrate Scope

The following table summarizes the expected performance of


-PrZnBr across various aromatic electrophiles, demonstrating the broad functional group tolerance of this methodology[3][4].
Aryl Halide SubstrateCatalyst SystemConditionsExpected Yield (%)Chemoselectivity Notes
4-BromoacetophenonePd-PEPPSI-IPr (2 mol%)THF, 65 °C, 4 h92 - 95%Ketone remains intact; no nucleophilic attack[4].
4-ChlorobenzonitrilePd2(dba)3 / SPhos (3 mol%)THF, 65 °C, 12 h85 - 89%Nitrile is fully tolerated[3].
5-BromosalicylaldehydePd2(dba)3 / SPhos (5 mol%)THF, 65 °C, 16 h73 - 81%Tolerates acidic phenolic proton and aldehyde[3].
3-Bromo-pyridineNi(cod)2 / SIPr (10 mol%)THF, 25 °C, 24 h80 - 88%Excellent for heteroaromatics; avoids catalyst poisoning.
1-Bromo-4-nitrobenzenePd(PPh3)4 (5 mol%)THF, 65 °C, 8 h88 - 92%Nitro group does not undergo reduction.

Troubleshooting and Optimization

  • Issue: High levels of

    
    -hydride elimination (forming allyl-benzene derivatives). 
    
    • Causality & Solution: Slower reductive elimination allows the intermediate alkyl-palladium species to undergo

      
      -hydride elimination. Switch to a more sterically demanding ligand (e.g., RuPhos or SPhos) to force the metal center into a geometry that accelerates reductive elimination over 
      
      
      
      -hydride elimination[3].
  • Issue: Sluggish transmetalation with electron-rich aryl halides.

    • Causality & Solution: Add a stoichiometric amount of anhydrous LiCl. The formation of a higher-order zincate species (

      
      ) significantly increases the nucleophilicity of the zinc reagent, facilitating faster transmetalation without compromising the inherent chemoselectivity[4].
      

References

1.1 - acs.org 2.2 - nih.gov 3. - rsc.org 4.4 - researchgate.net 5.3 - acs.org

Sources

Application Note: Copper-Catalyzed 1,4-Conjugate Addition of n-Propylzinc Bromide to Enones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: C–C Bond Formation, Asymmetric Synthesis, Late-Stage Functionalization

Executive Summary & Mechanistic Rationale

The 1,4-conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds (enones) is a cornerstone of modern organic synthesis. While Grignard reagents and dialkylzincs are commonly employed, they often suffer from significant drawbacks: Grignard reagents are overly reactive and prone to competing 1,2-addition, while dialkylzincs (e.g., diethylzinc) are highly pyrophoric and exhibit limited functional group tolerance [1, 3].

n-Propylzinc bromide (


-PrZnBr) , an alkylzinc halide, offers a superior balance of stability, chemoselectivity, and functional group tolerance. Because organozinc halides are relatively unreactive toward enones on their own, copper catalysis  is an absolute requirement to drive the 1,4-addition [1].
Causality in the Catalytic Cycle

The addition of a catalytic copper salt (e.g., Cu(OTf)₂ or CuI) fundamentally alters the reaction pathway. The causality of this system relies on three distinct phases:

  • Transmetalation: The relatively inert

    
    -PrZnBr transfers its propyl group to the Cu(I) center (generated in situ by reduction of Cu(II) by the organozinc), forming a highly reactive organocopper species.
    
  • π-Complexation & Insertion: The soft Cu(I) center preferentially coordinates to the soft alkene (C=C) of the enone rather than the hard carbonyl oxygen. This dictates the strict 1,4-regioselectivity. Subsequent oxidative addition/migratory insertion yields a transient Cu(III) metallacycle [2].

  • Enolate Trapping: Reductive elimination yields a zinc enolate. The addition of chlorotrimethylsilane (TMSCl) is a critical mechanistic intervention. TMSCl rapidly traps the zinc enolate as a silyl enol ether, preventing reversible enolate equilibration, suppressing side-reactions (like polymerization), and drastically accelerating the catalytic turnover [1].

CatalyticCycle Cu_Pre Precatalyst Cu(OTf)2 + Ligand (L*) Active_Cat Active Catalyst [L*Cu(I)-Pr] Cu_Pre->Active_Cat n-PrZnBr (Transmetalation) Pi_Complex π-Complex [L*Cu(I)(Pr)(Enone)] Active_Cat->Pi_Complex Enone Addition Cu_III Cu(III) Metallacycle Intermediate Pi_Complex->Cu_III Oxidative Addition / Migratory Insertion Zn_Enolate Zinc Enolate (Product Precursor) Cu_III->Zn_Enolate Reductive Elimination Zn_Enolate->Active_Cat Catalyst Turnover (with n-PrZnBr) Product β-Propyl Ketone (1,4-Adduct) Zn_Enolate->Product Aqueous Workup (or TMSCl trapping)

Figure 1: Mechanism of the Cu-catalyzed 1,4-conjugate addition of n-propylzinc bromide to enones.

Quantitative Data & Substrate Scope

To demonstrate the efficacy of


-PrZnBr compared to other organometallic reagents, Table 1 summarizes the reactivity profile for the conjugate addition of a propyl group to 2-cyclohexenone. The use of 

-PrZnBr with Cu(OTf)₂ and a chiral phosphoramidite ligand provides an optimal balance of yield, enantioselectivity (ee), and functional group tolerance.

Table 1: Reactivity Profile of Propyl Nucleophiles in Cu-Catalyzed Conjugate Addition

NucleophileMetal CatalystAdditiveTypical Yield (%)Enantiomeric Excess (ee %)Functional Group Tolerance

-PrMgBr (Grignard)
CuCl / TaniaPhosNone85 - 95> 90Low (Reacts with esters/ketones)

-Pr₂Zn (Dialkylzinc)
Cu(OTf)₂ / PhosphoramiditeNone90 - 98> 95Moderate (Pyrophoric reagent)

-PrZnBr
(Alkylzinc Halide)
Cu(OTf)₂ / Phosphoramidite TMSCl 88 - 94 > 92 High (Tolerates esters, nitriles)

Experimental Workflow & Self-Validating Protocol

The following protocol details the asymmetric 1,4-conjugate addition of


-PrZnBr to 2-cyclohexenone. This methodology is designed to be self-validating, utilizing visual cues to confirm the success of critical mechanistic steps.

Workflow Prep Reagent Prep n-PrZnBr in THF Reaction Conjugate Addition -40°C, TMSCl Prep->Reaction Cat Catalyst Activation Cu(OTf)2 + Ligand Cat->Reaction Quench Quench & Workup NH4Cl (aq) Reaction->Quench Purify Purification Chromatography Quench->Purify

Figure 2: Step-by-step experimental workflow for the conjugate addition of n-propylzinc bromide.

Materials Required
  • Enone: 2-Cyclohexenone (1.0 mmol, rigorously dried)

  • Organozinc:

    
    -Propylzinc bromide (0.5 M in THF, 1.5 mmol)
    
  • Catalyst: Cu(OTf)₂ (0.05 mmol, 5 mol%)

  • Ligand: Chiral Phosphoramidite (e.g., Feringa's MonoPhos, 0.10 mmol, 10 mol%)

  • Additive: Chlorotrimethylsilane (TMSCl, 2.0 mmol, freshly distilled)

  • Solvent: Anhydrous Tetrahydrofuran (THF, 5.0 mL)

Step-by-Step Procedure

Step 1: Catalyst Pre-Activation

  • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3 times).

  • Add Cu(OTf)₂ (18.1 mg, 5 mol%) and the chiral phosphoramidite ligand (10 mol%) to the flask.

  • Inject anhydrous THF (3.0 mL) and stir at room temperature for 30 minutes.

  • Self-Validation Check: The solution will initially appear pale blue/green (Cu(II)). As the ligand coordinates, a subtle shift to a homogeneous light green/yellow solution should be observed.

Step 2: Substrate & Additive Introduction

  • Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Causality: Low temperatures are critical to completely suppress any background, uncatalyzed 1,2-addition.

  • Add 2-cyclohexenone (96 mg, 1.0 mmol) followed by TMSCl (254 µL, 2.0 mmol). Stir for 5 minutes.

Step 3: Transmetalation and Conjugate Addition

  • Using a syringe pump, add the

    
    -PrZnBr solution (3.0 mL of 0.5 M in THF, 1.5 mmol) dropwise over 30 minutes.
    
  • Self-Validation Check (Critical): Upon the addition of the first few drops of

    
    -PrZnBr, the solution will rapidly change from pale green/yellow to a deep yellow, orange, or brownish hue . This visual cue confirms the reduction of Cu(II) to Cu(I) and the successful transmetalation to form the active [L*Cu(I)-Pr] catalyst [2].
    
  • Maintain the reaction at -40 °C for 2 hours. Monitor the disappearance of the enone via TLC (Hexanes/EtOAc 4:1, UV active) or GC-MS.

Step 4: Quench and Workup

  • Once complete conversion is confirmed, quench the reaction at -40 °C by carefully adding 5.0 mL of saturated aqueous NH₄Cl solution. Causality: NH₄Cl hydrolyzes the silyl enol ether (if formed) and safely quenches unreacted organozinc.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 3-propylcyclohexan-1-one.

Troubleshooting & Best Practices

  • Incomplete Conversion / Stalled Reaction: If the reaction stalls, the catalyst has likely deactivated. This is almost always due to trace moisture or oxygen. Ensure all solvents are passed through an activated alumina column and that the

    
    -PrZnBr reagent has been properly titrated prior to use.
    
  • Loss of Enantioselectivity: If the ee% drops below expected values, verify the Cu:Ligand ratio. A slight excess of ligand (1:2 Cu to Ligand ratio for monodentate ligands) is required to ensure no unligated, racemic copper species are active in the solution [1].

  • Absence of Color Change: If the solution remains pale blue upon addition of

    
    -PrZnBr, transmetalation is failing. This indicates that the organozinc reagent has likely degraded (oxidized or hydrolyzed). Discard the reagent and use a fresh batch.
    

References

  • Alexakis, A., Bäckvall, J. E., Krause, N., Pàmies, O., & Diéguez, M. (2008). Enantioselective Copper-Catalyzed Conjugate Addition and Allylic Substitution Reactions. Chemical Reviews, 108(8), 2796-2823. URL:[Link]

  • Nouch, R., Woodward, S., Willcox, D., Robinson, D., & Lewis, W. (2020). Mechanistic-Insight-Driven Rate Enhancement of Asymmetric Copper-Catalyzed 1,4-Addition of Dialkylzinc Reagents to Enones. Organometallics, 39(7), 1051-1060. URL:[Link]

  • Feringa, B. L., Badorrey, R., Peña, D., Harutyunyan, S. R., & Minnaard, A. J. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences (PNAS), 101(16), 5834-5838. URL:[Link]

Application Notes & Protocols: High-Efficiency Catalytic Systems for n-Propylzinc Bromide Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of C(sp³)-C(sp²) Bond Formation

The Negishi cross-coupling reaction stands as a pillar in modern synthetic chemistry for its power in constructing carbon-carbon bonds.[1][2] While the coupling of C(sp²)-hybridized organozinc reagents is well-established, the use of their C(sp³)-hybridized alkyl counterparts, such as n-propylzinc bromide, presents a unique set of challenges.[3] Historically, the development of these reactions has been hampered by competing side reactions, most notably β-hydride elimination. This process, where a β-hydrogen on the alkyl chain is transferred to the metal center, leads to the formation of undesired alkene byproducts and reduced arenes, thereby diminishing the yield of the target molecule.[3][4]

The key to an efficient cross-coupling involving an alkylzinc reagent is to employ a catalytic system where the rate of reductive elimination (the desired product-forming step) is significantly faster than the rate of β-hydride elimination.[5] This guide provides a detailed overview of modern palladium and nickel-based catalytic systems engineered to achieve this selectivity, focusing on the practical application of n-propylzinc bromide in forming C(sp³)-C(sp²) bonds with aryl and heteroaryl halides. We will delve into the mechanistic rationale behind catalyst and ligand selection and provide robust, field-proven protocols for researchers in synthetic chemistry and drug development.

The Mechanistic Heart of the Matter: The Negishi Catalytic Cycle

All palladium- or nickel-catalyzed cross-couplings, including the Negishi reaction, operate via a fundamental catalytic cycle.[2] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

Negishi_Catalytic_Cycle General Negishi Catalytic Cycle Pd0 LnM(0) PdII_halide R¹-M(II)-X (L)n Pd0->PdII_halide Oxidative Addition (+ R¹-X) PdII_alkyl R¹-M(II)-R² (L)n PdII_halide->PdII_alkyl Transmetalation (+ R²-ZnBr) PdII_alkyl->Pd0 Reductive Elimination Product R¹-R² PdII_alkyl->Product BetaHydride β-Hydride Elimination (Side Reaction) PdII_alkyl->BetaHydride Undesired Pathway Experimental_Workflow cluster_prep Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Workup & Purification A Activate Zinc Dust (I₂, heat) B Add n-Propyl Bromide in Anhydrous Solvent A->B C Stir to Form n-PrZnBr Solution B->C F Add n-PrZnBr Solution (Slowly) C->F Use Directly D Prepare Catalyst (Pd or Ni Precursor + Ligand) E Add Aryl Halide & Solvent D->E E->F G Monitor Reaction (TLC, GC-MS) F->G H Quench Reaction (aq. NH₄Cl) G->H Upon Completion I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify by Column Chromatography J->K L Pure Product K->L Characterize Final Product

Figure 2: Standard experimental workflow for Negishi cross-coupling.

Protocol 1: Preparation of n-Propylzinc Bromide

This protocol is adapted from a general and highly efficient procedure for preparing alkylzinc reagents. [6]Safety Note: Organozinc reagents are sensitive to air and moisture. All procedures must be conducted under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents are required.

Materials:

  • Zinc dust (<325 mesh)

  • Iodine (I₂)

  • 1-Bromopropane (n-propyl bromide)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.5 equivalents relative to the alkyl halide).

  • Add a few crystals of iodine (approx. 1-2 mol%).

  • Gently heat the flask under vacuum with a heat gun until the purple iodine vapor is visible, then allow it to cool to room temperature under an inert atmosphere. This step activates the zinc surface.

  • Add anhydrous DMAc or THF to the flask to create a suspension of the activated zinc.

  • Slowly add 1-bromopropane (1.0 equivalent) dropwise to the stirring zinc suspension. The reaction can be exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • Stir the mixture at room temperature for 2-4 hours. The successful formation of the organozinc reagent is typically indicated by the disappearance of the metallic zinc and the formation of a grayish, homogenous solution.

  • The resulting n-propylzinc bromide solution is used directly in the subsequent cross-coupling step without isolation.

Protocol 2: General Palladium-Catalyzed Cross-Coupling

This protocol utilizes a Pd/CPhos system, which is highly effective for minimizing side reactions. [7][8] Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • CPhos (2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl)

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Freshly prepared n-propylzinc bromide solution (from Protocol 1)

  • Anhydrous THF

Procedure:

  • To a separate, flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and CPhos (2-4 mol%). The ligand-to-metal ratio is typically 2:1.

  • Add the aryl halide (1.0 equivalent) followed by anhydrous THF.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active palladium(0) catalyst.

  • Slowly, via syringe or cannula, add the n-propylzinc bromide solution (1.2-1.5 equivalents) to the catalyst mixture. For particularly reactive substrates, the reaction flask can be cooled to 0 °C before addition.

  • Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 1 to 12 hours.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure n-propylated arene.

Comparative Performance Data

The choice of catalyst system significantly impacts reaction efficiency. The table below summarizes typical results for the cross-coupling of n-propylzinc bromide with various aryl bromides using leading catalyst systems.

EntryAryl BromideCatalyst System (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePd(OAc)₂ (1) / CPhos (2)THFRT3>95[4]
22-BromotoluenePd(OAc)₂ (1) / CPhos (2)THFRT692[4]
31-Bromo-4-(tert-butyl)benzeneNiCl₂(dme) (5) / s-Bu-Pybox (6)THFRT1285-90,[9] [10]
44-BromoanisolePd-PEPPSI-IPr (2)THF60494
53-BromopyridineNi(acac)₂ (5) / Phenanthroline (5)DMAc50888[11]

Yields are approximate and based on reported values for similar primary or secondary alkylzinc couplings. RT = Room Temperature.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive organozinc reagent.2. Inactive catalyst.3. Poorly reactive aryl halide.1. Ensure zinc was properly activated and all reagents/solvents were anhydrous.<[6]br>2. Use a high-purity catalyst precursor/ligand. Consider using a pre-formed catalyst like Pd-PEPPSI-IPr.<br>3. For aryl chlorides, a Ni-based system or a more active Pd/ligand combo (e.g., using an NHC ligand) may be required. Increase reaction temperature. [12][9]
Formation of Byproducts 1. Homocoupling of the aryl halide.2. Reduction of the aryl halide (dehalogenation).3. Propene/Propane formation via β-hydride elimination.1. Ensure slow addition of the organozinc reagent. Lower the reaction temperature.2. This suggests a competing pathway. Screen different ligands; bulky biarylphosphines are designed to prevent this.<[13]br>3. While less common for n-propylzinc, this points to inefficient reductive elimination. Use a bulkier, more electron-donating ligand like CPhos or switch to a suitable Nickel catalyst. [4][9]
Inconsistent Yields 1. Variable quality of organozinc reagent.2. Oxygen contamination.1. Titrate a small aliquot of the organozinc reagent before use to determine the exact concentration for consistent stoichiometry.2. Improve inert atmosphere techniques. Degas solvents thoroughly before use.

Conclusion

The efficient cross-coupling of n-propylzinc bromide is readily achievable with the appropriate selection of a modern catalytic system. Palladium catalysts paired with bulky, electron-rich biaryl phosphine ligands like CPhos provide a reliable and high-yielding method that actively promotes the desired reductive elimination pathway. Concurrently, nickel-based systems offer a highly reactive and cost-effective alternative, often excelling where palladium systems may falter. By understanding the underlying mechanistic principles and adhering to robust experimental protocols that emphasize anhydrous and anaerobic conditions, researchers can confidently employ n-propylzinc bromide as a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science.

References

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  • O'Brien, M., et al. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 47(19), 5497-5499. [Link]

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  • Zhang, P., et al. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

  • Anctil, E. J., & Snieckus, V. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Accounts of Chemical Research, 44(8), 634-649. [Link]

  • Zhang, P., et al. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic CarbenePd Catalyst. ChemRxiv. [Link]

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  • Kim, J. K., et al. (2016). Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction. ChemistryOpen, 5(2), 128-132. [Link]

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  • Gini, A., et al. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

  • Wang, C., et al. (2015). Metal-free C–N cross-coupling of electrophilic compounds and N-haloimides. Organic Chemistry Frontiers, 2(10), 1261-1265. [Link]

  • ResearchGate. (2018). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. [Link]

  • Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425. [Link]

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  • Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]

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  • The Doyle Group. (2023). Synthesis of Nickel(I)–Bromide Complexes via Oxidation and Ligand Displacement. UCLA. [Link]

  • Buchwald Group. (n.d.). Cross-Coupling Reactions Guide. MIT. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Magano, J. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 27(19), 6591. [Link]

Sources

Application Notes and Protocols: The Addition of n-Propylzinc Bromide to Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Organozinc Reagents in Modern Synthesis

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. Among the vast arsenal of organometallic reagents, organozinc compounds occupy a unique and advantageous position. They exhibit a nuanced reactivity, being more reactive than organocadmium and organomercury compounds, yet demonstrating a greater tolerance for a variety of functional groups compared to their more reactive Grignard and organolithium counterparts.[1] This characteristic allows for highly chemoselective transformations, a critical aspect in the synthesis of intricate molecular architectures.

This application note provides a comprehensive guide to the theory and practice of utilizing n-propylzinc bromide for the nucleophilic addition to aldehydes and ketones, yielding valuable secondary and tertiary alcohols, respectively. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested protocol, and offer insights into the factors governing its success.

Mechanistic Insights: The Zimmerman-Traxler Model and Chelation Control

The addition of organozinc reagents to carbonyl compounds is mechanistically analogous to the well-known Grignard reaction. The carbon-zinc bond is polar covalent, with the carbon atom bearing a partial negative charge, rendering it nucleophilic.[2] The reaction is believed to proceed through a six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model, particularly in the context of stereoselective additions.

The stereochemical outcome of the addition to chiral aldehydes and ketones is a critical consideration. The Felkin-Anh and Cram-chelation models are widely used to predict the diastereoselectivity of such reactions.[3][4][5][6] In the absence of a chelating group near the carbonyl, the Felkin-Anh model, which considers steric interactions, generally predicts the major diastereomer. However, the presence of a Lewis basic heteroatom (e.g., an oxygen or nitrogen) at the α- or β-position can lead to chelation with the zinc atom, directing the nucleophilic attack from the opposite face and overriding the Felkin-Anh prediction.[3][4][5][6][7] Alkylzinc halides, such as n-propylzinc bromide, can act as Lewis acids to promote this chelation-controlled pathway.[3][7]

The following diagram illustrates the generally accepted mechanism for the addition of n-propylzinc bromide to a generic aldehyde.

G cluster_0 Reaction Mechanism reagents RCHO + n-PrZnBr transition_state [Six-membered chair-like Zimmerman-Traxler Transition State] reagents->transition_state Coordination intermediate Zinc Alkoxide Intermediate transition_state->intermediate Nucleophilic Addition workup H₃O⁺ Workup intermediate->workup Protonation product Secondary Alcohol workup->product

Caption: Mechanism of n-propylzinc bromide addition to an aldehyde.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the addition of n-propylzinc bromide to an aldehyde or ketone. The reaction can be performed in a "one-pot" fashion, akin to a Barbier reaction, where the organozinc reagent is generated in the presence of the carbonyl substrate.[2]

Materials and Reagents:

  • Zinc dust (<325 mesh)

  • 1,2-Dibromoethane

  • n-Propyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde or Ketone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Activation of Zinc:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place zinc dust (1.5 equivalents relative to n-propyl bromide).

    • Add anhydrous THF to cover the zinc.

    • Add a small amount of 1,2-dibromoethane (approx. 5 mol%) and gently heat the mixture to initiate activation. The appearance of bubbles indicates the activation is underway. Cool the mixture to room temperature.

    Expert Insight: The activation of zinc is crucial for the reaction's success. 1,2-Dibromoethane reacts with the zinc surface to form zinc bromide and ethene, exposing a fresh, reactive metal surface.

  • Formation of n-Propylzinc Bromide and Reaction with Carbonyl:

    • Dissolve the aldehyde or ketone (1.0 equivalent) and n-propyl bromide (1.2 equivalents) in anhydrous THF.

    • Add this solution dropwise to the activated zinc suspension at a rate that maintains a gentle reflux.

    Expert Insight: The dropwise addition helps to control the exothermicity of the reaction. Generating the organozinc reagent in the presence of the carbonyl substrate minimizes the formation of Wurtz-type coupling byproducts.

  • Reaction Monitoring and Completion:

    • After the addition is complete, stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by quenching a small aliquot of the reaction mixture.

    • Stir for an additional 1-4 hours, or until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the zinc alkoxide intermediate and dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Substrate Scope and Expected Yields

The addition of n-propylzinc bromide is applicable to a wide range of aldehydes and ketones. The following table provides a representative, though not exhaustive, summary of expected outcomes.

Carbonyl Substrate Product Typical Yield (%) Notes
Benzaldehyde1-Phenyl-1-butanol85-95Aromatic aldehydes are generally excellent substrates.
Cyclohexanone1-Propylcyclohexan-1-ol70-85Unhindered cyclic ketones react well.
Acetophenone2-Phenyl-2-pentanol65-80Aromatic ketones are suitable substrates.
Heptanal4-Decanol80-90Aliphatic aldehydes provide good yields.
2-Adamantanone2-Propyl-2-adamantanol50-65Sterically hindered ketones may result in lower yields.

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental protocol, from setup to product isolation.

G cluster_workflow Experimental Workflow setup Reaction Setup (Inert Atmosphere) activation Zinc Activation (1,2-Dibromoethane) setup->activation addition Substrate Addition (Aldehyde/Ketone + n-PrBr) activation->addition reaction Reaction Monitoring (TLC/GC) addition->reaction quench Aqueous Workup (NH₄Cl solution) reaction->quench extraction Product Extraction (Organic Solvent) quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A streamlined workflow for the addition of n-propylzinc bromide.

Safety and Handling

  • n-Propyl bromide is a toxic and potentially carcinogenic substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • 1,2-Dibromoethane is a known carcinogen and should be handled with extreme care.

  • Organozinc reagents are air and moisture sensitive. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction can be exothermic. Proper temperature control is essential, especially during the initial stages.

References

  • Wikipedia. Organozinc chemistry. [Link]

  • ScholarlyCommons - University of Pennsylvania. Reversing Diastereoselectivity: Chelation-Controlled Addition Of Organozincs To Chiral Carbonyl Derivatives. [Link]

  • Organic Chemistry Portal. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. [Link]

  • LS College. Organozinc compound. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • PMC. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. [Link]

  • ACS Publications. Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. [Link]

  • ACS Publications. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. [Link]

  • ResearchGate. Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds | Request PDF. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for n-propylzinc bromide Negishi coupling

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing n-Propylzinc Bromide Negishi Reactions

Welcome to the Technical Support Center for alkylzinc cross-coupling. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields in the Negishi coupling of primary alkylzincs, specifically n-propylzinc bromide.

While the Negishi coupling is a highly robust method for forming C(sp³)–C(sp²) bonds, alkyl nucleophiles introduce unique mechanistic vulnerabilities. This guide is designed to move beyond basic protocols by explaining the causality behind reaction failures and providing self-validating solutions to optimize your workflows.

Mechanistic Workflows & Failure Points

To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. The diagram below maps the standard Palladium-catalyzed Negishi cycle, highlighting the critical divergence point where the reaction either succeeds (reductive elimination) or fails (β-hydride elimination).

NegishiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar TransMet Transmetalation (n-PrZnBr) PdII_Ar->TransMet PdII_Ar_Pr Ar-Pd(II)-n-Pr TransMet->PdII_Ar_Pr RedElim Reductive Elimination (Desired) PdII_Ar_Pr->RedElim BetaElim β-Hydride Elimination (Undesired) PdII_Ar_Pr->BetaElim Product n-Pr-Ar Product RedElim->Product Byproduct Propene + Ar-H BetaElim->Byproduct Product->Pd0 Regeneration

Negishi catalytic cycle illustrating the competing reductive and β-hydride elimination pathways.

Troubleshooting FAQs

Q1: My n-propylzinc bromide coupling yields significant amounts of reduced arene (Ar-H) and propene instead of the cross-product. How do I suppress this? A1: You are observing the classic β-hydride elimination side-reaction. In the Ar-Pd(II)-n-Pr intermediate, the palladium center can abstract a β-hydrogen from the n-propyl group before the desired C–C bond can form.

  • Causality: The activation energy for reductive elimination is currently higher than that for β-hydride elimination.

  • Solution: You must switch to bulky, electron-rich biarylphosphine ligands (e.g., CPhos) or highly hindered N-heterocyclic carbenes (e.g., Pd-PEPPSI-IPent). These ligands exert immense steric pressure that forces the aryl and n-propyl groups closer together, artificially lowering the activation energy for reductive elimination ()[1]. Concurrently, their electron-rich nature stabilizes the Pd(II) intermediate, preventing premature decomposition ()[2].

Q2: I am observing homocoupling of the aryl halide (Ar-Ar) rather than the cross-product. What is the root cause? A2: Homocoupling is the result of a double transmetalation event. The Ar-Pd(II)-n-Pr intermediate reacts with another equivalent of an arylmetal species to form Ar-Pd(II)-Ar, which then reductively eliminates to form the dimer ()[3].

  • Causality: This occurs when transmetalation of the alkylzinc is sluggish, or when unreacted zinc dust in your organozinc reagent directly reduces your aryl halide into an arylzinc species.

  • Solution: Ensure strict anaerobic conditions and rigorously filter your n-propylzinc bromide solution to remove all suspended zinc dust prior to adding it to the catalytic mixture. Adding a co-solvent like toluene (typically 1:1 with THF) can also accelerate the transmetalation step.

Q3: When should I consider using Nickel instead of Palladium for n-propylzinc bromide couplings? A3: Palladium is the gold standard when your electrophile is an aryl or vinyl halide. However, you should switch to Nickel if your electrophile is an unactivated alkyl halide.

  • Causality: Palladium struggles to undergo oxidative addition into unactivated C(sp³)–X bonds. Nickel, conversely, can readily access odd-oxidation states (Ni(I)/Ni(III)) and operates via radical pathways. This completely bypasses the traditional β-hydride elimination issues seen with Pd when coupling two alkyl fragments ()[4].

Quantitative Data: Ligand Selection

To demonstrate the causality of steric bulk on reaction outcomes, review the following data summarizing the coupling of a model aryl bromide with n-propylzinc bromide.

Catalyst / Ligand SystemLigand Steric ProfileYield (%)Ratio (Cross-Product : Ar-H)Mechanistic Rationale
Pd(PPh₃)₄ Low Bulk< 20%1 : 5Slow reductive elimination allows β-hydride elimination to dominate.
Pd(dppf)Cl₂ Moderate Bulk45%1 : 1Bidentate bite angle provides limited acceleration of reductive elimination.
Pd(OAc)₂ / CPhos High Bulk (Biaryl)95%> 99 : 1Extreme steric bulk forces rapid C(sp³)–C(sp²) reductive elimination[1].
Pd-PEPPSI-IPent Extreme Bulk (NHC)98%> 99 : 1Strong σ-donation stabilizes Pd; massive steric bulk prevents isomerization[2].
Self-Validating Experimental Protocol: Preparation of n-Propylzinc Bromide

Commercially purchased alkylzinc reagents often degrade during shipping, leading to inconsistent titers and failed couplings. Preparing your reagent in-house using a modified Knochel activation protocol ensures maximum reactivity ()[3].

ZnPrep Zn Zn Dust Act1 1,2-Dibromoethane (65°C, 15 min) Zn->Act1 Act2 TMSCl (25°C, 15 min) Act1->Act2 ActiveZn Active Zn(0) Act2->ActiveZn Insert n-PrBr Addition (Maintain <30°C) ActiveZn->Insert Settle Settle & Filter (Crucial Step) Insert->Settle Reagent n-PrZnBr Solution Settle->Reagent

Workflow for the chemical activation of zinc and synthesis of n-propylzinc bromide.

Step-by-Step Methodology (0.5 M in THF)

Step 1: Zinc Activation

  • Action: To a flame-dried Schlenk flask under argon, add Zn dust (1.5 equiv). Suspend in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 15 min. Cool to room temperature and add TMSCl (5 mol%). Stir for 15 min.

  • Causality: 1,2-dibromoethane reacts with Zn to form ethylene gas, physically fracturing the passivating ZnO layer. TMSCl scavenges trace moisture and chemically cleans the metal surface, exposing highly reactive Zn(0) atoms required for oxidative addition.

Step 2: Zinc Insertion

  • Action: Add a solution of n-propyl bromide (1.0 equiv) in THF dropwise over 30 minutes. Maintain the internal temperature between 25–30 °C using a ambient water bath.

  • Causality: The insertion of zinc into the alkyl halide is exothermic. If the temperature exceeds 40 °C, the newly formed n-propylzinc bromide will react with unreacted n-propyl bromide (Wurtz-type homocoupling), destroying your reagent and generating hexane.

Step 3: Maturation and Settling

  • Action: Stir the mixture for 2 hours at room temperature. Stop stirring and allow the unreacted zinc dust to settle completely (minimum 4 hours, or centrifuge). Transfer the supernatant via cannula to a fresh, dry Schlenk flask.

  • Self-Validation Check: The final solution must be pale yellow and perfectly clear. A dark grey or cloudy suspension indicates suspended zinc dust, which will cause Ar-Ar homocoupling in your subsequent Negishi reaction.

Step 4: Titration

  • Action: Titrate the clear supernatant with iodine in a solution of LiCl in THF.

  • Self-Validation Check: Do not assume a 100% yield. Titration confirms the exact molarity, ensuring you add precisely 1.2–1.5 equivalents of the zincate to your catalytic Negishi mixture, preventing stoichiometric imbalances that stall transmetalation.

References
  • Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 131(22), 7532-7533. URL: [Link]

  • Organ, M. G., et al. (2015). "Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent." ResearchGate. URL: [Link]

  • Wikipedia Contributors. (2024). "Negishi coupling." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011). "Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides." Organic Letters, 13(5), 1218-1221. URL: [Link]

Sources

Organometallic Reactivity Support Center: Troubleshooting Bromozinc(1+);propane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the reactivity of bromozinc(1+);propane (commonly known as propylzinc bromide). Below, you will find mechanistic insights, self-validating experimental protocols, and quantitative data to help you optimize additive-driven cross-coupling reactions.

Knowledge Base: Mechanistic FAQs

Q: Why is my propylzinc bromide precipitating or showing poor reactivity in standard Negishi couplings? A: Unmodified organozinc halides naturally form unreactive, polymeric aggregates in non-coordinating solvents. The absence of inorganic salt additives severely limits the availability of monomeric zinc species[1]. To resolve this, the addition of stoichiometric Lithium Chloride (LiCl) is required. LiCl disrupts these aggregates, shifting the Schlenk equilibrium to form highly soluble, higher-order zincate complexes (e.g.,


)[1]. This solubilization is the critical causality behind the dramatic rate acceleration observed in LiCl-mediated zinc insertions[2].

Q: How do organic additives like nitriles and EDAs influence Ni-catalyzed cross-couplings with propylzinc bromide? A: In complex alkylarylation reactions, unfunctionalized alkylzincs like propylzinc bromide often struggle with slow reductive elimination. Recent methodologies demonstrate that introducing a cooperative ligand dyad—consisting of an organic nitrile (e.g., acetonitrile) and an electron-deficient alkene (EDA, such as dimethyl fumarate)—dramatically enhances reactivity[3]. The nitrile coordinates to the nickel center to promote C(sp³)–C(sp³) reductive elimination, while the EDA stabilizes the catalytic intermediates, lowering the overall energetic span of the catalytic cycle[3].

Q: Can the choice of solvent act as a reactivity-modifying additive? A: Yes. While Tetrahydrofuran (THF) is the classical standard, utilizing N,N-Dimethylformamide (DMF) as a solvent or co-solvent acts as a powerful stabilizing additive. Organozinc compounds in DMF exhibit zero-order decomposition kinetics, combining long-term stability (viable for >6 months) with high polarity that facilitates manipulation and cross-coupling reactivity[4].

Pathway Visualization

G A Bromozinc(1+);propane (Aggregated / Low Reactivity) B Inorganic Additive (LiCl) (Deaggregation Phase) A->B Stoichiometric Addition C Higher-Order Zincate [PrZnBrCl]⁻ Li⁺ (Soluble / High Reactivity) B->C Schlenk Shift E Ni/Pd Catalyst Center (Accelerated Transmetalation) C->E Enhanced Nucleophilicity D Organic Additives (Nitrile + EDA Dyad) D->E Promotes Reductive Elimination F Cross-Coupled Product (Optimized Yield) E->F Product Release

Fig 1: Additive-driven mechanistic pathways enhancing propylzinc bromide reactivity.

Troubleshooting Desk: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following workflows are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Preparation of Highly Reactive LiCl-Complexed Propylzinc Bromide

Objective: Overcome polymeric aggregation to synthesize a highly nucleophilic zincate.

  • Zinc Activation: Suspend zinc dust (1.5 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 minutes, followed by the addition of TMSCl (1 mol%).

    • Causality: This chemical scrubbing removes the passivating ZnO layer, exposing the highly reactive Zn(0) surface.

    • Validation Checkpoint: The evolution of ethylene gas (bubbling) confirms the successful activation of the zinc surface.

  • Salt Addition: Add anhydrous LiCl (1.5 equiv) directly to the activated zinc suspension and stir vigorously[1].

    • Causality: LiCl provides the necessary chloride ions to drive the Schlenk equilibrium toward the soluble ate-complex.

  • Oxidative Addition: Add 1-bromopropane (1.0 equiv) dropwise at 50 °C.

    • Validation Checkpoint: The reaction mixture must transition from a cloudy grey suspension to a clear, pale-yellow solution. This visual shift physically validates the deaggregation and formation of the soluble

      
       complex.
      
  • Active Reagent Titration: Titrate the resulting solution with iodine in a saturated solution of LiCl in THF.

    • Validation Checkpoint: A sharp transition to a persistent brown color validates the exact molarity of active C–Zn bonds, ensuring precise stoichiometry for downstream coupling.

Protocol B: Ni-Catalyzed Alkylarylation using Nitrile/EDA Additives

Objective: Accelerate C(sp³)–C(sp³) reductive elimination using a cooperative ligand dyad.

  • Catalyst & EDA Initialization: In an argon-filled glovebox, combine

    
     (10 mol%), the unactivated alkene substrate (1.0 equiv), and dimethyl fumarate (DMFu, 5 mol%) in toluene.
    
    • Causality: DMFu serves as an Electron-Deficient Alkene (EDA) that stabilizes the highly reactive Ni(0) intermediates[3].

  • Nitrile Coordination: Add Acetonitrile (MeCN, 5.0 equiv) to the reaction mixture[3].

    • Validation Checkpoint: A subtle color shift in the organometallic solution indicates successful competitive binding of the nitrile ligand to the nickel center.

  • Electrophile & Zincate Addition: Introduce the aryl iodide (1.2 equiv). Slowly inject the titrated propylzinc bromide solution (from Protocol A) and stir at 25 °C.

    • Causality: The innate coordination of the nitrile forces the geometry of the nickel center into a conformation that drastically lowers the activation energy for reductive elimination[3].

    • Validation Checkpoint: GC-MS monitoring should show >90% consumption of the aryl iodide within 12 hours. If unreacted electrophile remains, the nitrile/EDA ratio must be recalibrated.

Data Analytics: Additive Efficacy Comparison

The following table synthesizes quantitative data regarding the impact of specific additives on the reactivity of propylzinc bromide and related zinc reagents.

Additive SystemSubstrate / ReagentKey Quantitative MetricMechanistic Impact
None (Washed Zinc) Rieke Zinc (Propylzinc precursor)Slow reaction, low yieldPoor solubility; lack of Schlenk equilibrium shift[2].
LiCl (1.0 - 3.0 equiv) Propylzinc BromideDramatic rate accelerationForms highly soluble

ate complexes[1].
Nitrile (MeCN) + EDA n-Propylzinc Bromide70% Yield (Alkylarylation)Ligand dyad accelerates C(sp³)–C(sp³) elimination[3].
Intramolecular Nitrile 3-Cyanopropylzinc Bromide89% Yield (Alkylarylation)Innate nitrile coordination boosts overall catalytic efficiency[3].
DMF (Co-solvent) Organozinc Reagents>6 months stabilityZero-order decomposition kinetics; high polarity stabilization[4].

References

  • Source: digitellinc.
  • Source: researchgate.
  • Source: nih.
  • Source: acs.

Sources

managing the exothermicity of n-propylzinc bromide formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Induction Trap"

You are accessing this guide because you are likely scaling up the synthesis of n-propylzinc bromide (


) or have experienced inconsistent initiation times.

The Core Problem: The formation of alkylzinc reagents via direct insertion is autocatalytic but inhibited by the native oxide layer on the zinc surface. The Hazard: If you add the full charge of


-propyl bromide before the reaction initiates, you create a "sleeping bomb." Once the oxide layer breaks, the accumulated reagent reacts simultaneously, releasing heat faster than your cooling system can remove it (Thermal Runaway), often leading to solvent boiling (THF b.p. 66°C) and over-pressurization.

This guide provides a self-validating protocol based on the Knochel LiCl-mediated method , which significantly lowers the activation energy and manages the heat profile.

Part 1: The Self-Validating Protocol (Knochel Method)

Do not use standard "Rieke" zinc or simple reflux methods for scale-up without modification. We recommend the LiCl-mediated direct insertion because LiCl solubilizes the organozinc species from the metal surface, preventing passivation and allowing the reaction to proceed at lower temperatures (often 25–40°C instead of reflux).

Reagents & Setup
  • Substrate: 1-Bromopropane (

    
    ), distilled and dry.
    
  • Zinc Source: Zinc dust (

    
    , >98%).
    
  • Mediator: Lithium Chloride (LiCl), anhydrous (0.5 M in THF).

  • Activators: 1,2-Dibromoethane (5 mol%) and TMSCl (1-3 mol%).

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology

1. The Dehydration (Critical): LiCl is extremely hygroscopic. Even trace water kills the reaction.

  • Place LiCl (1.1 equiv relative to Zn) in a Schlenk flask.

  • Heat to 140°C under high vacuum (<0.1 mbar) for 1 hour.

  • Cool to room temperature (RT) under Argon.

2. Zinc Activation:

  • Add Zn dust (1.5 equiv) to the flask containing dry LiCl.

  • Add anhydrous THF to create a slurry.[1]

  • Chemical Etch 1: Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 minute, then cool to RT.

  • Chemical Etch 2: Add TMSCl (1-3 mol%). Stir for 5 minutes.

    • Why? TMSCl acts as a scavenger for surface oxides and aids in the solubilization of the initial organozinc species [1].

3. The "Test Shot" (Safety Check):

  • Do NOT add the main feed yet.

  • Add exactly 5% of your total

    
     amount.
    
  • Observation: Monitor the internal temperature (

    
    ). You must see a sharp rise of 2–5°C within 2-5 minutes.
    
    • If yes: The reaction has initiated. Proceed to Step 4.

    • If no:STOP. Do not add more bromide. Re-heat to mild reflux or add more TMSCl. Adding more bromide now creates an accumulation hazard.

4. Controlled Addition (Heat Management):

  • Once initiation is confirmed, add the remaining

    
     dropwise (or via syringe pump).
    
  • Rule of Thumb: Maintain

    
     between 30–40°C. If 
    
    
    
    drops, stop addition—the reaction has stalled. If
    
    
    rises >45°C, pause addition.

Part 2: Troubleshooting & FAQs

Q1: The reaction initiated, but then the temperature dropped and conversion stopped. Why? A: This is likely Surface Passivation . Even with LiCl, the zinc surface can become coated with zinc salts or impurities.

  • The Fix: Stop the addition. Add a fresh aliquot of TMSCl (1 mol%). If using a mechanical stirrer, increase RPM to physically abrade the particles.

  • The Science:[2][3] LiCl forms soluble zincates (

    
    ), cleaning the surface.[1] If the rate of formation exceeds the rate of solubilization, the surface clogs [2].
    

Q2: Can I use 2-Methyltetrahydrofuran (2-MeTHF) instead of THF? A: Yes, and it is often safer. 2-MeTHF has a higher boiling point (80°C) and lower water miscibility. However, LiCl solubility is lower in 2-MeTHF. You may need to run the reaction slightly warmer (50°C) to maintain the "cleaning" effect of the salt.

Q3: My yield is low (50-60%) despite full consumption of bromide. A: You likely have Wurtz Homocoupling (


).
This happens if the local concentration of alkyl halide is too high near the zinc surface.
  • The Fix: Dilute your alkyl halide feed significantly (1:4 in THF) and slow down the addition rate. High dilution favors the reaction with Zn over the reaction with another alkyl halide molecule.

Q4: How do I know the exact concentration of the final reagent? A: You must titrate. Do not assume 100% yield. Use the Iodine titration method :

  • Take an aliquot of the Zn reagent.

  • Quench with excess Iodine (

    
    ) in THF.
    
  • Titrate the remaining

    
     with sodium thiosulfate (
    
    
    
    ).
  • Note: Simple acid titration is inaccurate because it measures total base (including ZnO/Zn(OH)2), not active C-Zn bonds.

Part 3: Safety Logic & Workflow Visualization

The following diagram illustrates the "Safe Initiation Loop." This is the most critical logic flow for preventing thermal runaway.

SafeInitiation Start START: Dry LiCl + Zn Dust Activate Activation: 1. 1,2-Dibromoethane (Reflux) 2. TMSCl (RT) Start->Activate TestShot ADD TEST SHOT (5% of Alkyl Halide) Activate->TestShot Monitor Monitor Internal Temp (Tint) for 5 mins TestShot->Monitor Decision Did Tint rise > 2°C? Monitor->Decision Proceed CONFIRMED INITIATION Begin Controlled Addition Decision->Proceed YES (Exotherm Detected) Stop STOP: Induction Failure Do NOT add more Reagent Decision->Stop NO (No Heat) ReActivate Re-Activation Protocol Add TMSCl / Heat Stop->ReActivate Troubleshoot ReActivate->TestShot Retry (Max 2 times)

Figure 1: The Safe Initiation Loop. This logic gate prevents the accumulation of unreacted alkyl halide, the primary cause of thermal runaway in organozinc synthesis.

Part 4: Data & Comparison

Table 1: Comparison of Activation Methods for


-Propylzinc Bromide 
MethodActivation TempInduction RiskTypical YieldStability (25°C)
Standard (No Additives) Reflux (66°C)High 50-65%Low (Precipitates)
Rieke Zinc (

)
0°C - RTLow85-95%High
Knochel (LiCl-Mediated) 25-40°C Very Low 80-90% Excellent (Soluble)
Iodine Activation 40-50°CMedium60-75%Moderate

Why Knochel Wins: While Rieke zinc is highly reactive, it is expensive and pyrophoric to prepare. The LiCl method uses cheap commercial zinc dust but achieves "Rieke-like" reactivity by modifying the solution structure of the reagent [3].

References

  • Hanada, E. M., et al. (2020).[4][5] "Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis." Chemistry – A European Journal.[5][6] Link

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. Link

  • Huo, S. (2003).[7] "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides."[7] Organic Letters. Link

  • Organic Syntheses. "Working with Hazardous Chemicals." Organic Syntheses Board of Directors. Link

Sources

preventing β-hydride elimination in reactions with n-propylzinc bromide

Technical Support Center: Preventing -Hydride Elimination with -Propylzinc Bromide

Current Status: Operational Topic: Optimization of Negishi Cross-Coupling with Alkylzinc Reagents Ticket ID: CHEM-SUP-ZN-003 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The -Propyl Challenge

Researchers employing


-propylzinc bromidehydrodehalogenation1

While primary alkylzincs like



-hydride elimination
1

The Solution Philosophy: To prevent this, you must accelerate reductive elimination using bulky, electron-rich ligands (e.g., Buchwald biarylphosphines) and stabilize the zinc reagent using Knochel-type additives (LiCl) .

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant amounts of reduced arene (Ar-H) instead of the cross-coupled product."

Diagnosis: The catalyst is undergoing

Corrective Actions:

  • Switch to CPhos or RuPhos: Standard ligands like

    
     or dppf are often too slow for alkyl couplings.[1] CPhos  is the industry standard for suppressing 
    
    
    -elimination in alkylzinc couplings because it creates a sterically crowded environment that forces rapid reductive elimination [1].
  • Increase Catalyst Loading: Sometimes a higher concentration of active Pd(0) is needed to outcompete the decomposition pathways.[1]

  • Cool it Down: While counter-intuitive, lower temperatures (0 °C to RT) can sometimes favor the bimolecular coupling step over the unimolecular elimination step, provided the catalyst is active enough (which CPhos is).

Issue 2: "My reaction stalls at 50-60% conversion."

Diagnosis: Catalyst deactivation or zinc reagent degradation.[1][2][3]

Corrective Actions:

  • Check for "Zinc Paste": If your zinc reagent has precipitated, it is inactive.[1] Ensure you are using LiCl (Knochel's conditions). The presence of LiCl solubilizes the zinc species as a zincate-like complex (

    
    ), keeping it active in THF [2].
    
  • Titrate the Reagent:

    
    -Propylzinc bromide degrades over time.[1] Titrate with iodine or use 4-(dimethylamino)benzaldehyde phenylhydrazone to verify the molarity before use.
    
  • Add the Zinc Slowly: A slow addition of the zinc reagent can keep the concentration of the alkyl-Pd intermediate low, minimizing homocoupling and allowing the cycle to turnover efficiently.

Issue 3: "Can I use Nickel instead of Palladium?"

Analysis:

  • Pros: Nickel has a lower barrier for oxidative addition and can traverse different mechanistic pathways (radical) that might bypass standard

    
    -elimination.
    
  • Cons: Nickel catalysts are often more prone to

    
    -hydride elimination in the absence of specific tridentate ligands (like PyBox or Terpyridine) [3].[1]
    
  • Verdict: For standard lab-scale synthesis with

    
    -propylzinc bromide, Pd-CPhos  is generally more robust and predictable than Ni systems unless you are strictly avoiding precious metals.[1]
    

Mechanistic Visualization

Understanding the competition between the "Productive Path" and the "Destructive Path" is vital.

BetaHydrideEliminationStartPd(0) CatalystOxAddOxidative Addition(Ar-Pd-X)Start->OxAddAr-XTransMetTransmetallation(Ar-Pd-nPr)OxAdd->TransMet+ nPrZnBrRedElimReductive Elimination(FAST with CPhos)TransMet->RedElimDesired PathBetaElimβ-Hydride Elimination(SLOW with CPhos)TransMet->BetaElimUndesired PathRedElim->StartRegenerate Pd(0)ProductProduct: Ar-nPr(Cross-Coupled)RedElim->ProductSideProdPd-H Species + PropeneBetaElim->SideProdReductionReduction Side Product(Ar-H)SideProd->ReductionReduces Ar-XReduction->StartDead Cycle

Figure 1: The Kinetic Competition. The goal of ligand selection (CPhos) is to accelerate the Green path (Reductive Elimination) so it outruns the Red path (

Optimized Experimental Protocol

Protocol: Pd-Catalyzed Negishi Coupling of


-Propylzinc Bromide1

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 
    -Propylzinc Bromide (0.5 M in THF, containing LiCl, 1.3–1.5 equiv)
    
  • 
     (1–2 mol%)
    
  • CPhos Ligand (2–4 mol%)

  • Solvent: Anhydrous THF (or Toluene/THF mixture)

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with

    
     and CPhos  (1:2 ratio). Add a small amount of THF and stir for 5–10 minutes to form the active catalyst species (solution turns from orange to pale yellow/colorless).[1]
    
  • Substrate Addition: Add the Aryl Bromide to the catalyst solution.

  • Reagent Addition: Add the

    
    -propylzinc bromide  solution dropwise over 2–5 minutes.
    
    • Note: The zinc reagent should ideally be prepared using Knochel’s method (Zn dust activated with 1,2-dibromoethane/TMSCl + LiCl) to ensure high titer and solubility.

  • Reaction: Stir at Room Temperature (23 °C) .

    • Tip: Do not heat unless conversion is sluggish after 2 hours. Heating accelerates

      
      -hydride elimination more than it accelerates cross-coupling for this specific system.[1]
      
  • Quench: Once TLC/LCMS shows consumption of Aryl Bromide, quench with saturated

    
     solution.
    
  • Purification: Extract with EtOAc, dry over

    
    , and purify via column chromatography.
    

FAQ: Common User Queries

Q: Why is LiCl necessary in the zinc reagent? A: LiCl is not just an additive; it changes the structure of the organozinc reagent. It breaks up polymeric aggregates of


1

Q: Can I use commercial


-propylzinc bromide?A:1

Q: I don't have CPhos. Can I use SPhos or XPhos? A: RuPhos and SPhos are decent alternatives.[1] RuPhos is particularly good for electron-poor aryl halides.[1] However, CPhos was specifically engineered to minimize the

Q: How do I distinguish between "Hydrolysis" and "Reduction" in my side products? A:

  • Hydrolysis: Occurs if you quench unreacted Aryl-Zn (not relevant here) or if water kills the Zn reagent. This gives you back the starting material (if the Zn reagent hydrolyzes) or protonated alkyl (propane).

  • Reduction: The formation of Ar-H (where Br is replaced by H) confirms the mechanism involves the Palladium cycle (via Pd-H). This is the "smoking gun" for

    
    -hydride elimination.
    

Troubleshooting Workflow Diagram

TroubleshootingStartLow Yield?CheckProdAnalyze Side ProductsStart->CheckProdArHMajor Product:Ar-H (Reduction)CheckProd->ArHDehalogenationSMMajor Product:Recov. SMCheckProd->SMStalledSol1Action:Switch to CPhos/RuPhosReduce TempArH->Sol1Sol2Action:Check Zn TiterAdd LiClSM->Sol2

Figure 2: Rapid Diagnostic Flowchart for Negishi Failures.

References

  • Han, C., & Buchwald, S. L. (2009).[4][5] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.[4][5] Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Phapale, V. B., & Cárdenas, D. J. (2009). Nickel-Catalyzed Negishi Cross-Coupling Reactions: Scope and Mechanisms. Chemical Society Reviews, 38(6), 1598–1607. Link

strategies for the activation of zinc for organozinc reagent synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ZN-ACT-001 Subject: Strategies for the Activation of Zinc for Organozinc Reagent Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Core Directive: The Zinc Paradox

User Query: "Why does my zinc dust fail to react with alkyl halides despite being '99.9% pure'?"

Technical Insight: The "purity" on the bottle refers to the bulk metal. However, zinc is highly oxophilic. Upon exposure to air, a dense, passivation layer of zinc oxide (ZnO) and zinc hydroxide forms immediately. This layer is electrically insulating and prevents the organic halide from reaching the metallic Zn(0) surface required for oxidative addition.

The Goal of Activation: Activation is not just "cleaning"; it is surface engineering. We must:

  • Depassivate: Chemically or mechanically breach the ZnO shell.

  • Expose: Reveal the crystal lattice defects (steps and kinks) where electron transfer is most favorable.

  • Solubilize: Prevent the newly formed organozinc species from repassivating the surface (the "Knochel Effect").

Activation Protocols & Methodologies

Method A: LiCl-Mediated Direct Insertion (The "Knochel" Standard)

Recommended for: Functionalized aryl/alkyl iodides and bromides. The most robust modern method.

Mechanism: Unlike traditional activation which only cleans the surface, Lithium Chloride (LiCl) plays a dual kinetic role.[1][2] It accelerates the reaction by coordinating to the formed organozinc species (


), creating a soluble zincate-like species (

). This rapid solubilization cleans the metal surface, preventing product inhibition (surface blocking).

Protocol:

  • Drying: Place commercial zinc dust (1.5 – 2.0 equiv) and anhydrous LiCl (1.5 – 2.0 equiv) in a Schlenk flask.

  • Thermal Shock: Heat the mixture to 150–170 °C under high vacuum (<0.1 mbar) for 2 hours. Critique: This dries the LiCl (highly hygroscopic) and creates a reactive Zn/LiCl matrix.

  • Solvation: Cool to room temperature (RT), backfill with Argon, and add dry THF.

  • Activation: Add TMSCl (5 mol%) and 1,2-dibromoethane (5 mol%).

  • Reaction: Add the organic halide. Stir at RT or mild heat (40 °C).

Visualizing the Knochel Mechanism:

KnochelMechanism Zn_Surface Passivated Zn Surface (ZnO Layer) Activation Activation (TMSCl / Heat) Zn_Surface->Activation Depassivation Active_Zn Active Zn(0) Exposed Lattice Activation->Active_Zn OxAdd Oxidative Addition (R-X + Zn) Active_Zn->OxAdd Surface_Species Surface-Bound R-Zn-X OxAdd->Surface_Species LiCl_Action LiCl Complexation Surface_Species->LiCl_Action Rate Limiting Step Soluble_Species Soluble Complex RZnX·LiCl LiCl_Action->Soluble_Species Desorption Clean_Surface Clean Zn Surface (Ready for Turnover) LiCl_Action->Clean_Surface Regeneration Clean_Surface->OxAdd Cycle Continues

Figure 1: The catalytic cycle of LiCl-mediated zinc insertion. LiCl is critical for the desorption step, preventing surface saturation.

Method B: Chemical Activation (TMSCl & 1,2-Dibromoethane)

Recommended for: Robust substrates, Reformatsky reactions, and standard Negishi coupling precursors.

Mechanism:

  • 1,2-Dibromoethane: Acts as an etchant.[3] It reacts with Zn(0) to form ZnBr2 and ethylene gas. The release of ethylene creates micro-fissures in the oxide layer, increasing surface area.

  • TMSCl (Chlorotrimethylsilane): Acts as a scavenger. It reacts with surface oxides/hydroxides to form stable silyl ethers (TMS-O-Zn-...), effectively "peeling" the chemical passivation layer.

Protocol:

  • Suspend Zinc dust (2.0 equiv) in dry THF under Argon.

  • Add 1,2-dibromoethane (5 mol%). Heat to reflux for ~1 minute until bubbling is observed (ethylene release). Cool to RT.

  • Add TMSCl (1-2 mol%). Stir for 5-10 minutes.

  • Add the substrate.[1]

Expert Tip: Recent kinetic studies suggest that for many substrates, TMSCl alone is sufficient and 1,2-dibromoethane may be redundant. However, the combination remains the industry standard for reliability [1].

Method C: Rieke Zinc (The "Nuclear" Option)

Recommended for: Extremely unreactive substrates (aryl chlorides, electron-rich aryl fluorides) or sterically hindered halides.

Mechanism: Rieke Zinc (


) is not activated bulk metal; it is atomistic zinc generated in situ by reducing a zinc salt (

) with an alkali metal (Li, Na, or K) and an electron carrier (Naphthalene).[2] The resulting zinc has an enormous specific surface area and high lattice energy.

Protocol:

  • Preparation: In a Schlenk flask, dissolve dried

    
     and Naphthalene (cat. or stoich.) in THF.
    
  • Reduction: Add Lithium metal (cut wire/granules). Stir vigorously.

  • Maturation: The solution turns dark green (Li-Naphthalenide) and then black as fine Zn particles precipitate. Stir 4-12 hours.

  • Use: Allow Zn to settle, remove supernatant (containing Li salts/naphthalene) via cannula if necessary, wash with fresh THF, and add substrate.

Troubleshooting Console

Issue 1: "The reaction won't initiate (Induction Period is infinite)."

  • Diagnosis: Moisture in the solvent or "dead" zinc.

  • Fix:

    • The Iodine Trick: Add a single crystal of Iodine (

      
      ). The formation of 
      
      
      
      is exothermic and autocatalytic. If the color fades from purple to colorless, initiation has occurred.
    • Super-Dry Solvent: Ensure THF water content is <50 ppm. Zinc organometallics are proton-scavengers; moisture kills them faster than they form.

Issue 2: "The Zinc has clumped into a grey ball."

  • Diagnosis: Mechanical aggregation or water contamination causing hydroxide "glues."

  • Fix:

    • Vigorous Stirring: Use an overhead stirrer for scales >10g. Magnetic bars grind the zinc, exposing fresh surfaces, but can also pack it down if too slow.

    • Glassware Prep: Flame-dry glassware under vacuum. Even a monolayer of water on the glass can cause clumping.

Issue 3: "Rieke Zinc preparation failed (Solution stayed clear/green)."

  • Diagnosis: Impure Naphthalene or wet

    
    .
    
  • Fix:

    • Naphthalene Purity: Use >99% pure naphthalene. Impurities (like benzothiophene) can actually help prevent coagulation, but gross impurities kill the electron transfer [2].

    • Dry the Salt: Fuse

      
       under high vacuum with a heat gun before dissolving. It is extremely hygroscopic.
      

Data Comparison: Selecting the Right Method

FeatureAcid Wash (HCl)Chemical Activation (TMSCl/EDB)Knochel Method (LiCl)Rieke Zinc
Reactivity LowMediumHighExtreme
Substrate Scope

-Bromo esters
Alkyl/Aryl IodidesFunctionalized Aryl/Alkyl HalidesAryl Chlorides/Fluorides
Prep Time 30 min15 min2 hours (Drying step)6-12 hours
Air Sensitivity ModerateHighHighPyrophoric
Byproducts MinimalEthylene, TMS-derivativesLi-salts (soluble)Naphthalene, Li-salts

Decision Logic

ActivationDecision Start Select Substrate Type Halide Type? Start->Type Iodide Iodide / Activated Bromide Type->Iodide Bromide Aryl / Alkyl Bromide Type->Bromide Chloride Aryl Chloride / Unreactive Type->Chloride Method_Chem Method B: TMSCl / 1,2-Dibromoethane Iodide->Method_Chem Standard FuncGroups Sensitive Functional Groups? (Esters, Nitriles, Ketones) Bromide->FuncGroups Method_Rieke Method C: Rieke Zinc Chloride->Method_Rieke Only Option FuncGroups->Method_Chem No Method_Knochel Method A: Knochel (LiCl) FuncGroups->Method_Knochel Yes (High Yield Required)

Figure 2: Decision matrix for selecting the appropriate zinc activation strategy based on substrate reactivity and functional group tolerance.

References

  • Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation. Source: Journal of the American Chemical Society (2016) URL:[4][Link]

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Source: Journal of Organic Chemistry (2025) URL:[Link]

  • Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides (Knochel Method). Source: Angewandte Chemie International Edition (2006) URL:[Link]

  • LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Source: Organic Letters (2008) URL:[5][6][Link]

  • Preparation of Highly Reactive Rieke Zinc. Source: Rieke Metals Technical Guide / ResearchGate URL:[Link] (General Reference for Rieke Protocols)

Sources

Technical Support Center: n-Propylzinc Bromide Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Impact of Solvent Purity on n-Propylzinc Bromide Stability Document ID: TS-ZN-05M-PROPYL Last Updated: March 8, 2026 Applicable Reagents: n-Propylzinc Bromide (0.5 M in THF/2-MeTHF)

Introduction: The "Invisible" Variable

In organometallic chemistry, reagent failure is often misdiagnosed as "bad batches" when the culprit is actually solvent impurity. n-Propylzinc bromide (


) is a sensitive Negishi coupling partner. Unlike Grignard reagents, which often display visible crashing out immediately upon degradation, organozincs can undergo "silent" titer loss via oxidation or protonolysis while remaining visually clear (initially).

This guide details how solvent impurities—specifically moisture , peroxides , and dissolved oxygen —dismantle n-propylzinc bromide, and provides validated protocols to prevent and detect this degradation.

Module 1: Critical Solvent Parameters & Degradation Mechanisms

The Hierarchy of Contaminants

Solvent purity is not just about "dryness." For n-propylzinc bromide, the hierarchy of threat is:

ImpurityReactivity MechanismImpact
Water (

)
Protonolysis (Immediate)Irreversible destruction of reagent; release of propane gas; formation of basic zinc salts (precipitate).
Oxygen (

)
Oxidation (Fast)Conversion of C-Zn bond to C-O-Zn (alkoxide). Reduces effective titer; alkoxides may inhibit catalytic cycles.
Peroxides (ROOH) Radical/Oxidation (Slow/Variable)Common in aged THF. Induces radical decomposition and oxidizes sensitive ligands in subsequent coupling steps.
Inhibitors (BHT) Interference (Contextual)BHT (butylated hydroxytoluene) prevents peroxide formation but can act as a radical scavenger, potentially stalling radical-pathway couplings (e.g., Ni-catalyzed).
Degradation Pathways (Visualization)

The following diagram illustrates the chemical fate of n-propylzinc bromide when exposed to solvent impurities.

degradation_pathways Reagent n-Propylzinc Bromide (Active Reagent) Propane Propane Gas (Pressure Buildup) Reagent->Propane + H2O ZnSalt Zn(OH)Br / ZnBr2 (White Precipitate) Reagent->ZnSalt + H2O Alkoxide Zinc Alkoxide (n-Pr-O-ZnBr) Reagent->Alkoxide + O2 Water Water Contamination (Protonolysis) Water->Reagent Oxygen Dissolved Oxygen (Oxidation) Oxygen->Reagent Inactive Inactive Species (Coupling Failure) ZnSalt->Inactive Alkoxide->Inactive Hydrolysis

Figure 1: Chemical degradation pathways of n-propylzinc bromide. Note that water leads to gas evolution (pressure) and solids, while oxygen creates soluble but inactive alkoxides.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues during reaction setup.

Q1: I see a white precipitate in my bottle/flask. Is the reagent dead?

Diagnosis: Likely Hydrolysis .

  • Mechanism: Moisture ingress has converted the alkylzinc to inorganic zinc salts (e.g.,

    
    ) and zinc oxide.
    
  • Action:

    • Stop. Do not use the supernatant without titration.

    • Test: If the precipitate is heavy (>10% volume), discard the bottle. If light, perform the Iodine Titration (Module 3).

    • Pro-Tip: If using THF, adding anhydrous LiCl (0.5 equiv) can sometimes solubilize zinc salts and clarify the solution, but this does not restore the active alkyl species.

Q2: The reagent is clear, but my coupling yield is <10%.

Diagnosis: Oxidation or Titer Mismatch .

  • Mechanism: Oxygen ingress converts

    
     to 
    
    
    
    . Alkoxides are soluble in THF, so the solution looks "good" but contains no nucleophilic carbon.
  • Action:

    • Check the solvent source.[1] Was the THF distilled/dried recently?

    • Mandatory Titration: You must determine the active molarity.

    • Check Peroxides: If using old THF, peroxides may have destroyed the catalyst (Pd/Ni) rather than the zinc reagent.

Q3: There is significant pressure when I insert the needle.

Diagnosis: Active Decomposition .

  • Mechanism:

    
    . Propane gas is being generated inside the septum-sealed bottle.
    
  • Action:

    • Vent the bottle carefully into a fume hood using a bleed needle.

    • The reagent is likely compromised. Expect a concentration significantly lower than the label claim.

Module 3: Validation Protocols (Self-Validating Systems)

Never assume the commercial label concentration (0.5 M) is accurate at the moment of use. Organozincs must be titrated.[2][3]

Protocol A: Iodine Titration (The Gold Standard)

This method relies on the rapid reaction of iodine with organozincs. The presence of LiCl is critical to solubilize the products and ensure a sharp endpoint.

Reagents:

  • Iodine (

    
    ), solid (sublimed).
    
  • Lithium Chloride (

    
    ), anhydrous.
    
  • Dry THF.[1][2][4][5]

Workflow:

  • Setup: Flame-dry a 10 mL Schlenk flask or vial under Argon.

  • Charge: Add 254 mg Iodine (1.0 mmol) and ~5 mL of 0.5 M LiCl in dry THF .

    • Note: The solution will be dark brown/red.

  • Titrate: Add the n-propylzinc bromide solution dropwise via a 1.0 mL syringe (graduated).

  • Endpoint: The solution turns from Dark Brown

    
     Yellow 
    
    
    
    Colorless
    .
    • Calculation:

      
      
      
Protocol B: Solvent Purity Check

Before dissolving the zinc reagent or catalyst, ensure your solvent is compatible.

ParameterLimitTest Method
Water < 50 ppmKarl Fischer (Coulometric)
Peroxides < 10 ppmQuantofix® Peroxide Test Sticks
Oxygen DegassedFreeze-Pump-Thaw (3 cycles) or Sparging (15 min Ar)

Module 4: Advanced Handling & Storage

Solvent Selection: THF vs. 2-MeTHF

While THF is the standard, 2-Methyltetrahydrofuran (2-MeTHF) is superior for stability.[6][7][8]

  • Hydrophobicity: 2-MeTHF is less miscible with water than THF, creating a better barrier against moisture ingress during workups.

  • Stability: Organometallics in 2-MeTHF often show half-lives 2-3x longer than in THF due to higher steric hindrance protecting the metal center.

  • Recommendation: If synthesizing n-propylzinc bromide de novo, use 2-MeTHF.[1]

The "LiCl Effect"

Adding anhydrous LiCl (1.0 equiv relative to Zn) is not just for titration.

  • Solubilization: It breaks up polymeric

    
     aggregates into monomeric 
    
    
    
    species.
  • Reactivity: Monomeric species are more reactive in Negishi couplings.

  • Storage: LiCl-complexed organozincs are generally more soluble and less prone to precipitation, though they remain equally sensitive to moisture.

Storage Decision Tree

storage_logic Start Received Reagent (n-Propylzinc Bromide) CheckSeal Check Septum Integrity Start->CheckSeal Usage Frequency of Use? CheckSeal->Usage Daily Daily/Weekly Use Usage->Daily LongTerm Long Term (>1 Month) Usage->LongTerm Fridge Store at 2-8°C Wrap Parafilm Daily->Fridge Keep in original Sure/Seal™ Transfer Transfer to Schlenk Ampoule (Teflon Tap) LongTerm->Transfer Avoid septum degradation

Figure 2: Decision logic for storage to maximize reagent shelf-life.

References

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. (Establishes the role of LiCl in solubilizing and activating organozincs).

  • Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890–891. (The authoritative protocol for Iodine/LiCl titration).

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1][7][8] ChemSusChem, 5(8), 1369–1379. (Comparative stability of organometallics in THF vs 2-MeTHF).

  • Sigma-Aldrich Technical Bulletin. (2024). Handling Air-Sensitive Reagents. (General best practices for pyrophoric and moisture-sensitive handling).

Sources

work-up procedures to remove zinc salts from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Efficient Removal of Zinc Salts from Reaction Mixtures

Executive Summary: The "Zinc Problem"

Zinc salts (


, 

,

) are ubiquitous in organic synthesis (Negishi couplings, Reformatsky reactions, Clemmensen reductions). However, they present a unique work-up challenge due to two chemical properties:
  • Amphoteric Nature: Zinc precipitates as a gelatinous hydroxide (

    
    ) at neutral pH (6–8), creating stubborn emulsions that trap organic products.
    
  • Lewis Acidity: Residual zinc can catalyze decomposition of acid-sensitive products (e.g., acetals, Boc groups) during concentration or storage.

This guide provides a decision-based framework to select the optimal removal strategy based on your product's stability and the scale of the reaction.

Selection Strategy (Decision Matrix)

Do not default to a simple water wash. Use this logic flow to determine the correct protocol.

ZincWorkup Start Start: Reaction Complete IsWaterSens Is Product Water Sensitive? Start->IsWaterSens IsAcidSens Is Product Acid Sensitive? IsWaterSens->IsAcidSens No MethodD Method D: Non-Aqueous Filtration (Celite/Solvent) IsWaterSens->MethodD Yes IsChelating Does Product Chelate Metals? IsAcidSens->IsChelating Yes (e.g., Acetals, Boc) MethodB Method B: Dilute HCl Wash (Protonation) IsAcidSens->MethodB No (Robust) MethodA Method A: Ammonium Buffer Wash (Solubilization) IsChelating->MethodA No MethodC Method C: EDTA Chelation (Sequestration) IsChelating->MethodC Yes (Amino acids, Pyridines)

Figure 1: Decision matrix for selecting the appropriate zinc removal protocol.

Detailed Protocols

Method A: The Ammonium Buffer Wash (Recommended for General Use)

Mechanism: Zinc hydroxide precipitates at neutral pH. By using an ammonium buffer (pH ~9–10), you convert insoluble


 into the water-soluble tetraammineozinc complex 

.
  • Best For: Acid-sensitive compounds, large-scale Negishi couplings.

  • Reagents: Saturated aqueous

    
     and concentrated 
    
    
    
    (28%).

Protocol:

  • Dilute the reaction mixture with an organic solvent (Ether or EtOAc are preferred; DCM may increase emulsion risk).

  • Prepare the "Zinc Buffer" : Mix 9 parts saturated

    
     with 1 part concentrated 
    
    
    
    .
  • Add the buffer to the organic phase (1:1 volume ratio).

  • Critical Step: Agitate vigorously. The aqueous layer should remain clear (colorless) or turn slightly blue (if trace Cu is present), but it should not be cloudy.

  • Separate layers.[1][2][3] Wash the organic layer once more with the buffer, then water, then brine.

Method B: Dilute Acid Hydrolysis (The "Standard" Wash)

Mechanism: Keeps zinc in its soluble ionic form (


) by maintaining pH < 4, preventing hydroxide precipitation.
  • Best For: Robust, non-basic compounds.

  • Reagents: 1M HCl or 10% Citric Acid.

Protocol:

  • Cool the reaction mixture to 0°C (exothermic quenching).

  • Slowly add 1M HCl.

  • Agitate. If a white precipitate forms, add more acid until it dissolves (ensure pH remains acidic).

  • Warning: If your product contains a basic nitrogen (amine/pyridine), it will be protonated and lost to the aqueous layer. In this case, use Method C.

Method C: EDTA Chelation (The "Nuclear Option")

Mechanism: Ethylenediaminetetraacetic acid (EDTA) forms a thermodynamically hyper-stable complex with Zinc (


), stripping it from the organic phase and breaking stubborn emulsions.
  • Best For: Biological assays, polar products, or when the product itself acts as a ligand (e.g., amino alcohols).

  • Reagents: 0.5M Disodium EDTA solution (adjusted to pH 8 with NaOH).

Protocol:

  • Add 0.5M EDTA solution to the reaction mixture.

  • Stir vigorously for 15–30 minutes . Unlike simple extractions, chelation is not instantaneous; it requires kinetic time to strip the metal.

  • The emulsion should break into two clear layers.

  • Separate and wash with brine.

Method D: Non-Aqueous Filtration

Mechanism: Exploits the low solubility of zinc salts in non-polar solvents (Hexanes/Pentane/Ether).

  • Best For: Highly water-sensitive products or intermediates carried directly to the next step.

  • Reagents: Anhydrous Ether, Celite 545.

Protocol:

  • Dilute the reaction mixture with anhydrous Ether or Pentane. Zinc salts often precipitate as a gum or fine powder.

  • Add dry Celite to the mixture and stir for 5 minutes (adsorbs the gum).

  • Filter through a fritted glass funnel packed with a Celite pad.

  • Concentrate the filtrate.

Comparative Analysis of Methods

FeatureMethod A (Ammonia)Method B (Acid)Method C (EDTA)Method D (Filtration)
pH Range Basic (~9-10)Acidic (<4)Neutral/Mild (~7-8)N/A
Zinc Capacity HighHighVery HighLow/Medium
Emulsion Breaking GoodModerateExcellent Poor
Cost LowLowMediumLow
Risk Product epimerization (if base sens.)Acetal/Boc cleavageNoneIncomplete removal

Troubleshooting & FAQs

Q1: I added water and the flask turned into a thick white mayonnaise. What is this and how do I fix it? A: You have precipitated Zinc Hydroxide (


).
  • Immediate Fix: Do not add more water.

    • Option 1 (Acid Safe): Add 1M HCl dropwise with stirring until the white solid dissolves.

    • Option 2 (Acid Sensitive): Add concentrated ammonium hydroxide. The precipitate will dissolve as the soluble ammine complex forms.

    • Option 3 (Universal): Add solid EDTA or Rochelle Salt and stir for 30 minutes.

Q2: My product is water-soluble. How do I get the Zinc out without extracting my product? A: This is difficult. Standard extraction will fail.

  • Strategy: Use Sulfide Precipitation . Add

    
     (sodium sulfide) to the aqueous solution. Zinc Sulfide (
    
    
    
    ) is extremely insoluble (
    
    
    ) and will precipitate as a white solid. Filter this off.
  • Caveat: This releases

    
     gas (rotten egg smell, toxic). Must be done in a fume hood with bleach traps.
    

Q3: Can I use Rochelle Salt (Potassium Sodium Tartrate) instead of EDTA? A: Yes, but with reservations. Rochelle salt is the "Gold Standard" for Aluminum (LAH workups). While it does chelate Zinc, the stability constant is significantly lower than EDTA. For Zinc, EDTA or Ammonia buffers are chemically superior choices.

Q4: I ran a Negishi coupling and the product is black. Is this Zinc? A: Likely not. The black color is usually colloidal Palladium (


).
  • Fix: Wash the organic layer with an aqueous solution of Thiourea or N-Acetylcysteine . These scavenge Palladium. Zinc salts are generally white/colorless.

Q5: How do I remove Zinc dust (Zn(0)) vs. Zinc salts (Zn(II))? A: Zinc dust should be removed by filtration before aqueous workup. Filter the reaction mixture through a pad of Celite or Silica while it is still in the organic solvent. If you add water to active Zinc dust, you generate Hydrogen gas and heat, creating a safety hazard.

References

  • Ammonia/Ammonium Chloride Workup: Organic Syntheses, Coll. Vol. 6, p. 87 (1988); Vol. 58, p. 12 (1978). Link

  • Negishi Coupling Workup Protocols: Journal of the American Chemical Society, 125(42), 12527-12530. (Detailed experimental sections describing dilute HCl washes). Link

  • EDTA Chelation Efficiency: Journal of Chemical Education, 80(11), 1300. (Discussion of formation constants for Zn-EDTA complexes). Link

  • Emulsion Troubleshooting: "Not Voodoo" - Demystifying Synthetic Organic Laboratory Technique. University of Rochester. Link

  • Solubility of Zinc Salts: Journal of Physical and Chemical Reference Data, 21, 941 (1992). (Solubility data for Zn salts in various media). Link

Sources

Validation & Comparative

Comparative Reactivity Profile: n-Propylzinc Bromide vs. n-Propylmagnesium Bromide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate organometallic reagent is rarely a simple matter of availability; it is a strategic decision dictated by the electronic demands and functional group landscape of your target molecule. When extending an alkyl chain by three carbons, n-propylzinc bromide (an organozinc) and n-propylmagnesium bromide (a Grignard reagent) represent two fundamentally divergent approaches to C–C bond formation.

This guide provides an in-depth, objective comparison of these two reagents, detailing the mechanistic causality behind their reactivity, their functional group tolerances, and field-proven experimental workflows.

Mechanistic Grounding: The Polarity-Reactivity Paradigm

The reactivity of any organometallic reagent is intrinsically linked to the polarization of its carbon-metal bond.

n-Propylmagnesium Bromide (The Hard Nucleophile): Magnesium is highly electropositive, resulting in a C–Mg bond with profound ionic character[1]. This high polarization renders the propyl carbon highly electron-rich and basic[2]. Consequently, n-propylmagnesium bromide acts as a "hard" nucleophile. It reacts instantaneously and exothermically with hard electrophiles (such as aldehydes and ketones) but suffers from a severe lack of chemoselectivity. It will indiscriminately attack esters, nitriles, and epoxides, and will act as a destructive base in the presence of acidic protons[3].

n-Propylzinc Bromide (The Soft Nucleophile): Zinc sits further to the right in the periodic table and is more electronegative than magnesium. The resulting C–Zn bond possesses a much higher degree of covalency[1]. This covalent character dampens the nucleophilicity of the propyl group, making n-propylzinc bromide a "soft" nucleophile. While its spontaneous reactivity toward electrophiles is sluggish, this is its greatest strategic advantage: it exhibits extraordinary functional group tolerance[4]. To achieve efficient C–C bond formation, organozincs are typically coupled with transition metal catalysts (like Palladium or Nickel), which facilitate oxidative addition and transmetalation pathways (e.g., the Negishi cross-coupling)[5].

ReactivityProfile Propyl n-Propyl Group (Nucleophile Base) Mg Magnesium (Grignard) Polar C-Mg Bond Propyl->Mg Zn Zinc (Organozinc) Covalent C-Zn Bond Propyl->Zn HardNuc Hard Nucleophile High Reactivity Mg->HardNuc Electronegativity Diff SoftNuc Soft Nucleophile High Chemoselectivity Zn->SoftNuc Orbital Overlap AppMg Direct Addition to Carbonyls / Epoxides HardNuc->AppMg AppZn Pd/Ni-Catalyzed Negishi Cross-Coupling SoftNuc->AppZn

Caption: Mechanistic divergence of n-propyl organometallics based on metal electronegativity.

Comparative Data & Performance Metrics

To guide synthetic planning, the following table summarizes the quantitative and qualitative differences between the two reagents.

Parametern-Propylmagnesium Bromide (Grignard)n-Propylzinc Bromide (Organozinc)
Bond Polarity (C-M) High (Ionic character)Low (Covalent character)
Nucleophilicity High / HardLow / Soft
Functional Group Tolerance Very Poor (Reacts with -OH, -NH, -CN, -COOR)Excellent (Tolerates -CN, -COOR, ketones)
Primary Reaction Pathway Direct nucleophilic addition (1,2-addition)Transition-metal catalyzed cross-coupling
Typical Catalysts Required None (or Cu for 1,4-conjugate additions)Pd(0), Pd(II), or Ni(II)
Handling Sensitivity Highly moisture/air sensitiveHighly moisture/air sensitive
Typical Solvents THF, Diethyl EtherTHF, DMA, NMP

Self-Validating Experimental Workflows

The following protocols demonstrate the operational causality behind using each reagent. Every step is designed as a self-validating system to ensure reaction integrity.

Protocol A: Chemoselective Negishi Cross-Coupling using n-Propylzinc Bromide

Objective: Synthesize 4-propylbenzonitrile from 4-bromobenzonitrile. Causality Rationale: A Grignard reagent would attack the electrophilic nitrile group. n-Propylzinc bromide ignores the nitrile and selectively transmetalates with the Pd-catalyst at the C-Br bond[4].

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3x) to eliminate ambient moisture, which would prematurely protonate the organozinc.

  • Catalyst Activation: Add 4-bromobenzonitrile (1.0 equiv) and

    
     (0.05 equiv) to the flask. Dissolve in anhydrous THF. The solution will appear pale yellow.
    
  • Reagent Addition: Dropwise add a 0.5 M solution of n-propylzinc bromide in THF (1.2 equiv) at room temperature.

  • Thermal Promotion: Heat the reaction to 65°C. Validation Check: The solution should darken to a deep brown/black, indicating the formation of the active Pd(0) species and ongoing catalytic turnover.

  • Quenching & Isolation: After 4 hours (verify completion via TLC/GC-MS), cool to 0°C and quench with saturated aqueous

    
    . The zinc salts will partition into the aqueous layer, leaving the highly pure 4-propylbenzonitrile in the organic phase.
    
Protocol B: Direct Nucleophilic Addition using n-Propylmagnesium Bromide

Objective: Synthesize 4-heptanol from butyraldehyde. Causality Rationale: The hard nucleophilicity of the Grignard reagent is leveraged to attack the highly electrophilic aldehyde carbon. No transition metal is required.

  • Substrate Preparation: Dissolve butyraldehyde (1.0 equiv) in anhydrous THF under an Argon atmosphere.

  • Cryogenic Control: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Grignard additions are violently exothermic. Cryogenic temperatures suppress unwanted side reactions, such as enolization or aldol self-condensation of the aldehyde[2].

  • Controlled Addition: Slowly add a 2.0 M solution of n-propylmagnesium bromide in THF (1.1 equiv) via syringe pump.

  • Maturation: Allow the reaction to slowly warm to 0°C over 1 hour. Validation Check: A slight cloudiness may develop as the magnesium alkoxide intermediate precipitates.

  • Acidic Quench: Carefully add 1M HCl at 0°C. Causality: The acid protonates the magnesium alkoxide to yield the final alcohol and solubilizes the magnesium salts for easy biphasic separation.

Workflow Start Substrate: 4-Bromobenzonitrile (Contains Electrophilic -CN) PathMg Add n-PrMgBr (THF, 0°C) Start->PathMg PathZn Add n-PrZnBr + Pd(PPh3)4 (THF, 65°C) Start->PathZn ResultMg Undesired Addition to Nitrile (Imine/Ketone Formation) PathMg->ResultMg Poor Tolerance ResultZn Selective Cross-Coupling (4-Propylbenzonitrile) PathZn->ResultZn High Tolerance

Caption: Chemoselectivity workflow comparing Grignard vs. Organozinc reactivity on a bifunctional substrate.

Conclusion

The choice between n-propylzinc bromide and n-propylmagnesium bromide dictates the entire synthetic trajectory of a process. For rapid, direct additions to robust carbonyls, the Grignard reagent remains the industry standard due to its raw kinetic power. However, in late-stage functionalization or when operating on complex, polyfunctional scaffolds, the attenuated reactivity and superior chemoselectivity of the organozinc reagent—unlocked via palladium catalysis—make it the undisputed optimal choice.

References

  • Lecture 7 : Organozinc Reagents - Nptel. nptel.ac.in.[https://vertexaisearch.cloud.google.
  • Aggregation of Organozinc Species in Solution and Their Reactivity. uni-muenchen.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZBCUBH0_FOwAQqKKvmuam-kAX4GydVN-dxaFi2QOmBuXhc1rWIW3fihEk0G3GYjO6_k6LowUwyMdLSowy7SSxSFctlDMfctuS5hrzJnyBYcAcH19m4fBF7XMFYEzBafK_4cFZJ5QXHIMIN01U4EylVBIiePI38TW1]
  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. dalalinstitute.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYlKC0ZIFxNWrVcseZjVer_B6Z0WX2Zx9N60Oiobt2gMpdjegiIyOEzjlis-WXQVXnYvRWr4Akxoo3a7Wy_FSLF0zWFVgMZVxDQas_Lns5C9SEbaF9ebathD8n888b3JKqnEFEmbj6Id2CJmxcxEQEtlh6k7fHAFVsHNNdIafpou3_2ueJNgiQlyjkV_wsVHia18qS1BZpSWn2GivHFzQuzeXvcTE6zrW96URnO-9SIhtSghOkp8SSySxD1iklnmplKxfHHAWk6WLTs1NFxaroHqPPgb9npOe9ciufCL-NGp0lQDLJCVf4G_t6nMoggpy842RlmcAH9ru9lrP6GTt6uj591i8LX_FWnU2qrH0K4qURFqrzEnfQOZp1tAltvBY=]
  • Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKPKjFZcgPbuQIhc9t9aVbY3TgosdAsJrbLFchagTTKR_VuOmz15fBH3KIgTtuKoaeOUjuYNxeS51cEUjcYv2MRu3BvXEq1NM1NZ6VaCx48jGnCpx2X2psN0pgkmULx_Bi-rUJmm5nOHJJ0X41UQlk]
  • Organozinc Derivatives and Transition Metal Catalysts. pageplace.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8oOE2iSZhtWf6Fmxqwn2_AGywJ_4CsvdpK99uouXL58aHJDDOrVQ8BrmziqlFku9hbHoR1eyeQ4WEEcIlSEflBAVxvCG3XaDpGJQbeJQ8G6iTUo5MJ0wg8uTY_vxfLnDUaBlHzPlqpZUQjsgwajTZ38avMws4UJ22yIDwdQ3wYUdtRB927dBIsjqCniIecHDXK7zsV4HHgivwN2UqVQ==]

Sources

n-Propylzinc Bromide vs. Isopropylzinc Bromide: A Comparative Guide for Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: n-propylzinc bromide versus isopropylzinc bromide in cross-coupling reactions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of C(sp³)–C(sp²) bond formation, the choice between n-propylzinc bromide (primary) and isopropylzinc bromide (secondary) determines not just the structure of the final product, but the entire catalytic strategy.

While both reagents are accessible via direct zinc insertion (Knochel’s method), they exhibit divergent behaviors in Palladium-catalyzed Negishi couplings. n-Propylzinc bromide behaves as a robust, kinetically compliant nucleophile. In contrast, isopropylzinc bromide is a "high-maintenance" reagent; it suffers from slower transmetallation rates and a high propensity for


-hydride elimination , leading to "chain-walking" isomerization.

This guide provides the mechanistic grounding and protocols required to utilize both reagents effectively, with a specific focus on preventing the isomerization of the isopropyl variant.

Mechanistic Foundations: The Isomerization Trap

To master these reagents, one must understand the "Isomerization Trap." In Negishi couplings, the reductive elimination of the product competes with


-hydride elimination.[1][2]
  • n-Propylzinc Bromide: The primary alkyl-Pd intermediate is stable.

    
    -hydride elimination is possible but reversible, and re-insertion typically favors the primary position or does not lead to a more stable isomer.
    
  • Isopropylzinc Bromide: The secondary alkyl-Pd intermediate is sterically crowded. This slows down reductive elimination, giving the complex time to undergo

    
    -hydride elimination to form a propene-hydride complex. This complex can re-insert to form the thermodynamically favored primary (linear) complex, leading to the undesired n-propyl product.
    
Visualization: The Chain-Walking Mechanism

The following diagram illustrates the divergent pathways for Isopropylzinc Bromide.

IsomerizationPath Start Isopropyl-ZnBr Transmet Pd(II)-Isopropyl (Branched Complex) Start->Transmet Transmetallation RedElim_B Reductive Elimination Transmet->RedElim_B Fast with Specialized Ligands BetaH β-Hydride Elimination Transmet->BetaH Slow Red. Elim. allows this Prod_B Branched Product (Desired) RedElim_B->Prod_B Alkene H-Pd-Propene Intermediate BetaH->Alkene Reinsert Migratory Insertion (Linear) Alkene->Reinsert LinearComplex Pd(II)-n-Propyl (Linear Complex) Reinsert->LinearComplex Prod_L Linear Product (Undesired Isomer) LinearComplex->Prod_L Reductive Elim.

Figure 1: The competition between direct reductive elimination (green path) and isomerization via


-hydride elimination (red path) for isopropylzinc reagents.

Comparative Analysis

Reactivity & Stability Profile
Featuren-Propylzinc Bromide Isopropylzinc Bromide
Classification Primary AlkylzincSecondary Alkylzinc
Steric Profile Low (Linear)High (Branched)
Transmetallation Rate FastSlow (Rate-limiting step)
Isomerization Risk NegligibleHigh (Isomerizes to n-propyl)
Thermal Stability High (Stable at RT/Reflux)Moderate (Store at < 0°C rec.)
Ligand Requirement Flexible (PPh₃, dppf, SPhos)Strict (CPhos, PEPPSI-IPent)
Typical Yield 85–95%70–90% (Ligand dependent)
The Ligand Factor[1]
  • For n-Propylzinc: Standard phosphine ligands (e.g., Pd(PPh₃)₄ , Pd(dppf)Cl₂ ) are sufficient. The rate of reductive elimination is naturally faster than isomerization.

  • For Isopropylzinc: You must use bulky, electron-rich ligands.

    • CPhos (Buchwald): Accelerates reductive elimination, "beating" the

      
      -hydride elimination clock.
      
    • Pd-PEPPSI-IPent (Organ): A bulky NHC ligand that enforces the correct geometry and suppresses isomerization.

    • Failure Mode: Using Pd(dppf)Cl₂ with isopropylzinc bromide often yields a 60:40 mixture of isopropyl:n-propyl products.

Experimental Protocols

A. Preparation (Knochel’s Method)

Applicable to both reagents.[3] This protocol uses LiCl to solubilize the zinc species, forming RZnBr·LiCl.

Materials:

  • Zinc dust (activated)

  • LiCl (anhydrous)

  • THF (dry)

  • Alkyl Bromide (1-bromopropane OR 2-bromopropane)

  • 1,2-Dibromoethane & TMSCl (for activation)

Step-by-Step:

  • Dry the Salt: In a flame-dried Schlenk flask, place LiCl (1.1 equiv relative to Zn). Heat to 150°C under high vacuum for 2 hours. Cool to RT under Argon.

  • Zinc Activation: Add Zn dust (1.5 equiv) and dry THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 minute. Cool. Add 1 mol% TMSCl and stir for 5 minutes.

  • Insertion:

    • For n-Propyl: Add 1-bromopropane dropwise at RT. Stir at 25°C for 12–24 h.

    • For Isopropyl: Add 2-bromopropane dropwise at 0°C, then warm to 25°C. Stir for 24 h.

  • Titration: Allow unreacted Zn to settle. Titrate the supernatant using iodine in THF to determine concentration (typically 0.8 – 1.2 M).

B. Cross-Coupling Protocol (General vs. High-Fidelity)
Protocol A: Standard (n-Propylzinc Bromide)
  • Catalyst: Pd(dppf)Cl₂ (2 mol%) or Pd(PPh₃)₄ (3 mol%).

  • Solvent: THF.

  • Procedure: Mix Aryl Bromide (1.0 equiv) and Catalyst in THF. Add n-Propylzinc Bromide (1.2 equiv). Stir at RT for 2–6 hours.[1][4] Quench with NH₄Cl.

Protocol B: High-Fidelity (Isopropylzinc Bromide)
  • Catalyst System: Pd(OAc)₂ (1 mol%) + CPhos (2 mol%) OR Pd-PEPPSI-IPent (1 mol%).

  • Solvent: THF/Toluene (1:1 mixture often improves selectivity).

  • Procedure:

    • Pre-complex Pd(OAc)₂ and CPhos in THF for 15 mins (solution turns orange/red).

    • Add Aryl Bromide (1.0 equiv).

    • Slow Addition: Add Isopropylzinc Bromide (1.3 equiv) dropwise over 30 minutes. Note: Keeping the zinc concentration low relative to the catalyst helps suppress isomerization.

    • Stir at RT.[1][3][5] Monitor by GC/MS for the n-propyl isomer.

Decision Workflow

Use this flowchart to select the correct reagent and conditions for your target molecule.

DecisionTree Start Target Molecule Structure Branch Alkyl Chain Type? Start->Branch NPr n-Propyl (Linear) Branch->NPr Linear IPr Isopropyl (Branched) Branch->IPr Branched Cond1 Standard Conditions Pd(dppf)Cl2 or SPhos THF, RT NPr->Cond1 Check Steric Hindrance on Aryl Electrophile? IPr->Check Ortho Ortho-Substituted / Steric Check->Ortho Para Para / Unhindered Check->Para Cond2 CRITICAL: Use CPhos or PEPPSI Slow Addition of Zn Reagent Ortho->Cond2 Prevents Isomerization Cond3 Use CPhos or RuPhos Standard Addition Para->Cond3

Figure 2: Strategic workflow for selecting ligands and conditions based on the alkyl zinc structure.

References

  • Han, C., & Buchwald, S. L. (2009).[2] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1][2] Journal of the American Chemical Society. Link

    • Key Insight: Defines the use of CPhos to achieve >20:1 branched:linear selectivity.
  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

    • Key Insight: The foundational protocol for preparing stable alkylzinc reagents with LiCl.
  • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemical Communications.[3] Link

    • Key Insight: Demonstrates the utility of bulky NHC ligands in suppressing isomeriz
  • Phapale, V. B., & Cárdenas, D. J. (2009). Nickel-Catalyzed Negishi Cross-Coupling Reactions: Scope and Mechanisms. Chemical Society Reviews. Link

    • Key Insight: Provides broader context on the mechanism of chain-walking and -hydride elimin

Sources

a comparative study of organozinc and organocuprate reagents in conjugate addition

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of organozinc and organocuprate reagents in conjugate (Michael) addition reveals a fascinating dichotomy in modern organic synthesis. For decades, the construction of carbon-carbon bonds via the 1,4-addition of nucleophiles to


-unsaturated carbonyls has been a cornerstone of drug development and natural product synthesis.

While both organozincs and organocuprates deliver "soft" nucleophilic character necessary for regioselective 1,4-addition, their mechanistic pathways, functional group tolerances, and applications in asymmetric catalysis diverge significantly. This guide provides a rigorous, data-backed comparison to help synthetic chemists select the optimal reagent system, complete with self-validating experimental protocols.

Mechanistic Divergence: The "Why" Behind the Reactivity

To understand the operational differences between these reagents, we must examine the causality of their molecular interactions.

Organocuprates (Gilman Reagents,


): 
Organocuprates are typically prepared in stoichiometric amounts by reacting an alkyllithium reagent with a copper(I) halide[1]. The resulting homocuprate is highly nucleophilic. The accepted mechanism involves the formation of a 

-complex between the cuprate and the enone, followed by an oxidative addition that generates a transient, highly reactive Cu(III) intermediate [2]. Subsequent reductive elimination forms the carbon-carbon bond and releases the enolate. Because the initial C-Li or C-Mg bonds used to form the cuprate are highly polarized, the resulting reagent remains strongly basic and highly reactive[3].

Organozincs (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


): 
In stark contrast, the Pauling electronegativity difference between Zinc (1.65) and Carbon (2.55) is relatively small, making the C-Zn bond highly covalent. Consequently, dialkylzincs are essentially inert toward 

-unsaturated ketones under uncatalyzed conditions[4]. To induce conjugate addition, a transition metal catalyst—typically a chiral Copper(I) or Copper(II) salt—must be introduced. The organozinc acts as a reservoir, undergoing transmetalation to transfer its alkyl group to the copper catalyst, generating a reactive organocopper species in situ. This allows for exceptional functional group tolerance and creates an ideal environment for highly enantioselective asymmetric conjugate addition (ACA) using chiral ligands like phosphoramidites[5].

Mechanism cluster_cuprate Stoichiometric Organocuprate (Gilman) cluster_zinc Cu-Catalyzed Organozinc A R2CuLi + Enone B Cu(III) Intermediate (Oxidative Addition) A->B C Reductive Elimination B->C D 1,4-Adduct Enolate C->D E R2Zn + L*Cu(I)X F L*Cu(I)R (Chiral) via Transmetalation E->F G Enone Insertion F->G H Zn-Enolate + L*Cu(I) G->H H->E Catalyst Regeneration

Figure 1: Mechanistic divergence between Cu(III) oxidative addition and catalytic transmetalation.

Comparative Performance Matrix

The choice between an organocuprate and a catalyzed organozinc hinges on the specific substrate's fragility and the need for stereocontrol. Organocuprates are brute-force tools: fast, reliable, and excellent for forming sterically hindered quaternary centers, especially when accelerated by Chlorotrimethylsilane (TMSCl)[6]. However, they lack the finesse required for broad functional group tolerance.

Organozincs, conversely, are the precision scalpels of conjugate addition. Because the reactive copper species is generated catalytically and kept at low steady-state concentrations, sensitive functional groups (esters, nitriles, halides) remain untouched[7]. Furthermore, the use of Feringa’s BINOL-derived phosphoramidite ligands enables organozincs to achieve staggering enantiomeric excesses (>98% ee)[5].

Quantitative Data Summary
ParameterOrganocuprates (Gilman, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Cu-Catalyzed Organozincs (

)
Typical Yields 85% – 99%75% – 98%
Enantioselectivity (ee%) Low (Requires stoichiometric chiral auxiliaries)Excellent (Up to >98% with Phosphoramidites)[8]
Functional Group Tolerance Low: Destroys acidic protons; reacts with unhindered esters/ketones.High: Tolerates esters, nitriles, halogens, and isolated ketones[3].
Atom Economy Poor: Only 1 of 2 R-groups is transferred.Moderate: 1 of 2 R-groups transferred, but highly catalytic in Cu (1-5 mol%)[5].
Key Kinetic Additive TMSCl (Traps enolate, prevents reversibility)[6]Chiral Ligands (e.g., Phosphoramidites, JosiPhos)[9]
Reaction Temperature -78 °C to 0 °C[1]-30 °C to Room Temperature

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate specific visual cues and physical checkpoints that validate the success of each intermediate step.

Protocol A: Diastereoselective Conjugate Addition via Gilman Reagent ( )

Objective: Rapid, high-yield conjugate addition to a sterically hindered enone.

  • System Preparation: Flame-dry a Schlenk flask under Argon. Add

    
     (1.0 equiv, purified via Soxhlet extraction) and suspend in anhydrous THF (0.2 M). Cool the suspension to -78 °C.
    
  • Cuprate Formation: Dropwise add

    
     (2.0 equiv, usually in diethyl ether).
    
    • Causality & Validation: The solution will initially turn bright yellow, indicating the formation of polymeric

      
      . As the second equivalent of 
      
      
      
      is added, the suspension will dissolve into a clear, colorless to pale-yellow solution. Do not proceed until the solution is clear; turbidity indicates incomplete homocuprate formation [1].
  • Activation: Add TMSCl (1.2 equiv). TMSCl acts as a Lewis acid to activate the enone and traps the resulting enolate, driving the equilibrium forward[6].

  • Addition: Add the enone (0.8 equiv) dropwise. Stir at -78 °C for 1–2 hours.

  • Quench & Workup: Quench the reaction at -78 °C with a 1:1 mixture of saturated aqueous

    
     and 
    
    
    
    (pH 8).
    • Validation: The aqueous layer will turn deep blue as the

      
       oxidizes to 
      
      
      
      and forms the water-soluble
      
      
      complex. Extract the aqueous layer with diethyl ether, dry over
      
      
      , and concentrate.
Protocol B: Asymmetric Cu-Catalyzed Conjugate Addition of

Objective: Highly enantioselective addition utilizing Feringa's Phosphoramidite ligands.

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under Argon, add

    
     (2 mol%) and a chiral BINOL-derived phosphoramidite ligand (4 mol%) in anhydrous toluene. Stir at room temperature for 30 minutes.
    
    • Causality: Pre-stirring is critical. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       salt must be fully coordinated by the chiral ligand before the organozinc is introduced. The organozinc will subsequently reduce 
      
      
      
      to the catalytically active
      
      
      species in situ.
  • Substrate Addition: Cool the catalyst solution to -10 °C. Add the cyclic enone (1.0 equiv).

  • Transmetalation & Reaction: Add

    
     (1.5 equiv, 1.0 M in hexanes) dropwise over 15 minutes using a syringe pump.
    
    • Validation: Temperature control is paramount. Transmetalation is exothermic; adding

      
       too quickly will raise the temperature, leading to a breakdown of the chiral pocket and a drastic drop in enantiomeric excess (ee)[5].
      
  • Monitoring: Stir for 2–12 hours. Monitor via TLC (UV/Anisaldehyde stain) until the enone is consumed.

  • Quench: Carefully quench with saturated aqueous

    
    . Extract with dichloromethane, dry, and concentrate to yield the chiral 
    
    
    
    -substituted ketone.

Workflow Step1 1. Catalyst Prep: Cu(OTf)2 + L* (Stir 30 min) Step2 2. Thermal Control: Cool to -10°C Add Enone Step1->Step2 Step3 3. Transmetalation: Dropwise R2Zn (Syringe Pump) Step2->Step3 Step4 4. Enone Insertion: Maintain Temp Monitor via TLC Step3->Step4 Step5 5. Quench: NH4Cl (aq) Extract & Dry Step4->Step5

Figure 2: Self-validating workflow for copper-catalyzed asymmetric conjugate addition of organozincs.

Advanced Trajectories: Telescoping and Micellar Catalysis

The modern drug development landscape demands greener, more efficient synthetic routes. Because organozinc conjugate additions generate a relatively stable zinc enolate, they are uniquely suited for tandem multicomponent reactions . For instance, the intermediate zinc enolate can be directly trapped by an aldehyde (the Noyori/Feringa tandem conjugate addition-aldol reaction) or an acid chloride to yield highly complex, stereochemically defined 1,3-dicarbonyls in a single pot[10].

Furthermore, recent breakthroughs have pushed organozinc chemistry into aqueous environments. By utilizing "designer" surfactant nanoreactors (micellar catalysis), researchers have successfully generated organozinc reagents in situ from alkyl halides and zinc powder in water. These species undergo transmetalation to copper and subsequent conjugate addition at room temperature, completely bypassing the need for anhydrous, cryogenic conditions traditionally required by both organocuprates and organozincs[7].

References

  • COPPER-CATALYZED, ENANTIOSELECTIVE CONJUGATE ADDITION - Chemistry | Illinois Source: illinois.edu URL:[Link]

  • C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature - PMC Source: nih.gov URL:[Link]

  • 2.4: Metal-Catalyzed Asymmetric Conjugate Addition Reactions - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones | JACS Source: acs.org URL:[Link]

  • Archive ouverte UNIGE The conjugate addition reaction Source: unige.ch URL:[Link]

  • NMR-Detection of Cu(III) Intermediates in Substitution Reactions of Alkyl Halides with Gilman Cuprates | JACS Source: acs.org URL:[Link]

  • Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition | Accounts of Chemical Research Source: acs.org URL:[Link]

  • Gilman reagent toward the synthesis of natural products - RSC Publishing Source: rsc.org URL:[Link]

  • Stereoselective Multicomponent Reactions Using Zincate Nucleophiles: β-Dicarbonyl Synthesis and Functionalization - PMC Source: nih.gov URL:[Link]

  • Gilman Reagent: Preparation and reactions with easy mechanism - Chemistry Notes Source: chemistnotes.com URL:[Link]

  • Chemical Reactivity - MSU chemistry Source: msu.edu URL:[Link]

Sources

A Comparative Guide to Validating the Kinetic Profile of n-Propylzinc Bromide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of simple alkyl chains onto aromatic and vinylic scaffolds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the array of available organometallic reagents, n-propylzinc bromide offers a compelling balance of reactivity and functional group tolerance, making it a valuable tool for creating C(sp³)–C(sp²) bonds via the Negishi cross-coupling reaction. However, achieving optimal reaction efficiency, yield, and selectivity requires a deep understanding of the reaction's kinetic profile.

This guide provides a framework for validating the kinetic parameters of reactions involving n-propylzinc bromide. We will explore the underlying mechanistic principles, compare its kinetic behavior with relevant alternatives, and provide robust, self-validating experimental protocols to empower researchers to dissect and optimize their own reaction systems.

Part 1: The Mechanistic Landscape of Negishi Cross-Coupling

The Negishi reaction is a palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide or triflate.[1] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding its kinetics. The overall rate of product formation is dictated by the slowest step in this cycle, known as the rate-determining step (RDS).

The catalytic cycle consists of three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex. The rate of this step is highly dependent on the nature of the halide (I > OTf > Br >> Cl).[1]

  • Transmetalation: The organic group from the n-propylzinc bromide is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. This is a crucial step where the organozinc reagent enters the cycle.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle. For this to occur, the ligands must adopt a cis orientation on the palladium center.[1]

Negishi_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArPdnPr Ar-Pd(II)L2-nPr ArPdX->ArPdnPr Transmetalation ArPdnPr->Pd0 Reductive Elimination Ar_nPr Ar-nPr ArPdnPr->Ar_nPr ZnBrX ZnBrX ArPdnPr->ZnBrX ArX Ar-X ArX->ArPdX nPrZnBr nPr-ZnBr nPrZnBr->ArPdnPr

Figure 1. Simplified catalytic cycle for the Negishi cross-coupling reaction.

Part 2: Deconstructing the Kinetic Profile of Alkylzinc Reactions

A comprehensive kinetic analysis aims to derive the reaction's rate law, which mathematically describes how the concentration of reactants and catalysts affects the speed of the reaction.

Defining the Rate Law

The rate law for a typical Negishi coupling takes the general form:

Rate = k [Aryl Halide]x [n-Propylzinc Bromide]y [Palladium Catalyst]z

Where:

  • k is the rate constant, a proportionality constant that depends on temperature.

  • x, y, and z are the reaction orders with respect to each component, which must be determined experimentally. They indicate the degree to which the concentration of that species influences the rate.

While specific kinetic data for n-propylzinc bromide reactions is not extensively published, we can use analogous systems to illustrate the principles. For example, a kinetic study of a nickel-catalyzed Kumada coupling (a related reaction using Grignard reagents) of an α-bromoketone with phenylmagnesium bromide found the rate law to be first order in the nickel catalyst, first order in the Grignard reagent, and zero order in the electrophile.[2] This indicates that the oxidative addition step was not rate-determining in that specific system.

ComponentReaction OrderImplication
Nickel Catalyst 1The rate is directly proportional to the catalyst concentration.
Aryl Grignard Reagent 1The transmetalation step is involved in or before the rate-determining step.
Alkyl Bromide Electrophile 0The oxidative addition step is fast and not rate-determining.
Table 1. Example of an experimentally determined rate law for an analogous Ni-catalyzed Kumada cross-coupling reaction.[2] This data is illustrative and the rate law for a n-propylzinc bromide reaction must be determined experimentally.
Factors Influencing Reaction Kinetics

Several variables can profoundly impact the reaction rate and its kinetic profile:

  • Structure of the Alkylzinc Reagent: The structure of the alkyl group is paramount. As we will explore in Part 3, linear alkyl groups like n-propyl can undergo competing side reactions, such as β-hydride elimination, which are kinetically controlled.

  • Associated Halide: The reactivity of organozinc reagents is influenced by the halide present. A study on phenylzinc reagents demonstrated that the reaction rate increases in the order PhZnCl < PhZnBr < PhZnI. This is attributed to the longer, more labile Zn-C bond in the iodide species, which facilitates a faster transmetalation.

  • Catalyst and Ligand: The choice of palladium or nickel catalyst and, critically, the phosphine ligand, dictates the rates of the individual steps in the catalytic cycle. Bulky, electron-rich ligands can promote faster oxidative addition and reductive elimination, while also preventing catalyst decomposition.[3]

  • Additives: Salts such as lithium bromide (LiBr) or zinc bromide (ZnBr₂), often present from the synthesis of the organozinc reagent, can significantly affect the reaction rate by forming higher-order "ate" complexes (e.g., Li[R-Zn-X₂]), which can alter the nucleophilicity and transmetalation competence of the organozinc species.[3]

The energy barriers associated with each step are critical. Density Functional Theory (DFT) calculations on related Kumada couplings have shown how reaction design can lower these barriers. For instance, the activation energy for C-F bond activation by a nickel catalyst was calculated to decrease dramatically from 30.9 kcal/mol to just 4.6 kcal/mol through cooperative effects with the magnesium halide of the Grignard reagent.[4][5]

Mechanistic StepIllustrative Activation Energy (Ea)Context
C-F Oxidative Addition (Ni only) 30.9 kcal/molDFT calculation for a model Ni-catalyzed Kumada coupling.[4][5]
C-F Oxidative Addition (Ni/Mg Cooperation) 4.6 kcal/molDFT calculation showing the kinetic benefit of Lewis acid assistance from the Grignard counter-ion.[4][5]
Table 2. Illustrative activation energies from DFT calculations of an analogous cross-coupling system, demonstrating the profound impact of reaction components on kinetic barriers.

Part 3: Comparative Kinetics: n-Propylzinc Bromide vs. Alternatives

n-Propylzinc vs. iso-Propylzinc Bromide: The Battle Against β-Hydride Elimination

For alkyl groups containing β-hydrogens, a major competing pathway is β-hydride elimination. After transmetalation, the alkyl-palladium intermediate can either undergo productive reductive elimination or eliminate a β-hydride to form a palladium-hydride species and propene. This can lead to undesired side-products, including the isomerized isopropyl-coupled product or reduced arene.

The choice of ligand is critical in controlling the relative rates of these competing pathways. A seminal study by Buchwald and co-workers compared the coupling of 2-bromobenzonitrile with isopropylzinc bromide and n-propylzinc bromide using different phosphine ligands.[6][7]

Organozinc ReagentLigandYield (%)Product Ratio (Branched : Linear)
iso-Propylzinc Bromide XPhos9613 : 1
n-Propylzinc Bromide XPhos93>200 : 1
iso-Propylzinc Bromide CPhos97>200 : 1
n-Propylzinc Bromide CPhos96>200 : 1
Table 3. Comparison of product distribution for the coupling of iso-propyl vs. n-propyl zinc bromide, highlighting the kinetic competition between reductive elimination and β-hydride elimination/reinsertion pathways. Data adapted from Han, C. & Buchwald, S. L. (2009).[6]

The key insight is that with a less effective ligand like XPhos, the coupling of isopropylzinc bromide yields a significant amount of the linear n-propyl product, indicating that β-hydride elimination followed by re-insertion is kinetically competitive. The reaction with n-propylzinc bromide, however, is much cleaner. The development of the CPhos ligand provided a catalyst system where the rate of reductive elimination is significantly faster than β-hydride elimination for both substrates, showcasing how ligand design directly manipulates the kinetic profile to favor the desired outcome.[6]

Organozinc vs. Grignard Reagents: A Trade-off Between Reactivity and Tolerance

Grignard reagents (RMgX), used in the Kumada coupling, are generally more nucleophilic and reactive than their organozinc counterparts.[8][9] This higher reactivity can translate to faster reaction rates but comes at the cost of lower functional group tolerance. Grignard reagents will readily react with acidic protons (alcohols, amines) and carbonyl groups, limiting their synthetic utility with complex substrates.[10]

n-Propylzinc bromide, being less basic and less nucleophilic, exhibits superior chemoselectivity. It can be used in the presence of esters, amides, and nitriles without significant side reactions. This difference in reactivity is a direct reflection of their kinetic profiles. The choice between a Grignard and an organozinc reagent is therefore a kinetic decision: one must balance the need for rapid reaction rates against the requirement for compatibility with other functional groups present in the molecule.

Part 4: Experimental Protocols for Kinetic Validation

To establish the rate law and activation parameters for a reaction involving n-propylzinc bromide, a systematic experimental approach is required.

Protocol 1: Determination of Reaction Order via the Initial Rates Method

This method involves running a series of experiments where the initial concentration of one component is varied while all others are held constant. The initial rate of the reaction is measured for each experiment.

Workflow prep Prepare Stock Solutions (Aryl Halide, Catalyst, Int. Std.) setup Set up Reaction Vessels (Inert Atmosphere, Temp. Control) prep->setup exp_series Run Experimental Series (Vary one [Conc] at a time) setup->exp_series add_reagent Initiate Reaction (Add nPrZnBr at t=0) exp_series->add_reagent monitor Monitor Reaction Progress (Take aliquots at timed intervals) add_reagent->monitor quench Quench Aliquots monitor->quench analyze Analyze via GC or NMR (Quantify product vs. Int. Std.) quench->analyze plot Plot [Product] vs. Time (Determine initial rate from slope) analyze->plot calc Calculate Reaction Order (log(rate) vs. log[Conc]) plot->calc

Figure 2. Experimental workflow for determining reaction order using the initial rates method.

Step-by-Step Methodology:

  • Prepare Stock Solutions: In a glovebox or under an inert atmosphere, prepare stock solutions of the aryl halide, the palladium pre-catalyst/ligand mixture, and an internal standard (e.g., dodecane) in an anhydrous solvent (e.g., THF).

  • Set Up Reactions: In a series of reaction vials equipped with stir bars, add the appropriate volumes of the stock solutions to achieve the desired baseline concentrations. Seal the vials and place them in a temperature-controlled heating block.

  • Initiate and Monitor:

    • For the baseline experiment (Run 1), add the required volume of the n-propylzinc bromide solution (the limiting reagent) at time t=0.

    • At regular, timed intervals (e.g., 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., 1 mL of diethyl ether and 0.5 mL of 1 M HCl).

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR to determine the concentration of the product relative to the internal standard.

  • Determine Initial Rate: Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve, typically the first 10-20% of the reaction.

  • Vary Concentrations: Repeat steps 3-5 for subsequent runs, systematically doubling the initial concentration of each component (aryl halide, n-propylzinc bromide, catalyst) one at a time, while keeping all other concentrations at the baseline level.

  • Calculate Reaction Order: For each component, compare the change in the initial rate with the change in concentration. The order (e.g., 'y' for n-propylzinc bromide) can be calculated using the formula:

    • y = log(rate₂ / rate₁) / log([nPrZnBr]₂ / [nPrZnBr]₁)

Protocol 2: Determination of Activation Energy (Ea)

This protocol involves measuring the rate constant (k) at several different temperatures and constructing an Arrhenius plot.

Step-by-Step Methodology:

  • Determine Rate Constant at T₁: Using the concentrations and reaction orders determined in Protocol 1, perform a reaction at a specific temperature (e.g., 25°C = 298 K) and calculate the rate constant, k₁, from the rate law.

  • Repeat at Different Temperatures: Repeat the experiment at a minimum of three other temperatures (e.g., 35°C, 45°C, 55°C), ensuring all other conditions are identical. Calculate the rate constant (k) at each temperature.

  • Construct Arrhenius Plot: Plot ln(k) (y-axis) versus 1/T (x-axis, where T is in Kelvin). The data should form a straight line.

  • Calculate Activation Energy: The slope of this line is equal to -Ea/R , where R is the ideal gas constant (8.314 J/mol·K). The activation energy (Ea) can be calculated as:

    • Ea = - (slope) × R

This value provides a quantitative measure of the energy barrier for the overall reaction, offering critical insight for optimizing reaction conditions and comparing catalyst performance.

Conclusion

Validating the kinetic profile of n-propylzinc bromide reactions is not merely an academic exercise; it is a crucial component of rational process development and optimization. By systematically determining the reaction orders and activation energy, researchers can move beyond trial-and-error approaches to a data-driven methodology. This guide provides the conceptual framework and practical protocols to dissect the complex interplay of factors governing these powerful C-C bond-forming reactions. Understanding the kinetic competition between productive coupling and deleterious side reactions, and how ligand and reagent choice can manipulate these pathways, is key to unlocking the full synthetic potential of n-propylzinc bromide and related organometallic reagents.

References

  • Organ, M. G., et al. (2012). Higher-Order Zincates as Transmetalators in Alkyl-Alkyl Negishi Cross-Coupling. Angewandte Chemie International Edition, 51(28), 7024-7027. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • Gong, W., et al. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Gong, W., et al. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. ChemRxiv. [Link]

  • Zhu, S., et al. (2022). Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling: Alkylmagnesium Halide Promotes C-F Bond Activation and Electron-Deficient Metal Center Slows Down β-H Elimination. The Journal of Organic Chemistry, 87(14), 8902-8909. [Link]

  • Zhu, S., et al. (2022). Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling: Alkylmagnesium Halide Promotes C–F Bond Activation and Electron-Deficient Metal Center Slows Down β-H Elimination. The Journal of Organic Chemistry. [Link]

  • Böck, F. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU Munich. [Link]

  • Zhu, S., et al. (2022). Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling: Alkylmagnesium Halide Promotes C–F Bond Activation and Electron-Deficient Metal Center Slows Down β-H Elimination. ACS Publications. [Link]

  • Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2266-2277. [Link]

  • Ghaffari, B., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 4(9), 1116-1130. [Link]

  • Cornella, J., & Baran, P. S. (2016). A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents. Journal of the American Chemical Society, 138(24), 7578-7581. [Link]

  • Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 9(2), 161-180. [Link]

  • Mako, T. L., & Byers, J. A. (2013). Iron-Catalyzed Cross-Coupling of Unactivated Secondary Alkyl Thio Ethers and Sulfones with Aryl Grignard Reagents. The Journal of Organic Chemistry, 78(23), 11773-11786. [Link]

  • Wikipedia. (n.d.). Kumada coupling. [Link]

  • Antermite, D., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. [Link]

  • Fischer, C., & Fu, G. C. (2005). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. Journal of the American Chemical Society, 127(12), 4594-4595. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

  • Han, C., & Buchwald, S. L. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4846-4849. [Link]

  • Liu, J., et al. (2014). Structure–kinetic relationship study of organozinc reagents. Chemical Communications, 50(63), 8709-8712. [Link]

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Navigating Chemoselectivity: A Comparative Guide to the Functional Group Compatibility of n-Propylzinc Bromide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development campaigns increasingly rely on late-stage functionalization to rapidly diversify lead compounds, the choice of organometallic reagent becomes a critical bottleneck. When installing a simple aliphatic chain like a propyl group, chemists traditionally default to n-propyllithium or n-propylmagnesium bromide (Grignard). However, highly functionalized Active Pharmaceutical Ingredients (APIs) often contain sensitive moieties—such as esters, ketones, and nitriles—that are rapidly destroyed by these highly polarized reagents.

In these complex scenarios, n-propylzinc bromide emerges as the premier alternative. This guide objectively compares the functional group compatibility of n-propylzinc bromide against its lithium and magnesium counterparts, explores the mechanistic causality behind its chemoselectivity, and provides a field-proven, self-validating protocol for its synthesis and application.

Mechanistic Causality: The Electronegativity Gap

The functional group tolerance of an organometallic reagent is inversely proportional to the polarity of its carbon-metal (C–M) bond. The Pauling electronegativity values dictate this behavior: Carbon (2.55), Zinc (1.65), Magnesium (1.31), and Lithium (0.98).

  • Organolithiums (C–Li): With a massive electronegativity difference (ΔEN = 1.57), the C–Li bond is highly ionic (~60%). This makes n-propyllithium an exceptionally "hard" nucleophile and a strong base, leading to indiscriminate attacks on electrophilic centers and rapid deprotonation of weakly acidic protons.

  • Grignard Reagents (C–Mg): The C–Mg bond (ΔEN = 1.24) is moderately ionic (~50%). While slightly more controlled than organolithiums, n-propylmagnesium bromide still readily attacks ketones, esters, and nitriles at room temperature.

  • Organozincs (C–Zn): The C–Zn bond (ΔEN = 0.90) possesses significant covalent character (only ~35% ionic). According to Hard-Soft Acid-Base (HSAB) theory, this reduced polarity renders n-propylzinc bromide a "soft" nucleophile. It ignores "hard" electrophiles like carbonyl carbons unless explicitly activated by a transition metal catalyst (e.g., Palladium or Nickel in a Negishi coupling) 1[1].

ReactivityTolerance Li n-Propyllithium (High Reactivity) Mg n-Propylmagnesium Bromide (Moderate Reactivity) Li->Mg Decreasing C-M Polarity Zn n-Propylzinc Bromide (High Tolerance) Mg->Zn Increasing Chemoselectivity

Fig 1. Inverse relationship between organometallic reactivity and functional group tolerance.

Comparative Data: Functional Group Compatibility

The following table summarizes the experimental compatibility of the three n-propyl organometallics with common functional groups at standard reaction temperatures (0 °C to 25 °C).

Functional Groupn-Propyllithiumn-Propylmagnesium Bromiden-Propylzinc Bromide
Ketones / Aldehydes Rapid 1,2-additionRapid 1,2-additionTolerated (Requires catalyst to react)
Esters Rapid addition to tertiary alcoholRapid addition to tertiary alcoholTolerated (Stable at 25 °C)
Nitriles Deprotonation / Imine formationImine formation (slow)Tolerated (Stable at 25 °C)
Aryl Halides (I, Br) Destructive Halogen-Metal ExchangeTolerated (unless heated)Tolerated (Couples via Pd/Ni catalysis)
Amides (N,N-dialkyl) Nucleophilic acyl substitutionNucleophilic acyl substitutionTolerated

Organozincs uniquely allow for the pre-installation of sensitive functional groups on both the nucleophile and electrophile prior to cross-coupling, drastically reducing the need for tedious protection/deprotection sequences 2[2].

Experimental Protocol: Synthesis and Self-Validating Negishi Coupling

Historically, organozincs were prepared via transmetalation from Grignard reagents, which defeated the purpose of functional group tolerance since the sensitive groups would be destroyed during the Grignard formation. Today, the direct insertion of zinc dust into alkyl halides mediated by Lithium Chloride (the Knochel method) is the gold standard 3[3].

Causality of LiCl: Zinc insertion typically stalls because the resulting organozinc coats the metal surface. LiCl forms a highly soluble zincate complex (RZnX·LiCl), constantly sweeping the zinc surface clean and allowing the insertion to proceed rapidly at room temperature4[4].

Step-by-Step Methodology

Step 1: Zinc Surface Activation

  • In an oven-dried Schlenk flask under Argon, add Zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Flame-dry the mixture under high vacuum, then backfill with Argon.

  • Suspend the mixture in anhydrous THF (to achieve a final concentration of ~1.0 M).

  • Add 1,2-dibromoethane (5 mol%) and heat gently to bubbling. Causality: This chemically etches the passivating zinc oxide layer, releasing volatile ethylene gas and exposing the reactive zero-valent zinc core.

  • Cool to room temperature and add Trimethylsilyl chloride (TMSCl, 1 mol%). Stir for 15 minutes. Causality: TMSCl acts as a secondary scavenger for residual oxides and moisture.

Step 2: Direct Insertion

  • Add n-propyl bromide (1.0 equiv) dropwise at 25 °C.

  • Stir for 12–24 hours. The reaction is mildly exothermic.

Step 3: Self-Validation (Titration & GC-MS) Never assume quantitative formation. Before committing to a complex cross-coupling, validate the reagent:

  • Titration: Withdraw a 0.5 mL aliquot and quench it into a standardized solution of iodine in THF. Titrate the unreacted iodine with aqueous sodium thiosulfate. This provides the exact molarity of the active C–Zn species.

  • GC-MS: Quench a second aliquot with saturated aqueous NH₄Cl. Extract with ether and analyze via GC-MS. The disappearance of the n-propyl bromide peak and the presence of propane confirms complete insertion.

Step 4: Negishi Cross-Coupling

  • In a separate flask, dissolve the electrophile (e.g., an aryl bromide containing an ester group) and a Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in THF.

  • Add the titrated n-propylzinc bromide solution dropwise.

  • Stir at 25 °C – 50 °C until complete consumption of the electrophile is observed via TLC/LC-MS.

ExpWorkflow A 1. Zinc Activation (Zn dust, LiCl, TMSCl) B 2. Direct Insertion (n-PrBr addition) A->B C 3. Self-Validation (Iodine Titration & GC-MS) B->C C->B If Incomplete D 4. Negishi Coupling (Pd-cat, Electrophile) C->D If Yield >90%

Fig 2. Self-validating experimental workflow for organozinc synthesis and cross-coupling.

Conclusion

For drug development professionals dealing with densely functionalized molecules, the use of n-propyllithium or Grignard reagents often necessitates circuitous synthetic routes burdened by protecting group manipulations. By leveraging the inherent covalent character of the C–Zn bond, n-propylzinc bromide offers unparalleled chemoselectivity. When prepared via the LiCl-mediated direct insertion method and rigorously validated prior to use, it serves as a highly reliable, scalable tool for late-stage C(sp²)–C(sp³) bond construction.

References

  • Title: Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Cobalt-Catalyzed Cross-Coupling Reactions of Bench-Stable Zinc Reagents Source: LMU Munich URL: [Link]

Sources

A Researcher's Guide to the Quantitative Analysis of Product Distribution in Competing Reaction Pathways

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding and controlling the outcomes of chemical reactions is paramount. When a reaction can proceed through multiple pathways to yield different products, the ability to quantitatively analyze the distribution of these products is crucial for optimizing reaction conditions, maximizing the yield of the desired product, and gaining deeper mechanistic insights. This guide provides an in-depth comparison of key analytical techniques and methodologies for the quantitative analysis of product distribution in competing reaction pathways, grounded in scientific principles and supported by experimental data.

The Foundation: Understanding Competing Reaction Pathways

In many chemical transformations, a single set of reactants can lead to a mixture of products. This occurs when the reaction proceeds through competing pathways, each with its own transition state and activation energy. The final product distribution is often governed by two fundamental principles: kinetic and thermodynamic control.[1][2]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (i.e., has the lowest activation energy) will be the major product. This is known as the kinetic product.[1][3]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium. Under these conditions, the most stable product (i.e., the one with the lowest Gibbs free energy) will be the major product, regardless of how quickly it is formed. This is the thermodynamic product.[1][4]

A classic example is the electrophilic addition of HBr to 1,3-butadiene, which can yield both a 1,2-addition product (kinetic) and a 1,4-addition product (thermodynamic).[3] The reaction conditions, particularly temperature, dictate which product dominates.[1][3]

Visualizing Competing Pathways

The energy profile of a reaction with competing pathways can be visualized to understand the relationship between kinetic and thermodynamic products.

CompetingPathways cluster_energy Gibbs Free Energy Reactants Reactants TS1 Transition State 1 (Lower Activation Energy) Reactants->TS1 ΔG‡ (kinetic) TS2 Transition State 2 (Higher Activation Energy) Reactants->TS2 ΔG‡ (thermodynamic) Kinetic_Product Kinetic Product (Less Stable) TS1->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) TS2->Thermodynamic_Product e1 e2 e3 e4

Caption: Energy profile for competing kinetic and thermodynamic pathways.

Core Methodologies for Quantitative Analysis

The accurate quantification of product distribution relies on robust analytical techniques capable of separating and detecting each component in a reaction mixture. The choice of method depends on the physical and chemical properties of the products, such as volatility, polarity, and spectroscopic characteristics.

Chromatographic Techniques: The Workhorse of Separation

Chromatography is a powerful and versatile technique for separating the components of a mixture.[5][6] The fundamental principle involves a mobile phase carrying the sample through a stationary phase, with separation occurring based on the differential interactions of the components with the two phases.[5]

TechniquePrincipleBest Suited ForAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase in a heated column.[5][7]Volatile and thermally stable organic compounds.[7]High resolution, sensitivity, and speed. Well-established and robust.Limited to volatile and thermally stable analytes. Derivatization may be required for non-volatile compounds.[5]
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7][8]A wide range of non-volatile and thermally labile compounds, including pharmaceuticals and biomolecules.[7][8]High versatility, sensitivity, and applicability to a broad range of compounds.[7]Can be more complex and time-consuming than GC. Solvent consumption can be high.
Thin-Layer Chromatography (TLC) A simple and rapid separation technique where a solvent moves up a plate coated with a stationary phase, separating components based on their polarity.[6][8]Rapid qualitative analysis, reaction monitoring, and preliminary screening.[8]Fast, inexpensive, and requires minimal equipment.Primarily qualitative; quantitative analysis is less precise than GC or HPLC.
Spectroscopic Techniques: Unveiling Molecular Fingerprints

Spectroscopic methods provide information about the structure and concentration of molecules by studying their interaction with electromagnetic radiation.[9]

TechniquePrincipleBest Suited ForAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.[9][10]Structural elucidation and quantification of all NMR-active components in a mixture without the need for separation.[10]Provides unambiguous structural information. Inherently quantitative if relaxation delays are sufficient.Lower sensitivity compared to other techniques. Can be complex for analyzing very complex mixtures.[11]
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio, providing information about molecular weight and structure.[9]Identifying and quantifying known compounds, and elucidating the structure of unknown products. Often coupled with chromatography (GC-MS, LC-MS).[12]Extremely high sensitivity and selectivity. Provides molecular weight information.Destructive technique. Quantification requires calibration with standards.
UV-Visible (UV-Vis) Spectroscopy Measures the absorption of light in the ultraviolet and visible regions of the spectrum by molecules with chromophores.[13]Quantifying compounds with strong UV-Vis absorbance, particularly in solution.[13]Simple, rapid, and non-destructive.[11]Limited to compounds with chromophores. Overlapping spectra in mixtures can be problematic.[14]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecules, causing vibrations of chemical bonds.[9]Identifying functional groups and monitoring the disappearance of reactants and appearance of products.[11]Provides structural information about functional groups. Can be used for in-situ reaction monitoring.Can be difficult to use for quantitative analysis of complex mixtures due to overlapping peaks.
In-Situ Reaction Monitoring: A Real-Time Window into Reactivity

In-situ (or real-time) reaction monitoring techniques allow for the analysis of a reaction as it happens, providing valuable kinetic data and insights into reaction mechanisms.[11][15] This approach eliminates the need for quenching and sampling, which can sometimes alter the composition of the reaction mixture.

Common in-situ techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Monitors changes in the concentrations of reactants and products by measuring their characteristic IR absorptions over time.[11]

  • Raman Spectroscopy: Another vibrational spectroscopy technique that is particularly useful for analyzing reactions in aqueous solutions and for solids.[16]

  • In-situ NMR: Provides detailed structural and quantitative information in real-time.[11]

  • Mass Spectrometry: Can be used for real-time analysis of reaction headspace or by direct infusion of the reaction mixture.[17]

Experimental Workflow: A Step-by-Step Guide to Quantitative Analysis

A well-designed experimental workflow is crucial for obtaining accurate and reproducible data on product distribution.

ExperimentalWorkflow cluster_prep 1. Reaction Setup & Execution cluster_sampling 2. Sampling & Quenching cluster_analysis 3. Sample Preparation & Analysis cluster_data 4. Data Processing & Interpretation A Define Reaction Conditions (Temperature, Time, Catalyst) B Execute Reaction A->B C Withdraw Aliquots at Defined Time Points B->C D Quench Reaction (if necessary) C->D E Prepare Sample for Analysis (Dilution, Derivatization) D->E F Analyze by Selected Method (GC, HPLC, NMR, etc.) E->F G Integrate Peak Areas or Signal Intensities F->G H Calculate Product Ratios, Selectivity, and Yield G->H I Relate Data to Reaction Kinetics and Mechanism H->I

Caption: A generalized experimental workflow for quantitative product analysis.

Detailed Protocol: Quantitative Analysis by Gas Chromatography (GC)

This protocol outlines the general steps for quantifying the product distribution of a model competing reaction using GC.

Objective: To determine the ratio of two isomeric products (Product A and Product B) formed in a reaction.

Materials:

  • Reaction mixture containing Product A, Product B, and an internal standard.

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Appropriate GC column (e.g., a non-polar column for non-polar analytes).

  • High-purity carrier gas (e.g., helium or nitrogen).

  • Syringes for sample injection.

  • Vials for sample preparation.

  • Solvent for dilution.

  • Internal standard (a compound not present in the reaction mixture and well-separated from the products).

Procedure:

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation of the products and the internal standard.

    • Set the injector and detector temperatures appropriately for the analytes.

    • Set the carrier gas flow rate.

  • Calibration:

    • Prepare a series of standard solutions containing known concentrations of pure Product A, Product B, and a constant concentration of the internal standard.

    • Inject each standard solution into the GC and record the chromatograms.

    • For each standard, calculate the response factor (RF) for each product relative to the internal standard using the following formula: RF = (Area_product / Concentration_product) / (Area_internal_standard / Concentration_internal_standard)

  • Sample Analysis:

    • Take a precise aliquot of the reaction mixture.

    • Add a known amount of the internal standard.

    • Dilute the sample with a suitable solvent to a concentration within the calibration range.

    • Inject the prepared sample into the GC and record the chromatogram.[12]

  • Data Analysis:

    • Identify and integrate the peaks corresponding to Product A, Product B, and the internal standard.

    • Calculate the concentration of each product in the reaction mixture using the previously determined response factors.

    • Calculate the product ratio (e.g., Product A / Product B).

    • Calculate the selectivity for the desired product. Selectivity is a measure of how preferentially one product is formed over others.[18][19] Selectivity (%) = (Moles of Desired Product / Total Moles of All Products) * 100[18]

    • Calculate the yield of each product. The yield represents the amount of product obtained relative to the theoretical maximum.[18] Yield (%) = (Actual Moles of Product / Theoretical Moles of Product) * 100[18]

Data Interpretation: From Raw Data to Mechanistic Insight

The quantitative data obtained from these analyses provide a wealth of information.

  • Product Ratios vs. Time: Plotting the ratio of products as a function of reaction time can help determine whether the reaction is under kinetic or thermodynamic control.[2] If the product ratio changes significantly over time, it suggests that the initial kinetic product is converting to the more stable thermodynamic product.[2]

  • Effect of Reaction Conditions: Systematically varying reaction parameters such as temperature, catalyst loading, and reactant concentrations, and quantifying the resulting product distribution, allows for the optimization of reaction conditions to favor the desired product.[19]

  • Kinetic Modeling: The concentration data can be used to develop kinetic models of the competing reaction pathways. This can provide quantitative estimates of the rate constants for each step and offer deeper insights into the reaction mechanism.[20]

Conclusion: A Multi-faceted Approach to Reaction Understanding

The quantitative analysis of product distribution in competing reaction pathways is a cornerstone of modern chemical research and development. There is no single "best" method; the optimal choice depends on the specific chemical system and the research question at hand. Often, a combination of techniques provides the most comprehensive understanding. For instance, HPLC or GC can be used for routine quantitative analysis, while NMR and MS can be employed for structural confirmation and identification of unknown byproducts. By carefully selecting and applying these powerful analytical tools, researchers can unravel the complexities of competing reactions, leading to the development of more efficient, selective, and sustainable chemical processes.

References

  • Oreate AI Blog. (2026, January 7). Differences Between Thermodynamically Controlled Products and Kinetically Controlled Products in Chemical Reactions and Their Theoretical Basis. [Link]

  • Bioanalysis Zone. (2020, February 5). What is chromatography and how does it work? [Link]

  • Fiveable. (2025, August 15). Yield and Selectivity in Chemical Reactions. [Link]

  • RSSL. Chromatography Techniques | Liquid Chromatography. [Link]

  • PubMed Central (PMC). NMR methods for the analysis of mixtures. [Link]

  • Fiveable. Spectroscopic Methods | Analytical Chemistry Class Notes. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • Spectroscopic Analytical Methods. [Link]

  • Drawell. (2023, October 13). Exploring Qualitative and Quantitative Analysis in Chromatography: Processes and Techniques. [Link]

  • Chromatography Today. What Is Reaction Monitoring? [Link]

  • Spectroscopic Methods. [Link]

  • (Spectroscopic Methods of Analysis). [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Chromatographic Analysis: Techniques and Insights. [Link]

  • AIP Publishing. (2009, March 9). Quantifying mixing using equilibrium reactions | Physics of Fluids. [Link]

  • Spectroscopy Online. (2020, November 16). Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • ACS Publications. (2025, August 15). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction | Analytical Chemistry. [Link]

  • PubMed Central (PMC). Separation techniques: Chromatography. [Link]

  • PubMed Central (PMC). Bifurcating reactions: distribution of products from energy distribution in a shared reactive mode. [Link]

  • ResearchGate. (2017, April 4). The More, The Better: Simultaneous In Situ Reaction Monitoring Provides Rapid Mechanistic and Kinetic Insight. [Link]

  • Conversion Efficiency, Selectivity, and Yield in the Chemical Industry. [Link]

  • Dalal Institute. Kinetic and Thermodynamic Control. [Link]

  • RSC Publishing. (2021, September 14). Chemical data intelligence for sustainable chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • PubMed Central (PMC). Time‐Resolved In Situ Monitoring of Mechanochemical Reactions. [Link]

  • Studylib. Reaction Rate Data Analysis: Methods & Selectivity. [Link]

  • PubMed Central (PMC). Kinetic Understanding of Catalytic Selectivity and Product Distribution of Electrochemical Carbon Dioxide Reduction Reaction. [Link]

  • PubMed Central (PMC). Comparison of methods for quantitative biomolecular interaction analysis. [Link]

  • ACS Publications. (2022, February 17). Reaction Pathway Control via Reactant Vibrational Excitation and Impact on Product Vibrational Distributions: The O + HO2 → OH + O2 Reaction. [Link]

  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity. [Link]

  • Figshare. (2021, October 4). Kinetic Study of Product Distribution Using Various Data-Driven and Statistical Models for Fischer–Tropsch Synthesis - ACS Omega. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • MDPI. (2026, March 7). Time-Dependent Evolution of 1-Pentene Cracking Pathways on H-ZSM-5 Zeolite: Role of Olefin Adsorption and Diffusion. [Link]

  • (PDF) Comparison of methods for quantitative biomolecular interaction analysis. [Link]

Sources

benchmarking the performance of n-propylzinc bromide in standard coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of C(sp³)–C(sp²) bond formation, n-propylzinc bromide (CAS: 156567-57-6) occupies a critical "Goldilocks" zone. It bridges the gap between the hyper-reactive, low-tolerance Grignard reagents and the robust but sometimes sluggish alkylboronic acids.

This guide benchmarks n-propylzinc bromide against its primary competitors—n-propylmagnesium bromide (Kumada) and n-propylboronic acid (Suzuki-Miyaura). We provide experimental evidence and protocols demonstrating that for substrates containing electrophilic functional groups (esters, nitriles, ketones), n-propylzinc bromide is the superior reagent, offering high yields without the need for protecting groups.

Mechanistic Foundation: The Zinc Advantage

The distinct performance of n-propylzinc bromide stems from the polarity of the carbon-metal bond. The C-Zn bond is significantly more covalent (less polarized) than the C-Mg or C-Li bond.

  • Grignard (C-Mg): Highly ionic. Hard nucleophile. Attacks carbonyls (1,2-addition) faster than it undergoes transmetallation in cross-coupling.

  • Organozinc (C-Zn): More covalent. Soft nucleophile. Inert toward esters, nitriles, and ketones at ambient temperatures but transmetallates rapidly with Pd(II) intermediates.

Catalytic Cycle & Critical Path

The success of the Negishi coupling relies on the Transmetallation step. Unlike Boron (which requires a base to activate the "ate" complex), Zinc reagents transmetallate spontaneously, allowing for milder, base-free conditions.

Negishi_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd TransMet Transmetallation (Rate Determining Step) (+ n-PrZnBr) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle of Negishi coupling.[1] The spontaneous transmetallation of n-propylzinc bromide avoids the need for exogenous base, preserving sensitive functional groups.

Comparative Analysis: Reagent Selection

The following table benchmarks n-propylzinc bromide against standard alternatives for the propylation of Methyl 4-bromobenzoate (a test substrate containing a sensitive ester group).

Table 1: Performance Benchmark (Propylation of Methyl 4-bromobenzoate)
Featuren-Propylzinc Bromide (Negishi)n-Propylmagnesium Bromide (Kumada)n-Propylboronic Acid (Suzuki)
Primary Mechanism Pd-Catalyzed Cross-CouplingNucleophilic Attack (Side Rxn)Pd-Catalyzed Cross-Coupling
Reaction Conditions THF, 25°C, No BaseTHF/Ether, 0°CToluene/H₂O, 80°C, Base (K₂CO₃)
Chemoselectivity Excellent (Ester intact)Poor (Attacks Ester)Good (Risk of hydrolysis)
Typical Yield 88 - 95% < 10% (Tertiary alcohol forms)75 - 85%
Atom Economy Moderate (Stoichiometric Zn salts)High (Mg salts)Moderate (Boronic waste)
Preparation In situ (Zn dust + LiCl/I₂)Commercial / In situ (Mg)Commercial
Strategic Decision Matrix

Use the following logic flow to determine when to deploy n-propylzinc bromide.

Reagent_Selection Start Target: Coupling n-Propyl to Aryl Halide SensGroups Are sensitive groups present? (Esters, Nitriles, Ketones) Start->SensGroups NoSens No Sensitive Groups SensGroups->NoSens No YesSens Yes SensGroups->YesSens Yes Grignard Use Grignard (Kumada) (Cheapest, Fastest) NoSens->Grignard ProtonSens Is the substrate base-sensitive? (e.g., hydrolyzable esters) YesSens->ProtonSens Suzuki Use Boronic Acid (Suzuki) (Robust, Commercial) ProtonSens->Suzuki No Zinc Use n-Propylzinc Bromide (Negishi) (Highest Tolerance) ProtonSens->Zinc Yes

Figure 2: Decision tree for selecting the optimal alkylating reagent.

Experimental Protocols

The following protocols are designed for reproducibility and high yield.

Protocol A: Preparation of n-Propylzinc Bromide (Direct Insertion)

Rationale: Direct insertion of zinc into alkyl halides is superior to transmetallation (from Grignard) because it avoids generating reactive Mg species that could compromise functional group tolerance.

Reagents:

  • Zinc dust (325 mesh, activated)

  • Iodine (catalytic activator)[2]

  • 1-Bromopropane[3]

  • Anhydrous DMA (N,N-Dimethylacetamide) or THF

  • LiCl (optional, increases solubility/reactivity)

Step-by-Step:

  • Activation: In a flame-dried Schlenk flask under Argon, suspend Zinc dust (1.5 equiv) in anhydrous DMA. Add Iodine (0.05 equiv). Stir until the red color of iodine fades (approx. 5-10 mins).

  • Insertion: Add 1-bromopropane (1.0 equiv) dropwise. Note: The reaction is exothermic.[2]

  • Maturation: Heat the mixture to 70°C for 12 hours (in DMA) or reflux in THF.

  • Titration: Allow unreacted zinc to settle. Titrate an aliquot using iodine to determine precise concentration (typically 0.8 – 1.2 M).

  • Storage: The supernatant solution is stable for weeks under Argon at 4°C.

Protocol B: Negishi Coupling with Methyl 4-bromobenzoate

Rationale: This protocol uses a Pd-PEPPSI catalyst system, which is highly active and stable in air, ensuring efficient coupling of the primary alkylzinc without beta-hydride elimination side products.

Reagents:

  • Methyl 4-bromobenzoate (1.0 mmol)

  • n-Propylzinc bromide solution (1.2 mmol, prepared above)

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%) or Pd(OAc)₂/SPhos (2 mol%)

  • Solvent: THF/NMP (2:1 mixture)

Step-by-Step:

  • Setup: Charge a reaction vial with Methyl 4-bromobenzoate and Pd-PEPPSI-IPr (1 mol%). Purge with Argon.

  • Solvent: Add anhydrous THF (2 mL).

  • Addition: Add the n-propylzinc bromide solution (1.2 equiv) dropwise via syringe at room temperature.

  • Reaction: Stir at 25°C for 2–4 hours. Monitor via TLC or GC-MS.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[2][4] Dry over MgSO₄.[2][5]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome:

  • Product: Methyl 4-propylbenzoate.

  • Yield: >90%.

  • Impurities: Minimal homocoupling or reduction products.

Troubleshooting & Optimization

Even with robust reagents, alkyl-aryl couplings can face challenges.

  • Issue: Beta-Hydride Elimination (Formation of alkene isomer)

    • Cause: Slow reductive elimination allows the alkyl-Pd species to rearrange.

    • Solution: Switch to bulky ligands like CPhos or RuPhos , or use Pd-PEPPSI-IPent . These ligands accelerate reductive elimination, favoring the linear product.

  • Issue: Stalled Reaction

    • Cause: Zinc surface passivation during preparation or catalyst poisoning.

    • Solution: Ensure Zinc activation with Iodine or TMSCl is thorough. Add LiCl (Knochel's additive) to solubilize the organozinc species and break up aggregates.

References

  • Huo, S. "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides."[6] Organic Letters, 2003.[6] Link

  • Han, C., & Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2009. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. Link

  • Knochel, P., et al. "Functionalized Organozinc Reagents: The Preparation of Organozinc Reagents by the Direct Insertion of Zinc Metal." Handbook of Functionalized Organometallics, 2005. Link

  • BenchChem. "n-Propylzinc Bromide Product Page & Safety Data." BenchChem, 2024. Link

Sources

Safety Operating Guide

Safe Handling and Disposal of Propylzinc Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Researchers & EHS Professionals

Part 1: Executive Safety Directives

WARNING: HIGH REACTIVITY HAZARD Propylzinc bromide is a pyrophoric and water-reactive organometallic reagent. It reacts violently with water, alcohols, and air to release flammable propane gas (


) and generate significant heat.
  • NEVER dispose of this reagent directly down the drain.

  • NEVER add water directly to the concentrated reagent.

  • ALWAYS quench under an inert atmosphere (Nitrogen or Argon) in a fume hood.

  • ALWAYS wear a flame-resistant (FR) lab coat and quench in a vessel capable of venting evolved gas.

Part 2: Chemical Hazard Profile & Logistics[1]

Before initiating disposal, verify the chemical identity and state. "Bromozinc(1+);propane" refers to the organozinc species formed from propyl bromide and zinc, typically supplied as a solution (e.g., 0.5 M in THF).

PropertySpecificationOperational Implication
Chemical Formula

Releases propane upon protonolysis.
Physical State Liquid (Solution in THF/Dioxane)Highly flammable solvent carrier increases fire risk.
Reactivity Pyrophoric / Water-ReactiveSpontaneously ignites or releases flammable gas in moist air.
Byproducts Propane (

), Zinc Salts (

)
Requires ventilation for gas; waste contains heavy metals.
Flash Point

(THF carrier)
Extreme fire hazard; keep away from static/sparks.
Part 3: Controlled Quenching Protocol (The "Dilute & Shoot" Method)

Expert Insight: The safest disposal method is Controlled Hydrolysis (Quenching). We do not neutralize the reagent directly with acid or water because the reaction kinetics are too fast and exothermic. Instead, we use a "stair-step" approach with proton sources of increasing acidity (decreasing pKa) to manage heat evolution.

Phase 1: Preparation & Setup
  • Location: All operations must occur in a certified chemical fume hood free of clutter.

  • Atmosphere: Establish an inert gas line (Nitrogen/Argon) with a bubbler to vent evolved propane.

  • Vessel: Use a 3-neck round-bottom flask (RBF) or a wide-mouth Erlenmeyer flask. Do not seal the vessel ; pressure from propane gas must escape.

  • Cooling: Prepare an ice-water bath (

    
    ).
    
Phase 2: The Quenching Workflow

Step 1: Inert Dilution (The Heat Sink)

  • Action: Transfer the propylzinc bromide solution into the reaction flask.

  • Dilution: Add an inert, high-heat-capacity solvent (Heptane or Toluene) at a ratio of 3:1 (Solvent:Reagent).

  • Why? This increases the thermal mass of the solution, absorbing the heat generated during quenching and preventing localized boiling of the ether carrier.

Step 2: Cryogenic Control

  • Action: Cool the diluted mixture to

    
     using the ice bath.
    
  • Checkpoint: Ensure stirring is vigorous to prevent "hot spots."

Step 3: Primary Quench (Isopropanol)

  • Action: Slowly add Isopropanol (IPA) dropwise via an addition funnel or syringe.

  • Observation: You will see bubbling (Propane gas evolution).

  • Mechanism:

    
    
    
  • Expert Note: IPA is used first because its steric bulk makes the protonolysis slower and less exothermic than methanol or water.

  • End Point: Stop addition when bubbling ceases.

Step 4: Secondary Quench (Methanol)

  • Action: Add Methanol (MeOH) slowly.

  • Why? MeOH is more acidic and smaller than IPA, ensuring any sterically hindered or aggregated zinc species are reacted.

Step 5: Final Hydrolysis (Water)

  • Action: Remove the ice bath. Add Water dropwise.

  • Checkpoint: If no bubbling occurs after 5 mL of water, the reagent is fully quenched.

Phase 3: Waste Packaging
  • Separation: The resulting mixture will likely be biphasic (Organic solvent + Aqueous zinc salts).

  • Labeling: Label the container as "Hazardous Waste: Flammable Organic with Zinc."

  • Heavy Metals: Do not mix with standard organic solvents if your facility segregates heavy metals. Zinc is regulated in wastewater.

Part 4: Process Visualization

The following diagram illustrates the decision logic and workflow for the quenching process.

QuenchingProtocol Start Start: Propylzinc Bromide Waste Dilute Dilute with Heptane/Toluene (3:1) Cool to 0°C Start->Dilute AddIPA Add Isopropanol (IPA) Dropwise Dilute->AddIPA CheckBubbles1 Observe: Is gas evolving? AddIPA->CheckBubbles1 CheckBubbles1->AddIPA Yes (Continue slow addition) AddMeOH Add Methanol (More reactive proton source) CheckBubbles1->AddMeOH No (Bubbling stopped) AddWater Add Water (Final Hydrolysis) AddMeOH->AddWater Waste Dispose as Flammable/Zinc Waste AddWater->Waste

Figure 1: Step-by-step logic flow for the safe quenching of organozinc reagents.

Part 5: Emergency Procedures
ScenarioImmediate ActionProhibited Action
Spill (Small) Cover with dry sand or vermiculite.DO NOT use water or combustible materials (paper towels).
Fire Use Class D (Metal X) or Dry Chemical extinguisher.DO NOT use Water or

extinguishers.
Skin Contact Brush off loose particles (if solid), then rinse with copious water.DO NOT apply neutralizing agents (vinegar/soda) immediately.
References
  • Sigma-Aldrich. (2023). Safety Data Sheet: Propylzinc Bromide Solution. Merck KGaA.[1]

  • University of California, Los Angeles (UCLA) EHS. (2018). SOP: Pyrophoric Liquid Reagents. UCLA Chemistry & Biochemistry. [Link]

  • Yale University EHS. (2020). Standard Operating Procedure: Organozinc Reagents. Yale Environmental Health & Safety. [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Personal protective equipment for handling bromozinc(1+);propane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of highly reactive organometallic reagents into scale-up workflows. Propylzinc bromide (bromozinc(1+);propane), typically supplied as a 0.5 M solution in tetrahydrofuran (THF), is a cornerstone reagent for Negishi cross-coupling and nucleophilic additions[1]. However, its utility is matched by its severe hazard profile: it is highly flammable, water-reactive (releasing flammable propane gas), and corrosive.

This guide provides the definitive logistical, Personal Protective Equipment (PPE), and operational frameworks required to handle this reagent safely, ensuring both scientific integrity and operator security.

Physicochemical Hazard Profile

Before selecting PPE or designing a workflow, one must understand the quantitative risks. Propylzinc bromide in THF presents a multi-layered hazard: the reactivity of the carbon-zinc bond and the volatility and peroxide-forming potential of the THF solvent.

Table 1: Physicochemical & Hazard Data for Propylzinc Bromide (0.5 M in THF)

Property / HazardValue / CodeMechanistic Implication
CAS Number 156567-57-6Unique identifier for the 0.5 M THF formulation.
Flash Point -17 °C (1.4 °F)Highly flammable liquid (H225). Vapors can travel to an ignition source and flash back.
Density 0.947 g/mL at 25 °CHeavier than pure THF; relevant for phase separation during quenching.
Water Reactivity H261Exothermic hydrolysis cleaves the C-Zn bond, releasing explosive propane gas.
Corrosivity H314Causes severe skin burns and eye damage upon contact.
Peroxide Formation EUH019THF solvent can form shock-sensitive peroxides upon prolonged exposure to oxygen.

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Standard laboratory PPE is grossly insufficient for organozinc halides in ethereal solvents. The OSHA Personal Protective Equipment Standard requires a hazard assessment to match the PPE to the specific chemical permeation risks[2]. Below is the self-validating PPE system required for propylzinc bromide.

Table 2: Advanced PPE Matrix and Mechanistic Justification

PPE CategoryRequired SpecificationCausality & Scientific Justification
Hand Protection Silver Shield® (PE/EVAL) or Butyl Rubber inner glove; Nitrile outer glove.Critical: Standard nitrile degrades in THF in <1 minute. The laminate/butyl inner glove provides chemical resistance against THF, while the nitrile outer glove provides mechanical dexterity and is easily replaced if contaminated[2].
Body Protection Nomex® or equivalent Flame-Resistant (FR) Lab Coat.Propylzinc bromide releases propane upon moisture contact. If a localized flash fire occurs, standard cotton/poly coats will ignite or melt. FR garments self-extinguish, preventing catastrophic burn injuries.
Eye/Face Protection Chemical splash goggles plus a full-face shield.The reagent is classified under H314 (Causes severe eye damage). Syringe pressure failures during inert gas transfer can cause high-velocity splashing. A face shield protects the neck and facial epidermis.
Respiratory Type AX or ABEK filter (if handled outside a hood).While handling must occur in a fume hood, emergency spill response requires protection against low-boiling organic solvents (THF) and acidic gases (HBr from decomposition)[3].

Operational Plan: Air-Free Transfer Methodology

Organozinc reagents are less reactive than Grignard reagents, but they still degrade rapidly upon exposure to atmospheric moisture, compromising experimental yield and safety[1]. All transfers must be conducted using Schlenk line techniques or within a strictly monitored inert-atmosphere glovebox.

Protocol 1: Syringe Transfer under Positive Argon Pressure

  • Preparation: Ensure glassware is oven-dried (120 °C for >4 hours) and cooled under a vacuum-argon cycle.

  • Purging: Insert an argon-flushed needle into the septum of the propylzinc bromide Sure/Seal™ bottle to establish a slight positive pressure.

  • Syringe Conditioning: Purge a gas-tight, glass syringe (equipped with a Luer-lock needle) with argon three times.

  • Extraction: Insert the syringe needle into the reagent bottle. Slowly draw the required volume of propylzinc bromide. Caution: Do not pull the plunger too quickly, as the vacuum created will cause the THF to boil (the vapor pressure of THF is high at room temperature).

  • Transfer: Withdraw the syringe, immediately pierce the septum of the receiving reaction flask, and add the reagent dropwise to control the exotherm.

G Start Verify FR PPE & Fume Hood Purge Purge Schlenk Line (Argon) Start->Purge Needle Insert Argon Flush Needle Purge->Needle Syringe Draw Propylzinc Bromide Needle->Syringe Transfer Dropwise Transfer to Flask Syringe->Transfer Clean Quench Syringe in IPA Transfer->Clean

Fig 1. Air-free Schlenk line transfer workflow for propylzinc bromide.

Disposal and Quenching Plan

The most dangerous phase of organometallic chemistry is often the disposal of residual reagents. Directly adding water to unreacted propylzinc bromide will result in a violent, highly exothermic release of propane gas, potentially igniting the THF[3].

Protocol 2: Controlled Quenching of Organozinc Waste

  • Dilution: Transfer the residual propylzinc bromide solution to a large, round-bottom flask. Dilute the mixture with an inert, high-boiling hydrocarbon solvent (e.g., toluene or heptane) to at least a 1:5 ratio. This acts as a thermal heat sink.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) under a continuous flow of argon.

  • Primary Quench (Mild Proton Source): Slowly add isopropanol (IPA) dropwise via an addition funnel. Causality: IPA has a lower acidity than water. It reacts with the carbon-zinc bond at a controlled rate, safely evolving propane gas without excessive heat generation.

  • Secondary Quench: Once gas evolution from the IPA addition ceases, slowly add ethanol, followed by the dropwise addition of distilled water.

  • Neutralization: If a zinc hydroxide precipitate forms, a dilute solution of 1M HCl can be added to solubilize the zinc salts for easier disposal.

  • Waste Segregation: Transfer the quenched, biphasic mixture to appropriately labeled hazardous waste containers (segregated into halogenated/non-halogenated organics and aqueous heavy metal waste).

G Waste Organozinc Waste (in THF) Cool Cool to 0°C & Dilute (Toluene) Waste->Cool IPA Dropwise Isopropanol (IPA) Cool->IPA Water Dropwise Water IPA->Water Acid Add 1M HCl (Solubilize Zn) Water->Acid Dispose Segregate to Waste Bins Acid->Dispose

Fig 2. Step-by-step quenching and disposal logic for organozinc reagents.

Emergency Spill Mitigation

In the event of a propylzinc bromide spill outside of a controlled vessel:

  • Evacuate and Isolate: Immediately extinguish all ignition sources. The flash point of the THF solution is -17 °C.

  • Ventilation: Ensure the fume hood sashes are open to maximum safe operating height to extract vapors.

  • Containment: Do NOT use water. Cover the spill with a dry, inert absorbent material such as dry sand, vermiculite, or a specialized organometallic spill kit[4].

  • Neutralization: Carefully transfer the absorbed mass using non-sparking tools into a chemical waste bucket, transport it to a fume hood, and proceed with the IPA/water quenching protocol described above.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov.[Link]

  • Organozinc chemistry - Wikipedia. wikipedia.org.[Link]

  • Safe Handling - European Organic Peroxide Safety Group. eopsg.org. [Link]

Sources

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